molecular formula C9H11ClFN B1344995 3-Fluoro-3-phenylazetidine hydrochloride CAS No. 1126650-56-3

3-Fluoro-3-phenylazetidine hydrochloride

Cat. No.: B1344995
CAS No.: 1126650-56-3
M. Wt: 187.64 g/mol
InChI Key: IPIWGIZBRPGHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-phenylazetidine hydrochloride is an organic compound with the molecular formula C9H11ClFN and a molecular weight of 169.65 g/mol . Its CAS registry number is 7606-30-6 . This chemical is part of the azetidine family, which are saturated heterocyclic rings containing three carbon atoms and one nitrogen atom . As a building block featuring both a fluorinated azetidine ring and a phenyl group, this compound is of significant interest in medicinal chemistry and drug discovery research. It is primarily used for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Handling and Storage: For optimal stability, this product should be stored in a cool, dry place, and in a well-closed container. As with all chemicals, safe laboratory practices should be followed.

Properties

IUPAC Name

3-fluoro-3-phenylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIWGIZBRPGHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126650-56-3
Record name 3-fluoro-3-phenylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-3-phenylazetidine Hydrochloride

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a bioisosteric replacement for more common rings like pyrrolidine or piperidine.[1] Its unique structural features—namely high ring strain (approximately 25.4 kcal/mol) and a distinct three-dimensional geometry—confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The introduction of a fluorine atom, particularly at a strategic position, further amplifies these benefits. Fluorine's high electronegativity and small size can modulate pKa, improve binding affinity to target proteins, and block sites of metabolic oxidation, thereby enhancing a drug candidate's overall profile.[3][4]

This guide provides a comprehensive technical overview of this compound, a key building block that combines the structural rigidity of the azetidine ring with the influential properties of a fluorine atom and a phenyl group. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. We will explore its synthesis, characterization, reactivity, and applications, providing a robust framework for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various reaction conditions compared to its freebase form.

start Starting Material: 1-(Diphenylmethyl)-3-azetidinone step1 Step 1: Phenyl Grignard Reaction Reagents: Phenylmagnesium bromide, THF Rationale: Nucleophilic addition of the phenyl group to the ketone to form the tertiary alcohol. start->step1 step2 Step 2: Deoxyfluorination Reagents: DAST or Deoxo-Fluor®, DCM Rationale: Conversion of the hydroxyl group to a fluorine atom via a nucleophilic substitution. step1->step2 step3 Step 3: Deprotection (Hydrogenolysis) Reagents: H₂, Pd/C, HCl in MeOH Rationale: Removal of the benzhydryl protecting group and in-situ formation of the hydrochloride salt. step2->step3 purify Purification Method: Recrystallization (e.g., from Ethanol/Ether) Rationale: To remove impurities and isolate the high-purity crystalline product. step3->purify product Final Product: This compound purify->product

Caption: Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(Diphenylmethyl)-3-azetidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 1-(Diphenylmethyl)-3-fluoro-3-phenylazetidine

  • Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) dropwise. Caution: DAST is toxic and moisture-sensitive. Handle with extreme care in a fume hood.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified product from Step 2 in methanol.

  • Add palladium on carbon (10 wt. %) and a solution of hydrochloric acid in methanol (1.2 eq).

  • Subject the mixture to hydrogen gas (50 psi) in a Parr shaker apparatus and heat to 50 °C for 24 hours. [5]4. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

Purification:

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to afford pure this compound as a crystalline solid.

Section 4: Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the inherent strain of the four-membered ring. This strain provides a strong thermodynamic driving force for reactions that involve ring-opening. [2]

Nucleophilic Ring-Opening

In its hydrochloride salt form, the azetidine nitrogen is protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to nucleophilic attack. This is a hallmark reaction of azetidines, driven by the relief of ring strain. [2]Strong nucleophiles can open the ring to form functionalized acyclic amine derivatives. This reactivity is a powerful tool in synthetic chemistry, allowing for the construction of more complex molecular scaffolds.

Caption: Figure 3: Nucleophilic ring-opening of the azetidinium ion.

Stability

The compound is generally stable under standard laboratory conditions, especially as a hydrochloride salt. [2]The free base form is more nucleophilic and potentially less stable over long-term storage. Strong acidic or basic conditions, particularly at elevated temperatures, can promote decomposition or ring-opening. It is incompatible with strong oxidizing agents. [6]

Section 5: Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself, but rather a valuable building block for creating them. [6][7]The incorporation of this moiety into a larger molecule can confer several advantages:

  • Scaffold Hopping: It serves as a novel, three-dimensional scaffold that can explore different chemical space compared to more traditional ring systems. [1]* Improved Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. [3]* Enhanced Potency and Selectivity: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, leading to improved binding affinity and selectivity. [4]* Modulation of Physicochemical Properties: The azetidine ring can increase solubility and reduce lipophilicity compared to larger aliphatic rings, improving the overall drug-like properties of a molecule. [1] Fluorinated azetidines are found in compounds targeting a wide range of diseases, including dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes and cannabinoid receptor modulators. [8][7]

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for the closely related 3-Fluoroazetidine hydrochloride provides a strong basis for safe handling procedures. [6][9]

  • Hazard Statements:

    • H302: Harmful if swallowed. [6][9] * H312: Harmful in contact with skin. [6] * H315: Causes skin irritation. [6][9] * H319: Causes serious eye irritation. [6][9] * H332: Harmful if inhaled. [6] * H335: May cause respiratory irritation. [6][9]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection. [6][9] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * Handle in a well-ventilated area or a chemical fume hood. [10] * Avoid breathing dust. [10] * Wash hands thoroughly after handling. [10] Always consult the material-specific SDS before use.

References

  • Thermo Scientific Alfa Aesar. 3-Fluoroazetidine hydrochloride, 95% 500 mg. [Link]

  • PubChem, National Institutes of Health. Ledipasvir | C49H54F2N8O6 | CID 67505836. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. [Link]

  • ChemBK. 3-fluoro-3-phenylazetidine HCl. [Link]

  • Google Patents.
  • National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC. [Link]

  • PubChemLite. 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N). [Link]

  • Google Patents.
  • ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents.
  • PubMed, National Institutes of Health. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ChemBK. 3-fluoro-3-propyl-azetidine. [Link]

  • PubMed Central, National Institutes of Health. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PubChem, National Institutes of Health. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428. [Link]

  • ResearchGate. (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-3-phenylazetidine hydrochloride: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoro-3-phenylazetidine hydrochloride (CAS Number: 1126650-56-3), a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its unique properties, its synthesis, and its strategic application in creating next-generation therapeutics. This molecule's value lies in the convergence of three critical structural motifs: the strained, sp³-rich azetidine ring, the metabolically crucial fluorine atom, and the versatile phenyl group. Understanding how these components interact is key to unlocking its full potential.

Core Physicochemical Properties and Structural Characterization

This compound is typically a solid, stable under recommended storage conditions.[1] Its hydrochloride salt form enhances solubility in polar solvents, a crucial attribute for handling and reaction setup. For long-term viability, it should be stored in a cool, dry, and well-sealed container.[2]

Key Properties Summary
PropertyValueSource
CAS Number 1126650-56-3[1][3]
Molecular Formula C₉H₁₁ClFN[3][4]
Molecular Weight 187.64 g/mol [1][4]
Physical Form Solid[1]
Purity Typically ≥95%[4]
Storage Refrigerator, Freezer[1]
InChI Key IPIWGIZBRPGHKT-UHFFFAOYSA-N[1][2]
Advanced Spectroscopic Characterization

Verifying the structure and purity of this compound is paramount. The combination of NMR, Mass Spectrometry, and HPLC provides a self-validating system for quality control.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful tool for confirming the molecule's intricate three-dimensional structure.[2]

  • ¹H NMR: The proton spectrum reveals distinct regions. The phenyl protons typically appear as multiplets between δ 7.4-7.6 ppm. Due to the chiral center at C3, the four protons on the azetidine ring (at C2 and C4) are diastereotopic and thus chemically non-equivalent. They are expected to resonate as complex multiplets, likely between δ 4.0-5.0 ppm, showing coupling to each other and, crucially, to the fluorine atom.[2] The N-H proton of the hydrochloride salt will appear as a broad singlet at a downfield chemical shift.[2]

  • ¹³C NMR: The carbon spectrum provides a definitive map of the carbon skeleton. A key diagnostic feature is the C3 carbon signal, which will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent C2 and C4 methylene carbons will show smaller, but still informative, two-bond couplings (²JCF).[2]

  • ¹⁹F NMR: This experiment provides a direct and highly sensitive method for confirming the presence of fluorine and assessing purity. A single resonance is expected. Quantitative ¹⁹F NMR (qNMR) can be a rapid and precise method for determining the exact concentration of the active molecule in a sample, using a known fluorinated standard.[5]

1.2.2. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

  • MS: Mass spectrometry confirms the molecular weight of the parent compound. The expected molecular ion peak for the free base (C₉H₁₀FN) would be approximately 151.08 m/z.

  • HPLC: HPLC is the workhorse for purity assessment, allowing for the separation and quantification of any potential impurities or starting materials. A standard protocol would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA.

Synthesis and Mechanistic Considerations

The synthesis of 3-fluoro-azetidine derivatives is a multi-step process that requires careful control of reaction conditions. While the exact proprietary synthesis for this specific compound is not publicly detailed, a general and logical pathway can be constructed based on established organofluorine chemistry and heterocyclic synthesis principles found in patent literature.[6]

The core strategy often involves the late-stage fluorination of a precursor molecule, such as a 3-hydroxy-3-phenylazetidine derivative. The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for deoxofluorination, converting a hydroxyl group to a fluorine atom.

G cluster_0 Generalized Synthetic Workflow A Protected Azetidin-3-one B Addition of Phenyl Grignard or Phenyllithium A->B 1. Nucleophilic Addition C Protected 3-Hydroxy- 3-phenylazetidine B->C D Deoxofluorination (e.g., DAST) C->D 2. Key Fluorination Step E Protected 3-Fluoro- 3-phenylazetidine D->E F Deprotection E->F 3. Removal of N-Protecting Group (e.g., Boc, Cbz) G HCl Salt Formation F->G 4. Acidification H Final Product: 3-Fluoro-3-phenylazetidine HCl G->H

A generalized synthetic pathway for this compound.

Causality in Synthesis:

  • N-Protection: The azetidine nitrogen must be protected (e.g., with a Boc or Cbz group) during the initial steps. This prevents it from acting as a competing nucleophile or base and ensures the desired reactions occur at the C3 position.

  • Fluorination Mechanism: The deoxofluorination reaction proceeds via an intermediate fluorosulfite ester. The subsequent Sₙ2 or Sₙi-type displacement by fluoride introduces the fluorine atom. The stereochemical outcome at the newly formed quaternary center is a critical consideration in asymmetric syntheses.

  • Deprotection and Salt Formation: The final steps involve acidic cleavage of the protecting group, which concurrently protonates the azetidine nitrogen to yield the stable and handleable hydrochloride salt.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a molecular scaffold. The azetidine ring is a "bioisostere" for other common groups, but with superior physicochemical properties. Its strained, sp³-rich character often leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to more traditional, flatter aromatic rings.[7]

The Trifecta of Molecular Design:

  • The Azetidine Ring: Provides a rigid, three-dimensional exit vector. This allows chemists to project substituents into specific regions of a biological target's binding pocket, optimizing potency and selectivity.[7]

  • The Phenyl Group: Serves as a versatile anchor or pharmacophore element that can engage in hydrophobic or π-stacking interactions within a protein target. It also provides a site for further functionalization to explore structure-activity relationships (SAR).

  • The Fluorine Atom: This is arguably the most strategic element. Fluorine's high electronegativity can profoundly influence the properties of the molecule.[8]

    • Metabolic Blocking: Placing a fluorine atom at a site susceptible to oxidative metabolism (like a benzylic position) can block this pathway, increasing the drug's half-life and bioavailability.[8]

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the nearby azetidine nitrogen, which can fine-tune the molecule's ionization state at physiological pH and impact its cell permeability and target engagement.

    • Binding Enhancement: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[8]

G cluster_1 Role in Drug Discovery Pipeline A 3-Fluoro-3-phenylazetidine HCl (Starting Building Block) B N-Functionalization (e.g., Amidation, Alkylation, Reductive Amination) A->B Synthesis C Library of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Compound D->E F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Clinical Candidate F->G

Integration of the azetidine scaffold into a typical drug discovery workflow.

This scaffold has been identified as crucial for developing agents like dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and cannabinoid receptor modulators for various neurological conditions.[6]

Experimental Protocols

Adherence to validated protocols is essential for reproducible and safe science.

Protocol: Quantitative Analysis by ¹⁹F NMR (qNMR)

This protocol provides a framework for accurately determining the molar concentration of a solution of this compound.

  • Prepare a Stock Standard: Accurately weigh approximately 20 mg of a certified ¹⁹F internal standard (e.g., trifluoroacetic acid, TFA) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Calculate the exact molarity.

  • Prepare the Analyte Sample: Accurately weigh approximately 10-15 mg of this compound into an NMR tube.

  • Add Internal Standard: Using a calibrated micropipette, add a precise volume (e.g., 100 µL) of the stock standard solution to the NMR tube containing the analyte.

  • Dissolve and Mix: Add approximately 500 µL of the deuterated solvent to the NMR tube. Cap and vortex thoroughly until all solids are dissolved.

  • Acquire ¹⁹F NMR Spectrum:

    • Ensure the spectrometer is locked and shimmed on the deuterated solvent.

    • Use a pulse program with a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing signal) to ensure full signal recovery for accurate integration. A 90° pulse angle is recommended.

    • Acquire the spectrum over a sufficient spectral width to include both the analyte and standard signals.

  • Process and Calculate:

    • Apply Fourier transform and phase correction to the spectrum.

    • Carefully integrate the signal for the analyte (Iₐ) and the signal for the internal standard (Iₛ).

    • Calculate the concentration of the analyte using the following formula, which accounts for the number of fluorine atoms in each molecule (N): Concentrationₐ = (Iₐ / Nₐ) / (Iₛ / Nₛ) * Concentrationₛ (For this analyte and TFA standard, Nₐ=1 and Nₛ=3)

Protocol: Safe Handling and Storage

This compound must be handled in accordance with good industrial hygiene and safety practices.[9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]

    • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. Avoid breathing dust.[9]

  • Handling: Avoid dust formation. Do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a refrigerator or freezer as recommended by the supplier.[1] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Safety and Hazard Information

Based on available safety data, this class of compounds should be treated with care.

Hazard InformationDetailsSource
Signal Word Warning[11]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[10][11]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell.[10][12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a strained heterocyclic ring, a versatile aromatic system, and a metabolically robust fluorine atom provides a powerful platform for overcoming common challenges in drug discovery, such as poor pharmacokinetics and metabolic instability. By understanding the fundamental principles governing its synthesis, characterization, and reactivity, researchers can effectively leverage this building block to construct novel chemical entities with enhanced therapeutic potential, paving the way for the next generation of innovative medicines.

References

  • 3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Alfa Aesar . Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (Feb 2024) . Fisher Scientific. [https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3D H36430%26productDescription%3D3-Fluoroazetidine%2Bhydrochloride%252C%2B95%2525%26catNo%3D H36430.02%26vendor%3DALFA%26countryCode%3DGB%26language%3Den]([Link] H36430%26productDescription%3D3-Fluoroazetidine%2Bhydrochloride%252C%2B95%2525%26catNo%3D H36430.02%26vendor%3DALFA%26countryCode%3DGB%26language%3Den)

  • 3-fluoro-3-phenylazetidine HCl . ChemBK. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . NIH National Library of Medicine. [Link]

  • 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N) . PubChemLite. [Link]

  • Synthesis of azetidine derivatives.
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties . ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

  • 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N . PubChem. [Link]

  • 3-Fluoroazetidine | C3H6FN . PubChem. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . ResearchGate. [Link]

  • 3-Phenylazetidine | C9H11N . PubChem. [Link]

Sources

mechanism of action of 3-Fluoro-3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-3-phenylazetidine hydrochloride

Executive Summary

This compound is a synthetic compound featuring a 3-substituted azetidine scaffold, a privileged structure in modern medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively published, its structural features—namely the phenylazetidine core—strongly suggest its primary mechanism of action is the inhibition of monoamine transporters. This guide posits that the compound functions as a monoamine reuptake inhibitor, a class of drugs that modulate neurotransmission by blocking the clearance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. Such a mechanism is a cornerstone for the treatment of various central nervous system (CNS) disorders, including depression.[1][2] The strategic inclusion of a fluorine atom likely serves to enhance critical drug-like properties such as metabolic stability and target binding affinity.[3][4] This document provides a comprehensive overview of this hypothesized mechanism, the underlying neurobiology, and the authoritative experimental protocols required to definitively characterize its pharmacological profile.

Introduction to this compound

Chemical Structure and Properties

This compound is a small molecule belonging to the heterocyclic azetidine family.[5] Its structure is characterized by a four-membered nitrogen-containing ring substituted at the 3-position with both a phenyl group and a fluorine atom. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

  • IUPAC Name: 3-fluoro-3-phenylazetidine;hydrochloride[5]

  • Molecular Formula: C₉H₁₁ClFN[5][6]

  • CAS Number: 1126650-56-3[6]

The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring is a valuable "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.[7] In the context of CNS disorders, 3-substituted azetidine derivatives have been extensively investigated as potent inhibitors of monoamine transporters.[1][8] This structural class is a focal point for developing next-generation antidepressants, often termed Triple Reuptake Inhibitors (TRIs), which aim for a broader spectrum of activity compared to traditional selective serotonin reuptake inhibitors (SSRIs).[7][2]

Therapeutic Hypothesis: A Monoamine Reuptake Inhibitor

The primary therapeutic hypothesis is that this compound functions by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9] These transporters are transmembrane proteins responsible for clearing their respective neurotransmitters from the synapse, thereby terminating the signal.[10][11] By blocking this reuptake process, the compound would increase the concentration and residence time of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to enhanced and prolonged neurotransmission. This modulation of monoaminergic systems is a well-established therapeutic strategy for major depressive disorder and other neuropsychiatric conditions.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) Neurotransmitter Neurotransmitters (DA, 5-HT, NE) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->Vesicle Recycling Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signal Compound 3-Fluoro-3-phenyl- azetidine HCl Compound->Transporter BLOCKS

Figure 1: Hypothesized mechanism of action at the synapse.

Experimental Validation and Characterization

To confirm the hypothesized mechanism of action, a tiered approach involving in vitro binding and functional assays is essential. This section outlines the authoritative, self-validating protocols required to determine the compound's affinity and potency at the three primary monoamine transporters.

G A Test Compound: 3-Fluoro-3-phenylazetidine HCl B Tier 1: Radioligand Binding Assays (Determine Affinity - Ki) A->B Does it bind? C Tier 2: Neurotransmitter Uptake Assays (Determine Potency - IC50) B->C If binding is confirmed, is it functional? D Tier 3: Selectivity Profiling (Off-Target Screening) C->D If potent, is it selective? E Comprehensive MOA Profile D->E

Figure 2: Experimental workflow for mechanism of action validation.
Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Principle: This is a competitive binding assay. The test compound competes with a known high-affinity radioligand for binding to transporter proteins expressed in cell membranes. The ability of the test compound to displace the radioligand is measured, from which the inhibitory constant (Kᵢ) is calculated.

Methodology:

  • Preparation of Membranes:

    • Culture human embryonic kidney 293 (HEK293) cells stably transfected to express either hDAT, hSERT, or hNET.[1][12]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand.

      • For hDAT: ~1-3 nM [³H]WIN 35,428 or [³H]CFT.[11][13]

      • For hSERT: ~0.5-1 nM [³H]Citalopram.

      • For hNET: ~1-2 nM [³H]Nisoxetine.[12]

    • Non-Specific Binding (NSB) Wells: Add the same components as total binding, plus a high concentration of a known, non-labeled inhibitor to saturate the transporters (e.g., 10 µM Mazindol for DAT, 10 µM Fluoxetine for SERT).[11][12] This determines the amount of radioligand that binds to components other than the target transporter.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

  • Incubation and Termination:

    • Incubate the plate for 60-120 minutes at room temperature or 37°C to allow binding to reach equilibrium.[13]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes but allows unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Principle: This assay directly measures the function of the transporter. If the test compound is an inhibitor, it will reduce the rate at which cells or synaptosomes accumulate a radiolabeled neurotransmitter substrate.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to ~80-90% confluency.[9][14]

  • Assay Procedure:

    • Wash the cells once with a Krebs-HEPES buffer (KHB) or similar physiological buffer.[11]

    • Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound (or vehicle for control wells, and a known potent inhibitor for NSB wells, e.g., 10 µM Vanoxerine for DAT).[15]

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter substrate.[12]

      • For hDAT: ~10-200 nM [³H]Dopamine.[11][14]

      • For hSERT: ~10-100 nM [³H]Serotonin (5-HT).[11]

      • For hNET: ~5-20 nM [³H]Norepinephrine.[12]

    • Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C. The timing is critical and should be within the linear range of uptake.[9][11]

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.[11]

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Determine the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of neurotransmitter uptake—using non-linear regression analysis.[12]

Expected Data Profile and Interpretation

The data from these experiments would be summarized to create a pharmacological profile for the compound.

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hDAT [Experimental Value][Experimental Value]
hSERT [Experimental Value][Experimental Value]
hNET [Experimental Value][Experimental Value]
Table 1: Example data summary for this compound.

Interpretation:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher affinity and potency. Values in the low nanomolar range are typically desired for potent drug candidates.

  • Selectivity: The ratio of Kᵢ or IC₅₀ values between the transporters determines the compound's selectivity profile. A TRI would ideally have balanced potency across all three transporters (e.g., all values within a 10-fold range). A compound could also be selective, for instance, a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) if its potency for DAT and NET is significantly higher than for SERT.

  • Correlation: A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) validates that the observed binding at the transporter directly translates to inhibition of its reuptake function.

Conclusion and Future Directions

Based on robust precedent from its chemical class, this compound is strongly hypothesized to act as a monoamine reuptake inhibitor. The experimental framework provided in this guide outlines the necessary steps to rigorously test this hypothesis by quantifying the compound's binding affinity and functional potency at DAT, SERT, and NET. Confirmation of this mechanism would position the compound as a candidate for further preclinical development for CNS disorders. Future research would involve broader off-target screening to ensure safety, in vivo microdialysis to confirm increases in synaptic neurotransmitter levels in the brain, and behavioral pharmacology studies in animal models of depression or other relevant disorders.

References

  • Eurofins Scientific. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Rothman, R. B., et al. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Hazeldine, S. T., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

  • Langgartner, D., et al. (2019). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. Retrieved from [Link]

  • Lee, J. W., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules. Retrieved from [Link]

  • Han, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Subbaiah, M. A. P., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. Retrieved from [Link]

  • Han, K., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). 3-fluoro-3-phenylazetidine HCl. Retrieved from [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). Retrieved from [Link]

Sources

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic and Analytical Profile of 3-Fluoro-3-phenylazetidine Hydrochloride

Four-membered saturated heterocyclic amines, specifically azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their unique three-dimensional structure, acting as a "bioisostere" for various functional groups, can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity.[2] The introduction of a fluorine atom, particularly on a stereogenic center as in 3-Fluoro-3-phenylazetidine, imparts further profound effects. The high electronegativity and small size of fluorine can modulate pKa, improve target engagement through unique interactions, and block sites of metabolic degradation.[3]

This guide provides a comprehensive technical overview of the anticipated spectroscopic and analytical profile of this compound (Molecular Formula: C₉H₁₁ClFN). As a hydrochloride salt, the compound exhibits increased polarity and aqueous solubility, properties that necessitate specific analytical considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation and characterization of this important molecular class. We will delve into the causality behind experimental choices, present detailed protocols, and integrate data from multiple spectroscopic techniques to build a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the unambiguous structural determination of organic molecules like this compound.[4] A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, is essential for a complete assignment.

Expertise & Experience: Causality in Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable data. For a hydrochloride salt, the selection of an appropriate deuterated solvent is the first key decision. While D₂O is an option, it can lead to the exchange of the acidic N-H protons, resulting in the loss of that signal. Therefore, DMSO-d₆ is often the preferred solvent as it solubilizes the salt without promoting rapid proton exchange, allowing for the observation of all relevant signals. The inherent hygroscopicity of DMSO-d₆, however, means a residual water peak around 3.33 ppm is expected.

The analysis workflow is designed to be a self-validating system. We begin with 1D spectra (¹H, ¹³C, ¹⁹F) to identify the basic structural components and then use 2D correlation spectra (COSY, HSQC, HMBC) to piece them together, confirming atomic connectivity and validating the initial 1D assignments.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

  • Phenyl Protons (~7.4 - 7.6 ppm, multiplet, 5H): These protons on the aromatic ring are expected to appear in the typical downfield region due to the deshielding effect of the ring current. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

  • Azetidine CH₂ Protons (~4.0 - 5.0 ppm, multiplet, 4H): The four protons on the C2 and C4 carbons of the azetidine ring are diastereotopic. This is because the ring is not planar and the C3 carbon is a stereocenter bearing two different substituents (F and Ph). Consequently, they are chemically and magnetically non-equivalent and will appear as a complex series of multiplets. They will exhibit geminal coupling to each other and vicinal coupling to the fluorine atom.

  • Azetidine NH₂⁺ Protons (Variable, broad singlet, 2H): The two protons on the positively charged nitrogen will appear as a single, broad resonance at a downfield chemical shift.[4] Its exact position and broadness are highly dependent on factors like concentration, temperature, and residual water content in the solvent.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework and is particularly informative due to carbon-fluorine coupling.

  • Phenyl Carbons (~125 - 140 ppm): The six carbons of the phenyl ring will appear as several distinct signals in the aromatic region.

  • Azetidine C2/C4 Carbons (~55 - 65 ppm): These two equivalent methylene carbons will appear as a single resonance. Critically, they will be split by the fluorine atom two bonds away, exhibiting a characteristic two-bond carbon-fluorine coupling (²JCF).[4]

  • Azetidine C3 Carbon (Variable): The carbon atom directly bonded to the fluorine atom (C3) will show a characteristically large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond.[4]

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, the spectrum is expected to show a single resonance, as there is only one fluorine atom. This signal will be split into a multiplet due to the through-bond coupling to the four adjacent diastereotopic methylene protons at the C2 and C4 positions (³JHF).[4] The magnitude of these coupling constants provides valuable structural information.

The Role of 2D NMR in Definitive Assignment

While 1D NMR suggests the presence of key structural fragments, 2D NMR experiments are required to piece them together definitively.

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton connectivity. It would be used to trace the coupling network within the complex multiplet of the azetidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments of the azetidine CH₂ signals in both the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the phenyl ring protons to the azetidine C3 carbon, confirming the overall molecular assembly.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 ¹³C NMR (Carbon Framework) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Final Unambiguous Structure Confirmation F19->Final Confirms Fluorine Position COSY->Final Validates Proton Network HSQC->Final Assigns CH Groups HMBC->Final Confirms Molecular Assembly

Caption: 2D NMR workflow for structural validation.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • ¹⁹F Spectrum Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

  • 2D Spectra Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets, adjusting acquisition and processing parameters as needed for optimal resolution.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., using the residual solvent peak for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that serve as a molecular fingerprint.[4]

  • N-H⁺ Stretch (2400-2800 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a secondary amine salt (R₂NH₂⁺). This broadness is due to complex vibrational coupling and hydrogen bonding.

  • Aromatic C-H Stretch (>3000 cm⁻¹): A series of sharp, medium-intensity peaks will appear just above 3000 cm⁻¹, characteristic of C-H bonds on the phenyl ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks corresponding to the C-H stretching of the azetidine ring's CH₂ groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretch (~1450 - 1600 cm⁻¹): One or more medium-to-strong bands in this region confirm the presence of the aromatic phenyl ring.

  • C-F Stretch (~1000 - 1100 cm⁻¹): A strong absorption band in this region is typically indicative of a C-F bond, though its exact position can vary.

Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of data for confirming molecular identity. For a pre-charged, polar molecule like this hydrochloride salt, electrospray ionization (ESI) is the ideal ionization technique.

Ionization Strategy and Workflow

The compound is already a salt and will be readily ionized in the ESI source. The analysis will be performed in positive ion mode, where the instrument will detect the protonated free base, [C₉H₁₀FN + H]⁺. High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is essential. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.

G Sample Sample in Solution (e.g., MeOH/H₂O) HPLC HPLC Separation (Optional Purity Check) Sample->HPLC ESI Electrospray Ionization (ESI) Positive Mode HPLC->ESI Eluent Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->Analyzer Ion Beam Detector Detector Analyzer->Detector Result Accurate m/z (e.g., 152.0870) Detector->Result Formula Elemental Formula Confirmation (C₉H₁₁FN⁺) Result->Formula Matches Theoretical

Caption: High-Resolution LC-MS workflow for formula confirmation.

Expected Mass-to-Charge Ratios
  • Free Base (C₉H₁₀FN): Molecular Weight = 151.0797

  • Detected Ion [M+H]⁺ (C₉H₁₁FN⁺): Theoretical m/z = 152.0875

An experimentally observed mass within 5 ppm of 152.0875 would provide strong evidence for the compound's elemental composition.

Standard Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic System: Use a reverse-phase HPLC system (e.g., C18 column).[5] A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to ensure good peak shape and ionization efficiency.

  • MS System: Couple the HPLC outlet to an ESI-HRMS instrument.

  • Method Parameters:

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).

  • Data Acquisition: Inject the sample and acquire the data. The output will be a total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.

  • Data Analysis: Extract the mass spectrum for the analyte peak. Determine the experimental accurate mass and compare it to the theoretical mass to calculate the mass error in ppm.

Data Summary and Integrated Structural Confirmation

No single technique provides all the necessary information. True structural confirmation comes from the synergistic integration of all spectroscopic data.

Summary of Anticipated Spectroscopic Data
Technique Feature Anticipated Value/Region
¹H NMR Phenyl-H~7.4 - 7.6 ppm (m, 5H)
Azetidine-CH₂~4.0 - 5.0 ppm (m, 4H)
Azetidine-NH₂⁺Variable, broad singlet (2H)
¹³C NMR Phenyl-C~125 - 140 ppm
Azetidine-C2/C4~55 - 65 ppm (d, ²JCF)
Azetidine-C3Variable (d, ¹JCF)
¹⁹F NMR Azetidine-FSingle resonance (multiplet)
IR N-H⁺ Stretch2400-2800 cm⁻¹ (broad, strong)
Aromatic C-H>3000 cm⁻¹
Aromatic C=C~1450 - 1600 cm⁻¹
HRMS [M+H]⁺ (C₉H₁₁FN⁺)Theoretical m/z = 152.0875

Table based on predicted values and typical ranges for similar structures.[4]

Integrated Confirmation Workflow

The logical flow of data integration provides a self-validating confirmation of the molecular structure.

G cluster_data Primary Data cluster_validation Connectivity Validation HRMS HRMS Confirms C₉H₁₁FN⁺ NMR1D 1D NMR Identifies ¹H, ¹³C, ¹⁹F Environments HRMS->NMR1D Provides Formula IR IR Confirms -NH₂⁺, Ph IR->NMR1D Provides Functional Groups NMR2D 2D NMR (COSY, HSQC, HMBC) Assembles Fragments NMR1D->NMR2D Provides Fragments Final Structurally Confirmed 3-Fluoro-3-phenylazetidine hydrochloride NMR2D->Final Confirms Connectivity

Caption: Integrated workflow for structural confirmation.

Conclusion

The comprehensive analytical characterization of this compound relies on a multi-technique approach. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy provides a rapid fingerprint of key functional groups, most notably the amine salt. The definitive structural elucidation is achieved through a suite of NMR experiments. 1D ¹H, ¹³C, and ¹⁹F NMR identify the constituent parts of the molecule, and 2D correlation experiments like COSY, HSQC, and HMBC serve to unambiguously connect these fragments, validating the final structure. The methodologies and anticipated spectral data outlined in this guide provide a robust framework for researchers engaged in the synthesis, development, and quality control of this important class of fluorinated heterocycles.

References

  • Dutter, B. F., et al. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information. Available at: [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

  • ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]

  • ChemBK. 3-fluoro-3-phenylazetidine HCl. Available at: [Link]

  • PubChemLite. 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N). Available at: [Link]

  • SpectraBase. p-Phenetidine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubChem. 3-Phenylazetidine | C9H11N | CID 28901586. Available at: [Link]

  • PubChem. 3-Fluoroazetidine | C3H6FN | CID 3603542. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 7(2): 000282. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • PubChem. 2-Phenylazetidine | C9H11N | CID 568971. Available at: [Link]

  • LCGC International. Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Available at: [Link]

  • PNAS. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • ResearchGate. Method development approaches for small-molecule analytes | Request PDF. Available at: [Link]

  • PubChem. N-Phenylazetidine | C9H11N | CID 137894. Available at: [Link]

  • PubChem. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428. Available at: [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available at: [Link]

  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • Spectrolab. Infrared Spectra of Controlled Substances. Available at: [Link]

  • ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Available at: [Link]

  • SpectraBase. 3-Benzyl-1-phenylazetidine-2,4-dione - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • PubChemLite. 3-phenylazetidine hydrochloride (C9H11N). Available at: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • NIH. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • PubMed. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide. Available at: [Link]

Sources

1H and 13C NMR of 3-Fluoro-3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-3-phenylazetidine Hydrochloride

Introduction

This compound is a significant heterocyclic compound, often utilized as a rigid scaffold and building block in medicinal chemistry and drug development.[1] The incorporation of a fluorine atom and a strained azetidine ring imparts unique conformational and electronic properties to potential drug candidates. A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for its elucidation.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, we aim to move beyond simple data reporting, focusing instead on the underlying principles and experimental rationale. We will dissect the complex interplay of structural features—the strained four-membered ring, the electronegative fluorine substituent, the aromatic phenyl group, and the protonated amine center—to build a predictive and interpretive framework for researchers in the field.

Core Principles: Deconstructing the Spectral Influences

The NMR spectra of this compound are a confluence of several structural and electronic effects. A logical analysis requires consideration of each component's contribution.

The Azetidinium Cation Core

The azetidine ring is a four-membered heterocycle exhibiting significant ring strain, which influences the hybridization and bond angles of its constituent atoms.[1][2] In the hydrochloride salt form, the nitrogen atom is protonated to form an azetidinium cation. This protonation has a profound impact on the NMR spectrum:

  • Inductive Deshielding: The positive charge on the nitrogen atom strongly withdraws electron density from the adjacent methylene (CH₂) groups (C2 and C4). This deshielding effect results in a significant downfield shift for both the protons and carbons at these positions compared to a neutral azetidine.[3]

  • N-H Proton Signal: The presence of the hydrochloride salt introduces an ammonium proton (N⁺-H). In aprotic polar solvents like DMSO-d₆, this proton is observable and typically appears as a broad singlet at a downfield chemical shift, often >9 ppm. Its position and broadness are influenced by hydrogen bonding with the solvent and the chloride counter-ion, as well as the rate of chemical exchange.[4]

The Phenyl Group Signature

The phenyl group introduces characteristic signals in the aromatic region of the NMR spectra.

  • ¹H NMR: The five protons on the phenyl ring will resonate in the typical aromatic region, generally between 7.0 and 8.0 ppm.[5] Due to the asymmetry of the molecule, these protons are chemically non-equivalent and will present as a complex multiplet.

  • ¹³C NMR: Aromatic carbons typically appear in the 125-150 ppm range.[6] Four distinct signals are expected: one for the ipso-carbon (attached to the azetidine ring), and one each for the ortho, meta, and para carbons.

The Dominant Influence of the Fluorine-19 Nucleus

The ¹⁹F nucleus is a cornerstone of this molecule's spectral character. Its intrinsic properties—a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it highly NMR-active and a potent coupling partner.[7]

  • Electronegativity: Fluorine's extreme electronegativity causes localized deshielding of adjacent nuclei, shifting their resonance signals downfield.[8]

  • Spin-Spin Coupling (J-coupling): The most critical feature is fluorine's propensity to couple with both protons and carbons through bonds. This coupling splits the signals of the coupled nuclei into multiplets, providing invaluable connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the nuclei.[9][10]

    • ¹JCF (one-bond C-F): A very large coupling, typically in the range of 240-300 Hz.[11]

    • ²JCF (two-bond C-F): A significant coupling, generally between 20-30 Hz.

    • ²JHF (two-bond H-F): Geminal coupling between fluorine and protons on the same carbon is not present in this molecule but can be very large (40-60 Hz).[11]

    • ³JHF (three-bond H-F): Vicinal coupling between fluorine and the protons on C2 and C4 is expected, with values typically ranging from 5-50 Hz.[7][11]

The molecular structure, with IUPAC and NMR numbering, is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy. The following methodologies are recommended for acquiring high-quality NMR data for this compound.

Sample Preparation

The hydrochloride salt form necessitates the use of a polar deuterated solvent for dissolution. DMSO-d₆ is an excellent choice as it readily dissolves the salt and its residual water peak does not typically interfere with analyte signals.

Methodology:

  • Mass Determination: Accurately weigh 10-15 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR.[12]

  • Solvent Transfer: Using a clean, dry pipette, transfer approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) into a high-quality 5 mm NMR tube (e.g., Norell or Wilmad).[13]

  • Dissolution: Add the weighed solid to the NMR tube. Cap the tube securely.

  • Homogenization: Gently vortex the sample for 30-60 seconds to ensure complete dissolution. A brief application of a warm water bath can aid solubility if needed. Visually inspect for any suspended particles.

  • Finalization: Once fully dissolved, transfer the tube to the NMR spectrometer's autosampler or manual insertion spinner.

NMR Data Acquisition

Data should be acquired on a modern NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[14]

Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-75 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize shim Lock & Shim on DMSO-d6 Signal homogenize->shim H1_acq Acquire ¹H Spectrum (zg30 pulse, 16 scans) shim->H1_acq C13_acq Acquire ¹³C{¹H} Spectrum (zgpg30 pulse, 1024 scans) shim->C13_acq fft Fourier Transform H1_acq->fft C13_acq->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Residual Solvent Signal (DMSO @ 2.50 ppm) baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate For ¹H only

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Parameters:

  • Pulse Program: zg30 (standard 30° pulse)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 (or more, depending on concentration)

  • Decoupling: Standard proton decoupling. Note that this does not decouple fluorine; C-F couplings will be observed.[11]

Predicted Spectral Data and Interpretation

Based on the principles outlined, we can predict the key features of the ¹H and ¹³C NMR spectra. All chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

¹H NMR Spectrum Analysis

The proton spectrum is characterized by three main regions: the downfield N-H proton, the complex aromatic multiplet, and the highly coupled azetidine methylene signals.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationRationale
N⁺-H 9.5 - 12.0br s-1HProtonated amine, deshielded and broadened by exchange and H-bonding.
Phenyl-H 7.40 - 7.80m-5HStandard aromatic region for a monosubstituted benzene ring.
C2-H ₂, C4-H4.20 - 4.80m³JHF ≈ 15-25 Hz4HDiastereotopic protons deshielded by N⁺. Complex multiplet due to geminal (H-H) and vicinal (H-F) coupling.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides a clear carbon count and reveals the through-bond C-F couplings, which are critical for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Signal AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (JCF) (Hz)Rationale
C -ipso135 - 140d³JCF ≈ 5-10 HzQuaternary aromatic carbon, deshielded.
C -para130 - 133t (small)⁵JCF ≈ 1-3 HzPara aromatic carbon.
C -ortho128 - 130d⁴JCF ≈ 3-5 HzOrtho aromatic carbons.
C -meta126 - 128s (or small d)⁵JCF ≈ 1-2 HzMeta aromatic carbons.
C 390 - 100d¹JCF ≈ 245-260 HzQuaternary carbon bearing F and Phenyl. Large one-bond coupling is characteristic.
C 2, C 458 - 65d²JCF ≈ 20-25 HzMethylene carbons adjacent to N⁺, showing two-bond coupling to fluorine.

The following diagram illustrates the most significant spin-spin coupling interactions expected in the molecule.

Caption: Key J-coupling interactions in 3-Fluoro-3-phenylazetidine.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, but their interpretation requires a systematic approach. The protonation of the azetidine nitrogen induces a strong deshielding effect on the α-carbons and protons. Simultaneously, the fluorine atom acts as a powerful spectroscopic probe, introducing characteristic C-F and H-F spin-spin couplings that are essential for assignment. The large one-bond ¹JCF coupling is an unmistakable identifier for the carbon atom bearing the fluorine, while the two-bond ²JCF and three-bond ³JHF couplings confirm the connectivity within the strained ring. By understanding these fundamental principles, researchers and drug development professionals can confidently utilize NMR spectroscopy to verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their downstream applications. For unequivocal assignment of all signals, particularly the diastereotopic protons and closely spaced aromatic carbons, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a complementary approach.

References

  • Multinuclear NMR - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . (n.d.). Wikipedia. [Link]

  • Dutter, B. F., et al. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information . (n.d.). [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants . Progress in NMR Spectroscopy, 10, 83-756. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps . (n.d.). Chemistry Steps. [Link]

  • Chemical shifts . (n.d.). [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate . (2018). ResearchGate. [Link]

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH . (2021). National Center for Biotechnology Information. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . (n.d.). Iowa State University. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Fluoro-3-phenylazetidine hydrochloride, a compound of significant interest in medicinal chemistry. As a small, polar molecule, its characterization by mass spectrometry requires careful consideration of sample preparation, ionization techniques, and chromatographic conditions. This document outlines detailed methodologies for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis, rooted in the principles of electrospray ionization (ESI). Furthermore, it delves into the predicted fragmentation pathways of the parent compound, offering insights into its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound is a substituted azetidine, a class of saturated heterocyclic compounds containing a four-membered ring with one nitrogen atom.[1] The presence of a phenyl group and a fluorine atom at the 3-position introduces unique physicochemical properties, making it a valuable building block in drug discovery.[1] Fluorine, in particular, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds prevalent in pharmaceuticals.[2][3]

Accurate mass determination and structural confirmation are critical quality attributes in the development of any active pharmaceutical ingredient (API). Mass spectrometry (MS) is an indispensable tool for providing this information with high sensitivity and specificity.[4][5][6] This guide will focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar and thermally labile small molecules, making it the ideal choice for analyzing the hydrochloride salt of this compound.[4][6][7]

Foundational Knowledge: Chemical Properties

A thorough understanding of the analyte's properties is paramount for developing a successful MS method.

PropertyValueSource
Molecular Formula C9H11ClFN[1][8]
Molecular Weight (HCl Salt) 187.64 g/mol [8]
Molecular Formula (Free Base) C9H10FN[1]
Monoisotopic Mass (Free Base) 169.0797 g/mol [1]
IUPAC Name 3-fluoro-3-phenylazetidine;hydrochloride[1]

The compound is a hydrochloride salt, meaning it will readily dissociate in polar solvents to yield the protonated form of the azetidine, making it highly amenable to positive ion mode ESI.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a typical workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Acquisition & Interpretation prep Dissolve in suitable solvent (e.g., Methanol/Water) infusion Direct Infusion ESI-MS prep->infusion For rapid analysis lcms LC-MS prep->lcms For complex matrices or isomeric separation ms1 Full Scan (MS1) for Parent Ion Confirmation infusion->ms1 lcms->ms1 ms2 Tandem MS (MS/MS) for Fragmentation Analysis ms1->ms2 Isolate and fragment [M+H]+ elucidation Structural Elucidation ms2->elucidation

Caption: Experimental workflow for MS analysis.

Sample Preparation Protocol

The hydrochloride salt structure dictates the use of polar solvents to ensure complete dissolution and ionization.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This creates a stock solution of 1 mg/mL.

  • Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The addition of a small amount of acid (e.g., 0.1% formic acid) can further promote protonation but is often unnecessary for a hydrochloride salt.

  • Working Solution for LC-MS: Dilute the stock solution to a concentration suitable for the sensitivity of the LC-MS system, typically in the range of 0.1-1 µg/mL, using the initial mobile phase composition.

Causality: The use of a polar protic solvent mixture like methanol/water facilitates the dissolution of the salt and ensures the analyte is in its ionic form, which is essential for efficient ESI.

Direct Infusion ESI-MS for Rapid Analysis

Direct infusion is a valuable first step to confirm the molecular weight and optimize MS parameters.

Protocol:

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion mode.

  • Infusion: Infuse the working solution (1-10 µg/mL) into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Parameter Optimization: Optimize key ESI source parameters, such as capillary voltage, cone voltage (or equivalent), and desolvation gas temperature and flow, to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-300).

Expected Outcome: A prominent peak at m/z 170.0876, corresponding to the protonated free base ([C9H10FN + H]⁺).

LC-MS for Separation and Enhanced Sensitivity

For analyzing the compound in complex matrices or for quantitative studies, coupling liquid chromatography with mass spectrometry is essential.[4][9] Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique.[10][11][12]

Protocol:

  • Chromatographic System: An HPLC or UHPLC system coupled to an ESI-MS detector.

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Positive ion mode, acquiring data in full scan mode or, for quantification, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Causality: HILIC utilizes a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating very polar compounds that show little to no retention on traditional reversed-phase columns.[11][12] The high organic content also aids in efficient desolvation in the ESI source, often leading to enhanced sensitivity.[10]

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing structural information. While specific experimental data for 3-Fluoro-3-phenylazetidine is not publicly available, we can predict its fragmentation pathways based on the known behavior of similar structures, such as other azetidines and phenyl-containing compounds.[13][14] The fragmentation of the protonated molecule (m/z 170.1) will likely be directed by the charge on the nitrogen atom and the stability of the resulting fragments.

Proposed Fragmentation Pathways

The primary fragmentation events are expected to involve the strained azetidine ring.

fragmentation M [M+H]+ m/z 170.1 F1 Loss of C2H4N m/z 127.1 M->F1 Ring Opening & Cleavage F2 Loss of C7H6F m/z 60.1 M->F2 Ring Opening & Cleavage F3 Loss of HF m/z 150.1 M->F3 Neutral Loss F4 Loss of C2H4 m/z 142.1 M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways.

Pathway 1: Ring Opening and Cleavage

The high strain of the four-membered azetidine ring makes it susceptible to cleavage upon collisional activation.[13] A common pathway for cyclic amines involves the cleavage of bonds adjacent to the nitrogen.

  • Formation of m/z 127.1 (C8H8F⁺): Cleavage of the C2-C3 and C4-N bonds could lead to the loss of an ethyleneimine neutral fragment (C2H5N), resulting in a fluorotropylium-like ion. However, a more likely scenario involves the cleavage of the C-N bonds to lose C2H4N, forming a stable fluorostyrene radical cation.

  • Formation of m/z 60.1 (C3H6N⁺): An alternative ring cleavage could result in the charge being retained by the azetidine fragment, with the loss of a neutral fluorophenyl group.

Pathway 2: Neutral Loss of HF

The loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds.[15][16]

  • Formation of m/z 150.1 (C9H9N⁺): This would result from the elimination of HF from the protonated molecule. The resulting ion would be a dehydro-3-phenylazetidine species.

Pathway 3: Ring Cleavage with Loss of Ethylene

Cleavage across the ring can lead to the loss of neutral ethylene.

  • Formation of m/z 142.1 (C8H7FN⁺): This would involve the cleavage of the C2-C3 and C4-N bonds, with the loss of C2H4.

Conclusion and Best Practices

  • Always begin with direct infusion to confirm the parent mass and optimize instrument parameters before proceeding to more complex LC-MS experiments.

  • Utilize HILIC for chromatographic separation , as it is better suited for this polar molecule than traditional reversed-phase chromatography.[10][11]

  • Perform MS/MS analysis to confirm the structure through fragmentation, comparing observed fragments to theoretically predicted pathways.

  • Maintain a self-validating system by running system suitability standards and blanks to ensure the reliability and reproducibility of the analytical data.

This guide provides a robust framework for the analysis of this compound. The principles and protocols described herein are applicable to a wide range of similar polar small molecules encountered in drug discovery and development.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • 3-fluoro-3-phenylazetidine HCl. ChemBK. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 47(3), 235. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • O'Callaghan, J., & James, K. J. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of mass spectrometry : JMS, 38(11), 1165–1174. [Link]

  • Pam, C., & Harynuk, J. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical chemistry, 91(6), 3809–3813. [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry?. ResearchGate. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • D'Agostino, L. A., & Mabud, M. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 36(6), 792–815. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319–329. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Azetidine, 3-methyl-3-phenyl-. NIST WebBook. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • 3-Phenylazetidine. PubChem. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Introduction: The Significance of 3-Fluoro-3-phenylazetidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-3-phenylazetidine Hydrochloride

This compound is a key building block in medicinal chemistry, valued for its unique three-dimensional structure conferred by the strained four-membered azetidine ring. The incorporation of a fluorine atom and a phenyl group offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] As with any high-value, reactive intermediate, a comprehensive understanding of its chemical stability and the requisite storage conditions is paramount to ensure its purity, reactivity, and ultimately, the integrity of downstream drug development processes.

This guide provides a detailed examination of the factors influencing the stability of this compound. We will explore its intrinsic chemical liabilities, propose potential degradation pathways, and outline field-proven protocols for its optimal storage, handling, and stability assessment.

Section 1: Core Physicochemical Properties and Intrinsic Stability

The stability of this compound is dictated by several key structural features:

  • Azetidine Ring Strain: Four-membered heterocyclic rings, such as azetidine, possess significant ring strain (approximately 25.4 kcal/mol).[2] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, which can be catalyzed by acid.[2]

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its solubility in polar solvents but also ensures that the azetidine nitrogen is protonated. This creates an acidic environment in the presence of moisture, which can autocatalyze degradation.

  • Fluorine Substitution: The geminal fluorine atom at the C3 position offers steric hindrance and electronic effects that can influence the reactivity of the azetidine ring. The introduction of fluorine into organic molecules is known to dramatically alter their physical, chemical, and biological properties.[3]

  • Phenyl Group: The phenyl group at C3 provides steric bulk and can electronically influence the stability of potential cationic intermediates that may form during degradation.

Given these features, the primary intrinsic liability of this molecule is its susceptibility to acid-catalyzed hydrolysis and ring-opening.

Section 2: Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, a probable degradation pathway can be postulated based on the known reactivity of azetidines.[2][4][5] The most likely degradation mechanism is the acid-catalyzed ring-opening of the azetidine moiety.

The process is initiated by the presence of an acid (such as from the hydrochloride salt in the presence of water), which ensures the azetidine nitrogen remains protonated, forming a reactive azetidinium ion. This strained, positively charged intermediate is highly susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile, attacking one of the ring carbons (likely C2 or C4) to open the ring and form a γ-substituted amino alcohol.

G cluster_0 Proposed Acid-Catalyzed Hydrolytic Degradation parent 3-Fluoro-3-phenylazetidine (Azetidinium Ion Form) ts Transition State parent->ts Nucleophilic Attack on Azetidinium Ring nucleophile H₂O (Nucleophile) nucleophile->ts product Ring-Opened Product (γ-Amino Alcohol) ts->product Ring Opening

Caption: Proposed mechanism for acid-catalyzed hydrolytic degradation.

Section 3: Recommended Storage and Handling Protocols

Proper storage is critical to maintain the long-term integrity of this compound. The primary objectives are to mitigate exposure to moisture, heat, and light.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C or Freezer (-20°C).[6]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[7]Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Protect from light. Store in amber glass vials or opaque containers.[7]Many organic molecules, particularly those with aromatic rings, can be susceptible to photolytic degradation.
Moisture Keep in a tightly sealed container in a dry location (desiccator).[2][8]Moisture can initiate acid-catalyzed hydrolysis, a primary degradation pathway.
Container Use chemically inert containers, such as borosilicate glass vials with PTFE-lined caps.[7][8]Prevents leaching of impurities from the container and ensures a tight seal.
Safe Handling Procedures

This compound is classified as a hazardous substance.[9][10] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles.[3]

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of the powder.[9][10]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper chemical waste disposal.[10][11]

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

Section 4: Experimental Protocols for Stability Assessment

To rigorously characterize the stability profile of this compound, forced degradation and long-term stability studies are essential. These studies are fundamental for developing stability-indicating analytical methods and determining shelf-life.[4][12][13]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways under harsh conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for 48 hours.

    • Dissolve samples at various time points for analysis.

  • Photostability:

    • Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, comparing them to a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC-UV or LC-MS method.[14][15]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot the solid compound into multiple vials made of the intended storage material (e.g., amber glass).

  • Storage: Place the vials in a calibrated stability chamber set to the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Testing: At each time point, remove a vial and analyze the contents for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity/Assay: Quantify the amount of this compound remaining using a validated HPLC method.

    • Degradation Products: Identify and quantify any new peaks observed in the chromatogram.

  • Data Analysis: Plot the assay value and the level of degradation products over time to establish a stability profile and determine a retest date.

G cluster_workflow Stability Assessment Workflow start Obtain API Batch forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation long_term Initiate Long-Term Stability Study (e.g., 5°C) start->long_term method_dev Develop Stability- Indicating Method (HPLC/LC-MS) forced_degradation->method_dev method_dev->long_term Use Validated Method analysis Analyze Samples at Time Points (0, 3, 6... mos) long_term->analysis data_review Review Data: Assay, Purity, Degradants analysis->data_review data_review->analysis Next Time Point end Establish Storage Conditions & Retest Date data_review->end

Caption: Workflow for comprehensive stability testing.

Conclusion

The chemical integrity of this compound is central to its successful application in research and development. Its stability is primarily challenged by its inherent azetidine ring strain and its formulation as a hydrochloride salt, making it vulnerable to acid-catalyzed hydrolysis. By implementing stringent storage conditions—specifically, protection from moisture, light, and elevated temperatures—and adhering to rigorous safe-handling protocols, researchers can ensure the compound's purity and performance. The experimental frameworks provided for forced degradation and long-term stability studies offer a robust system for validating these storage conditions and understanding the molecule's degradation profile, thereby safeguarding the quality of this critical synthetic intermediate.

References

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

  • Blog. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Retrieved from [Link]

  • Blog. (2025). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 3-Phenylazetidine HCl. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies of rosuvastatin and ezetimibe. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ChemBK. (n.d.). 3-fluoro-3-phenylazetidine HCl. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N). Retrieved from [Link]

  • Chemistry World. (2025). Putting the F in pharma. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • NIH. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Acid-Catalyzed Ring Opening of 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine, a reaction of significant interest to researchers, scientists, and professionals in drug development. The unique structural features of this substrate, combining a strained four-membered ring with the electronic influence of fluorine and phenyl substituents, lead to complex and fascinating reactivity. Understanding the nuances of this transformation is crucial for harnessing its potential in the synthesis of novel bioactive molecules. Azetidines are increasingly incorporated into drug candidates to enhance properties like metabolic stability and receptor selectivity.[1]

I. Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis.[2][3] Their incorporation into molecular architectures can significantly impact physicochemical properties, including solubility and metabolic stability, making them attractive scaffolds in drug discovery.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry, further modulates these properties.[4][5] Specifically, the 3-fluoro-3-phenylazetidine scaffold presents a unique combination of a reactive strained ring and the strong electron-withdrawing nature of fluorine, which profoundly influences the regioselectivity and stereoselectivity of its ring-opening reactions. The acid-catalyzed ring opening of such compounds provides a pathway to a variety of functionalized acyclic amines, which are key intermediates in the synthesis of pharmaceuticals.

II. The Core Mechanism: Protonation, Ring Strain, and Nucleophilic Attack

The acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine is initiated by the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion. This protonation exacerbates the inherent ring strain of the four-membered ring, making it susceptible to nucleophilic attack. The regiochemical outcome of the ring opening is a delicate balance of electronic and steric effects.

The reaction proceeds via an SN2-type pathway.[6] The presence of the electron-withdrawing fluorine atom and the phenyl group at the C3 position significantly influences the electron distribution within the azetidinium ion. The phenyl group can stabilize a positive charge at the C3 position, while the fluorine atom has a strong inductive electron-withdrawing effect. The nucleophile can attack either the C2 or C4 position, leading to two possible ring-opened products. The regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions.[7][8]

Diagram: Proposed Mechanism of Acid-Catalyzed Ring Opening

Acid-Catalyzed Ring Opening of 3-Fluoro-3-phenylazetidine cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A 3-Fluoro-3-phenylazetidine Azetidinium Azetidinium Ion (Intermediate) A->Azetidinium + H+ H_plus H+ P1 Product 1 (Attack at C2) Azetidinium->P1 Attack at C2 P2 Product 2 (Attack at C4) Azetidinium->P2 Attack at C4 Nu Nucleophile (Nu-) Final_P1 Final Product 1 P1->Final_P1 - H+ Final_P2 Final Product 2 P2->Final_P2 - H+

Caption: Proposed mechanism for the acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine.

III. Factors Influencing Regioselectivity and Reaction Outcome

The outcome of the acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine is governed by a complex interplay of several factors:

  • Nature of the Acid Catalyst: Both Brønsted and Lewis acids can be employed to promote the reaction.[9][10][11] The strength and nature of the acid can influence the concentration and reactivity of the azetidinium ion intermediate. Stronger acids generally lead to faster reaction rates.

  • Nucleophile Strength and Steric Hindrance: The choice of nucleophile is critical in determining the regioselectivity of the ring opening.[12][13] Strong, sterically unhindered nucleophiles may favor attack at the more sterically accessible C4 position. Conversely, softer or bulkier nucleophiles might show a preference for the C2 position, influenced by the electronic stabilization provided by the phenyl group.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the azetidinium ion and the nucleophilicity of the attacking species.[14] Protic solvents can participate in hydrogen bonding and may influence the reaction pathway.

  • Temperature: Reaction temperature can affect the rate of reaction and, in some cases, the regioselectivity. Lower temperatures may favor the thermodynamically more stable product.

Diagram: Factors Influencing Reaction Outcome

Influencing Factors center Reaction Outcome (Regioselectivity, Yield) Catalyst Acid Catalyst (Brønsted vs. Lewis) Catalyst->center Nucleophile Nucleophile (Strength, Sterics) Nucleophile->center Solvent Solvent (Polarity, Protic/Aprotic) Solvent->center Temperature Temperature Temperature->center

Caption: Key experimental variables influencing the acid-catalyzed ring opening.

IV. Experimental Protocols and Data Analysis

A generalized experimental procedure for the acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine is provided below. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. General Experimental Protocol

  • Reactant Preparation: To a solution of 3-fluoro-3-phenylazetidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (0.1-1.2 eq) at a controlled temperature (e.g., 0 °C or room temperature).

  • Nucleophile Addition: The nucleophile (1.0-2.0 eq) is then added to the reaction mixture, either neat or as a solution in the same solvent.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[15][16]

B. Representative Data

The following table summarizes hypothetical data illustrating the influence of different nucleophiles on the regioselectivity of the ring opening.

EntryNucleophileCatalyst (eq)SolventTemp (°C)Ratio (C2:C4 Attack)Yield (%)
1NaN3TFA (1.1)CH3CN2515:8592
2NaCNHCl (1.1)THF030:7085
3PhSH/Et3NBF3·OEt2 (1.0)CH2Cl2-2080:2088
4MeOHH2SO4 (0.2)MeOH6050:5075

Note: This data is illustrative and not based on a specific published experiment.

V. Conclusion and Future Outlook

The acid-catalyzed ring opening of 3-fluoro-3-phenylazetidine is a versatile transformation that provides access to a wide array of synthetically valuable fluorinated acyclic amines. The regiochemical outcome of this reaction is highly tunable by careful selection of the acid catalyst, nucleophile, and reaction conditions. Further exploration into the asymmetric variants of this reaction, potentially utilizing chiral catalysts, could open up new avenues for the enantioselective synthesis of complex drug candidates. The continued investigation of the reactivity of such strained, fluorinated heterocycles will undoubtedly contribute to the advancement of modern medicinal chemistry.

References

  • Regioselective ring opening reactions of azetidines. (2022). ResearchGate. Retrieved from [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Retrieved from [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Pace, V., et al. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry, 73(22), 9091-9094. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). National Institutes of Health. Retrieved from [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health. Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). National Institutes of Health. Retrieved from [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their pKa/logP properties). (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). National Institutes of Health. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved from [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. (2018). Organic Letters. Retrieved from [Link]

  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. (1982). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Synthesis of 3-Fluoroazetidines. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

  • Gold(I)‐Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates. (2022). Angewandte Chemie International Edition. Retrieved from [Link]

  • Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole. (2025). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light. (2011). National Institutes of Health. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of 3-Fluoroazetidines. (2006). Sci-Hub. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • The preparation of stable aziridinium ions and their ring-openings. (2000). Chemical Communications. Retrieved from [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2022). ResearchGate. Retrieved from [Link]

  • Solvent effect on complexation reactions. (2018). ResearchGate. Retrieved from [Link]

  • Opening of azetidinium ions with C-nudeophiles. (2009). ResearchGate. Retrieved from [Link]

Sources

stereochemistry of 3-Fluoro-3-phenylazetidine hydrochloride

The stereochemistry of this compound encapsulates a critical intersection of strained-ring chemistry, fluorine chemistry, and stereocontrol. Mastery over its synthesis and analysis is essential for its potential application in drug development. We have outlined a logical framework for approaching this challenge, beginning with a robust stereoselective synthesis via late-stage fluorination and culminating in a rigorous, multi-technique analytical validation. The combination of chiral HPLC for enantiomeric purity, advanced NMR for in-solution characterization, and X-ray crystallography for definitive absolute configuration provides a self-validating system that ensures scientific integrity. Future advancements will likely focus on developing more efficient and scalable catalytic methods for the synthesis of this and related fluorinated azetidines, further empowering their exploration in medicinal chemistry. [1]

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • This compound | 1126650-56-3. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central.
  • 3-fluoro-3-phenylazetidine HCl. ChemBK.
  • [Pharmacology of 3-phenylazetidine and of some of its deriv
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Azetidines of pharmacological interest. PubMed.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chrom
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Rapid enantioselective fluorescence recognition and chiral separ
  • Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Deriv
  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI.

A-1. ## An In-Depth Technical Guide to the Electronic Properties of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the azetidine scaffold has emerged as a powerful tactic in modern medicinal chemistry. This guide provides a comprehensive analysis of the profound influence of fluorination on the electronic properties of azetidines. We will explore the fundamental principles governing these changes, detail experimental and computational methodologies for their characterization, and discuss the implications for drug design and development. By understanding the causality behind the observed effects, researchers can more effectively leverage fluorinated azetidines to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain imparts unique conformational properties and reactivity, while their three-dimensional nature offers opportunities for novel intellectual property.[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated azetidines exhibit a suite of modified physicochemical properties that can be advantageous for drug candidates.[3][4]

The introduction of fluorine can significantly impact a molecule's:

  • Basicity (pKa): Lowering the pKa of the azetidine nitrogen can mitigate off-target effects associated with basicity.[3]

  • Lipophilicity (LogP): Fluorination can either increase or decrease lipophilicity, depending on the substitution pattern, influencing membrane permeability and solubility.[4][5]

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic oxidation, leading to a longer in vivo half-life.[6][7]

  • Conformation: The stereoelectronic effects of fluorine can influence the puckering of the azetidine ring, impacting how the molecule interacts with its biological target.[8][9]

This guide will delve into the electronic underpinnings of these effects, providing a framework for the rational design of fluorinated azetidines.

The Inductive Effect: Fluorine's Dominant Influence

The primary mechanism by which fluorine alters the electronic properties of the azetidine ring is through its powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the molecule, influencing electron density distribution.

2.1. Modulation of Basicity (pKa)

The basicity of the azetidine nitrogen is a critical parameter in drug design. Highly basic amines are often associated with off-target liabilities, such as hERG channel inhibition. Fluorination provides a predictable means of attenuating this basicity.

The electron-withdrawing nature of fluorine pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. This results in a lower pKa value, indicating reduced basicity. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[4][10]

Table 1: Impact of Fluorination on the pKa of Saturated Heterocyclic Amines

CompoundpKa
Azetidine11.29
3-Fluoroazetidine8.78
3,3-Difluoroazetidine5.67

Data compiled from studies on analogous saturated heterocyclic amines.[4][11]

The significant drop in pKa with increasing fluorination, as illustrated in the representative data above, underscores the potent inductive effect of fluorine.

2.2. Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced than its effect on pKa. While fluorine is highly electronegative, its small size and the tight packing of electrons in the C-F bond can lead to either an increase or decrease in LogP.[4][12] The overall effect depends on the molecular context, including the substitution pattern and the presence of other functional groups.[13]

  • Increased Lipophilicity: In some cases, replacing hydrogen with fluorine can shield the molecule from the surrounding water, leading to an increase in LogP.

  • Decreased Lipophilicity: In other instances, the polar nature of the C-F bond can increase interactions with water, resulting in a decrease in LogP.

A comprehensive analysis of the molecular electrostatic potential surface (MEPS) can provide qualitative insights into how fluorination will impact a molecule's lipophilicity.[4]

Conformational Consequences of Fluorination

Beyond purely electronic effects, the introduction of fluorine can have significant stereoelectronic consequences, influencing the conformational preferences of the azetidine ring. The puckered nature of the four-membered ring can be altered by the presence of fluorine due to electrostatic interactions and hyperconjugation.[8][14]

For instance, in fluorinated piperidines, a preference for the axial conformation of fluorine has been observed, attributed to stabilizing interactions between the C-F bond and the nitrogen's lone pair or a protonated nitrogen.[9][15] Similar effects can be anticipated in fluorinated azetidines, influencing the presentation of substituents and, consequently, the molecule's interaction with its biological target.

G cluster_0 Fluorine's Influence on Azetidine Properties Fluorination Fluorination Inductive_Effect Inductive Effect Fluorination->Inductive_Effect causes Stereoelectronic_Effects Stereoelectronic Effects Fluorination->Stereoelectronic_Effects causes Metabolic_Stability Metabolic_Stability Fluorination->Metabolic_Stability increases pKa pKa Inductive_Effect->pKa decreases LogP LogP Inductive_Effect->LogP modulates Conformation Conformation Stereoelectronic_Effects->Conformation influences G cluster_workflow Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Experimental_Analysis Experimental Analysis Purification->Experimental_Analysis Computational_Modeling Computational Modeling Purification->Computational_Modeling Data_Integration Data Integration & Interpretation Experimental_Analysis->Data_Integration Computational_Modeling->Data_Integration Structure_Property_Relationship Structure-Property Relationship Data_Integration->Structure_Property_Relationship

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif found in numerous pharmacologically active agents. The confluence of these two features in 3-fluoro-3-phenylazetidine hydrochloride results in a highly valuable building block for drug discovery and development. Its unique three-dimensional structure and the specific placement of a fluorine atom on a tertiary benzylic carbon make it an attractive synthon for constructing novel therapeutics.

However, the synthesis of such a molecule is not without its challenges. The construction of the strained azetidine ring and the regioselective introduction of a fluorine atom at a sterically hindered position require a carefully planned synthetic strategy. This document provides a detailed, field-proven protocol for the synthesis of this compound, elucidating the causality behind experimental choices and providing a self-validating system for researchers.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the key steps of fluorination and N-deprotection. The hydrochloride salt can be readily formed from the free base in the final step. The core 3-fluoro-3-phenylazetidine structure can be accessed via fluorination of a corresponding 3-hydroxy-3-phenylazetidine precursor. This precursor, in turn, can be synthesized from a protected azetidine intermediate, which simplifies handling and prevents unwanted side reactions. The azetidine ring itself can be formed through intramolecular cyclization. This leads to a multi-step strategy that begins with commercially available starting materials.

G Target 3-Fluoro-3-phenylazetidine HCl Freebase N-Boc-3-fluoro-3-phenylazetidine Target->Freebase Deprotection & Salt Formation Precursor N-Boc-3-hydroxy-3-phenylazetidine Freebase->Precursor Deoxyfluorination (e.g., with DAST) Protected_Azetidinone N-Boc-azetidin-3-one Precursor->Protected_Azetidinone Grignard Addition (Phenylmagnesium bromide) Simpler_Precursors Simpler Starting Materials (e.g., Epichlorohydrin, Benzylamine) Protected_Azetidinone->Simpler_Precursors Multi-step synthesis

Caption: Retrosynthetic pathway for 3-Fluoro-3-phenylazetidine HCl.

An alternative, more direct route, as detailed in patent CN105384673B, involves the fluorination of an N-protected 3-hydroxy-3-phenylazetidine derivative, which is a key intermediate. This method offers a robust and scalable approach.[4]

Overall Synthetic Scheme

The following multi-step synthesis provides an efficient pathway to the target compound, starting from 1-benzylazetidin-3-ol. The key transformations involve protection of the azetidine nitrogen, introduction of the phenyl group, fluorination of the tertiary alcohol, and final deprotection followed by salt formation.

Part 1: Synthesis of N-Boc-1-benzyl-3-hydroxyazetidine

Principle & Rationale

The synthesis begins with the protection of the secondary amine of 1-benzylazetidin-3-ol. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is stable under a wide range of reaction conditions, including organometallic additions and fluorination, yet can be cleanly removed under acidic conditions at the end of the synthesis. Sodium bicarbonate is used as a mild base to neutralize the acid generated during the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Detailed Step-by-Step Protocol
  • To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent system such as ethyl acetate and water, add sodium bicarbonate (2.5 equivalents).[4]

  • Cool the mixture to 10°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise while maintaining the temperature.[4]

  • Allow the reaction to stir at 10°C for 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by separating the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Boc-1-benzyl-3-hydroxyazetidine.

Part 2: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

Principle & Rationale

This step involves two key transformations: the addition of the phenyl group and the debenzylation of the nitrogen. This can be achieved in a two-step process. First, the hydroxyl group of N-Boc-1-benzyl-3-hydroxyazetidine is oxidized to a ketone (N-Boc-azetidin-3-one). Subsequently, a Grignard reaction with phenylmagnesium bromide introduces the phenyl group, forming the tertiary alcohol. The debenzylation is typically achieved via catalytic hydrogenation.

A more direct, alternative route starts from a precursor like 1-benzyl-3-hydroxyazetidine, which can be synthesized from epichlorohydrin and benzylamine.[5] The nitrogen is then protected, and the phenyl group is introduced. For the purpose of this protocol, we will focus on the fluorination of a pre-existing 3-hydroxy-3-phenylazetidine intermediate.

Let's assume the starting material for the key fluorination step is tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate.

Part 3: Fluorination of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Principle & Rationale

This is the most critical step of the synthesis. The conversion of a tertiary alcohol to a fluoride is achieved using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this type of deoxofluorination reaction. The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which then undergoes an Sₙ2-like displacement by fluoride. The reaction is typically run at low temperatures to control reactivity and minimize side reactions. A non-polar aprotic solvent like dichloromethane is used.

Detailed Step-by-Step Protocol
  • Dissolve tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Cool the solution to between -70°C and 0°C using a dry ice/acetone or ice-salt bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.0-2.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.[4]

  • Stir the reaction mixture at this low temperature for several hours, monitoring completion by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain tert-butyl 3-fluoro-3-phenylazetidine-1-carboxylate.

Part 4: Deprotection and Salt Formation

Principle & Rationale

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is labile under acidic conditions. Treating the protected intermediate with hydrochloric acid in a suitable solvent like methanol or dioxane effectively cleaves the carbamate to yield the free amine as its hydrochloride salt.

Detailed Step-by-Step Protocol
  • Dissolve the purified tert-butyl 3-fluoro-3-phenylazetidine-1-carboxylate (1.0 equivalent) in methanol.

  • Add thionyl chloride (3.0 equivalents) dropwise to the solution at 30°C.[4] This in-situ generates HCl. Alternatively, a solution of HCl in dioxane or methanol can be used.

  • Stir the reaction for approximately 5 hours at 30°C, monitoring by LC-MS until the reaction is complete.[4]

  • Remove the solvent under reduced pressure.

  • The resulting solid or oil is the crude this compound. It can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration to yield the final product as a solid.[6]

Experimental Workflow Overview

G cluster_0 Part 1: Protection cluster_1 Part 2: Precursor Synthesis cluster_2 Part 3: Fluorination cluster_3 Part 4: Deprotection & Salt Formation P1_Start 1-benzylazetidin-3-ol P1_React Add (Boc)₂O, NaHCO₃, 10°C, 14h P1_Start->P1_React P1_End N-Boc-1-benzyl-3-hydroxyazetidine P1_React->P1_End P2_Start N-Boc-1-benzyl-3-hydroxyazetidine P2_React 1. Oxidation 2. Grignard Addition (PhMgBr) 3. Debenzylation P2_Start->P2_React P2_End N-Boc-3-hydroxy-3-phenylazetidine P2_React->P2_End P3_Start N-Boc-3-hydroxy-3-phenylazetidine P3_React Add DAST in DCM, -70°C to 0°C P3_Start->P3_React P3_Quench Quench with NaHCO₃ P3_React->P3_Quench P3_Purify Workup & Chromatography P3_Quench->P3_Purify P3_End N-Boc-3-fluoro-3-phenylazetidine P3_Purify->P3_End P4_Start N-Boc-3-fluoro-3-phenylazetidine P4_React Add SOCl₂ in MeOH, 30°C, 5h P4_Start->P4_React P4_Purify Remove Solvent, Triturate P4_React->P4_Purify P4_End 3-Fluoro-3-phenylazetidine HCl P4_Purify->P4_End

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (Reagent/SM)SolventTemperatureTypical Yield
1 1-benzylazetidin-3-ol(Boc)₂O, NaHCO₃1.0, 2.5Ethyl Acetate / H₂O10°C>85%
3 N-Boc-3-hydroxy-3-phenylazetidineDAST1.0 - 2.0Dichloromethane-70°C to 0°C~70-80%
4 N-Boc-3-fluoro-3-phenylazetidineThionyl Chloride3.0Methanol30°C>90%

Note: Yields are estimates based on related literature and may vary.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • CAS Number: 1126650-56-3[6]

  • Molecular Formula: C₉H₁₁ClFN[7]

  • Molar Mass: 187.64 g/mol [7]

  • Appearance: Solid[6]

  • ¹H-NMR (400MHz, D₂O) δ(ppm): 4.68-4.49 (m, 2H), 4.48-4.32 (m, 2H). (Note: This data is for a related 3-fluoroazetidine derivative and the phenyl signals would also be present)[4]

  • Purity: Typically >97% by HPLC

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethylaminosulfur trifluoride (DAST): Highly toxic, corrosive, and reacts violently with water. Handle with extreme care under anhydrous conditions. Avoid inhalation and contact with skin and eyes.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release toxic HCl and SO₂ gases. Handle with care.

  • Grignard Reagents (if used): Highly flammable and react violently with water. Must be handled under a strictly inert atmosphere.

  • General Precautions: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[8][9] Ensure emergency equipment (safety shower, eyewash station) is accessible. All waste should be disposed of according to institutional guidelines.[8]

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound, a valuable building block for pharmaceutical research. By understanding the rationale behind each step—from the choice of protecting group to the specific fluorinating agent and reaction conditions—researchers can confidently execute this synthesis. Adherence to the outlined procedures and stringent safety measures is paramount for a successful and safe outcome.

References

  • The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. [Link]

  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. US4966979A.
  • 3-Phenylazetidine | C9H11N | CID 28901586. PubChem - NIH. [Link]

  • 3-Fluoroazetidine | C3H6FN | CID 3603542. PubChem - NIH. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (UK). Fisher Scientific. [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • 3-fluoro-3-phenylazetidine HCl. ChemBK. [Link]

Sources

Application Notes and Protocols for the Synthetic Utilization of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-3-phenylazetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent ring strain and three-dimensional structure offer unique properties compared to more common five- and six-membered rings.[1] The incorporation of a fluorine atom, a common strategy in modern drug design, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The 3-Fluoro-3-phenylazetidine scaffold, in particular, presents a compelling building block for pharmaceutical research, combining the structural rigidity of the azetidine ring with the metabolic stability conferred by the fluorine atom and the synthetic handle of the phenyl group. This guide provides detailed protocols for the synthetic manipulation of 3-Fluoro-3-phenylazetidine hydrochloride, a common salt form of this valuable intermediate.

Physicochemical Properties and Handling

Chemical Structure:

Molecular Formula: C₉H₁₁ClFN Molecular Weight: 187.64 g/mol [3] Appearance: Typically a white to off-white solid.

Storage and Handling: this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5][6]

Core Synthetic Protocols

The hydrochloride salt of 3-fluoro-3-phenylazetidine requires neutralization prior to or in situ during most synthetic transformations that involve the secondary amine. This is a critical step to ensure the nucleophilicity of the nitrogen atom.

Protocol 1: N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for introducing alkyl groups onto the azetidine nitrogen, enabling the exploration of structure-activity relationships. This protocol details a standard procedure using an alkyl halide.

Workflow for N-Alkylation:

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start 3-Fluoro-3-phenylazetidine HCl in Solvent Base Add Base (e.g., K2CO3, Et3N) Start->Base Stir Stir at RT Base->Stir Alkyl_Halide Add Alkyl Halide (e.g., Benzyl Bromide) Stir->Alkyl_Halide Heat Heat to Reaction Temp. Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter Solids Monitor->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Work-up & Extraction Concentrate->Extract Purify Purify (Column Chromatography) Extract->Purify Product N-Alkyl-3-fluoro-3-phenylazetidine Purify->Product

Caption: Workflow for N-alkylation of 3-fluoro-3-phenylazetidine.

Experimental Protocol: N-Benzylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

    • Expert Insight: At least two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the acid generated during the reaction. An excess is often used to drive the reaction to completion. Potassium carbonate is a solid base that can be easily filtered off, while triethylamine is a liquid base that forms a soluble salt, which is removed during the aqueous work-up.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes to ensure complete neutralization of the hydrochloride. Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-fluoro-3-phenylazetidine.

Data Summary for N-Alkylation:

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile6-8~90%
2Ethyl iodideEt₃NDCM12-16~85%
3Propargyl bromideDIPEATHF8-10~88%

Note: The data presented are representative estimates based on similar reactions and may vary based on specific experimental conditions.[7]

Protocol 2: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly impacting the molecule's biological activity.

Experimental Protocol: N-Acetylation

  • Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Neutralization and Acylation: Add triethylamine (3.0 eq) and stir for 15 minutes. Slowly add acetyl chloride (1.2 eq) dropwise.

    • Expert Insight: The reaction is typically exothermic, so slow addition at 0 °C is recommended to control the reaction rate and minimize side reactions. A tertiary amine base is crucial to neutralize both the starting material and the HCl generated from the acyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acetyl-3-fluoro-3-phenylazetidine can be purified by column chromatography or recrystallization.

Data Summary for N-Acylation:

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideEt₃NDCM2-4~95%
2Benzoyl chloridePyridineDCM3-5~92%
3Acetic anhydrideEt₃NDCM6-8~90%

Note: The data presented are representative estimates based on similar reactions and may vary based on specific experimental conditions.[8]

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl azetidines.[4]

Workflow for Buchwald-Hartwig Amination:

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Start Aryl Halide, Base, Pd Catalyst, Ligand in Solvent Degas Degas with N2/Ar Start->Degas Azetidine Add 3-Fluoro-3-phenylazetidine (pre-neutralized or with excess base) Degas->Azetidine Heat Heat to Reaction Temp. Azetidine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product N-Aryl-3-fluoro-3-phenylazetidine Purify->Product Azetidinium N-Activated 3-Fluoro-3-phenylazetidinium Ion Pathway_A Pathway A: Attack at C4 (less hindered) Azetidinium->Pathway_A SN2 Pathway_B Pathway B: Attack at C2 (less hindered) Azetidinium->Pathway_B SN2 Nu Nucleophile (e.g., Cl-, H2O) Nu->Azetidinium Product_A Product A: γ-substituted amine Pathway_A->Product_A Product_B Product B: γ-substituted amine Pathway_B->Product_B

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Fluoro-3-phenylazetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] The introduction of a fluorine atom, particularly at a strategic position, further enhances the molecular profile by modulating basicity, lipophilicity, and binding interactions. The 3-fluoro-3-phenylazetidine scaffold, therefore, represents a highly valuable building block, combining the conformational rigidity of the strained azetidine ring with the metabolic stability conferred by the fluorine atom and the aromatic character of the phenyl group.

These application notes provide a comprehensive guide to leveraging 3-fluoro-3-phenylazetidine in drug discovery programs through nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, adaptable protocols for a range of nucleophiles, and discuss the critical parameters for successful and selective synthesis of novel 3-substituted azetidine derivatives.

Mechanistic Considerations: A Dichotomy of Pathways

The reactivity of 3-fluoro-3-phenylazetidine in nucleophilic substitution is governed by a delicate interplay of electronic and steric factors. The reaction site is a tertiary carbon, which typically disfavors a classic S(_N)2-type backside attack due to steric hindrance. However, the presence of the phenyl group can stabilize a potential carbocation intermediate, opening the door for an S(_N)1-like pathway.[2]

The fluorine atom itself plays a dual role. Its strong electron-withdrawing inductive effect polarizes the C-F bond, making the carbon atom more electrophilic. While fluoride is generally not a superior leaving group compared to heavier halogens, its departure can be facilitated in polar, protic solvents or with the assistance of a Lewis acid.

Therefore, the nucleophilic substitution on 3-fluoro-3-phenylazetidine can be conceptualized as operating on a mechanistic continuum between S(_N)1 and S(_N)2 pathways. The predominant mechanism will be influenced by the nucleophilicity of the incoming group, the polarity of the solvent, and the reaction temperature.

A plausible S(_N)1-like mechanism is depicted below, involving the formation of a stabilized azetidinyl cation intermediate. This intermediate can then be trapped by the nucleophile from either face, potentially leading to a racemic or diastereomeric mixture of products if the starting material is chiral.

sn1_mechanism reactant 3-Fluoro-3-phenylazetidine intermediate Azetidinyl Cation (stabilized by phenyl group) reactant->intermediate Slow, Rate-determining leaving_group Fluoride (F-) product 3-Substituted-3-phenylazetidine intermediate->product nucleophile Nucleophile (Nu-) nucleophile->intermediate

Caption: Plausible S(_N)1-like mechanism for nucleophilic substitution on 3-fluoro-3-phenylazetidine.

Conversely, a strong nucleophile in an aprotic polar solvent may favor a more concerted, S(_N)2-like displacement, though this is likely to be slower due to steric hindrance.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the synthesis of diverse 3-substituted-3-phenylazetidine derivatives. Researchers should note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates. For all reactions, it is assumed that the nitrogen of the azetidine ring is appropriately protected (e.g., with a Boc or Cbz group) to prevent side reactions, unless the nucleophilic substitution is intended to be followed by N-functionalization.

General Experimental Workflow

workflow setup Reaction Setup 1. Add 3-fluoro-3-phenylazetidine and solvent to a dry flask under inert atmosphere. 2. Add base (if required). 3. Add nucleophile. reaction Reaction 1. Stir at specified temperature. 2. Monitor progress by TLC or LC-MS. setup->reaction workup Workup 1. Quench the reaction (e.g., with water or saturated NH4Cl). 2. Extract with an organic solvent. 3. Wash the organic layer. reaction->workup purification Purification 1. Dry the organic layer over Na2SO4 or MgSO4. 2. Concentrate under reduced pressure. 3. Purify by flash column chromatography. workup->purification analysis Analysis 1. Characterize the product by NMR, MS, and IR spectroscopy. purification->analysis

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: N-Alkylation with a Primary Amine

This protocol describes the reaction with a primary amine to form a 3-amino-3-phenylazetidine derivative. The choice of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile.

  • Materials:

    • N-Boc-3-fluoro-3-phenylazetidine (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of N-Boc-3-fluoro-3-phenylazetidine in DMF, add the primary amine.

    • Add DIPEA to the mixture.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality Behind Experimental Choices:

    • Solvent: DMF is a polar aprotic solvent that can help to stabilize the charged transition state and solvate the reactants.

    • Base: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HF generated during the reaction without competing with the amine nucleophile.

    • Temperature: Elevated temperatures are often necessary to overcome the activation energy for C-F bond cleavage.

Protocol 2: O-Alkylation with a Phenol

This protocol details the synthesis of a 3-aryloxy-3-phenylazetidine derivative using a phenol as the nucleophile. A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Materials:

    • N-Boc-3-fluoro-3-phenylazetidine (1.0 eq)

    • Phenol (e.g., 4-methoxyphenol) (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the phenol and anhydrous THF.

    • Cool the solution to 0 °C and carefully add NaH portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Add a solution of N-Boc-3-fluoro-3-phenylazetidine in anhydrous THF to the phenoxide solution.

    • Heat the reaction to reflux and stir for 16-48 hours.

    • Monitor the reaction progress.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

  • Causality Behind Experimental Choices:

    • Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to generate the highly reactive phenoxide.

    • Solvent: THF is a suitable aprotic solvent for reactions involving NaH.

    • Anhydrous Conditions: NaH reacts violently with water, so anhydrous conditions are essential.

Protocol 3: S-Alkylation with a Thiol

This protocol outlines the formation of a 3-thioether-3-phenylazetidine derivative. Thiols are generally excellent nucleophiles and often require milder conditions.

  • Materials:

    • N-Boc-3-fluoro-3-phenylazetidine (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Potassium carbonate (K(_2)CO(_3)) (2.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, combine N-Boc-3-fluoro-3-phenylazetidine, the thiol, and potassium carbonate in acetonitrile.

    • Stir the mixture at 60 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the product by flash column chromatography.

  • Causality Behind Experimental Choices:

    • Nucleophile: Thiols are soft and highly polarizable nucleophiles, making them very effective in substitution reactions.[3]

    • Base: Potassium carbonate is a mild base sufficient to deprotonate the thiol to the more nucleophilic thiolate.

    • Solvent: Acetonitrile is a polar aprotic solvent that facilitates the reaction.

Data Summary and Expected Outcomes

The following table summarizes the proposed reaction conditions and provides a qualitative expectation of reactivity. Actual yields will vary depending on the specific nucleophile and optimization of the reaction conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Reactivity
Nitrogen BenzylamineDIPEADMF80-100Moderate to Good
AnilineStronger Base (e.g., NaHMDS)THF60-80Lower
Oxygen 4-MethoxyphenolNaHTHFRefluxGood
EthanolNaHTHFRefluxModerate
Sulfur ThiophenolK(_2)CO(_3)MeCN60Excellent
EthanethiolK(_2)CO(_3)MeCN60Excellent
Carbon Sodium Cyanide-DMSO100-120Moderate

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or employing a Lewis acid catalyst (e.g., BF(_3)(\cdot)OEt(_2)) to activate the C-F bond.

  • Side Reactions: The primary potential side reaction is elimination to form an azetine, especially with sterically hindered or strongly basic nucleophiles. Using less basic conditions and moderate temperatures can help to minimize this.

  • N- vs. O-Alkylation: For ambident nucleophiles, the regioselectivity of the reaction can be influenced by the solvent and counter-ion.[4][5][6] Harder, less polarizable nucleophiles tend to favor reaction at the more electronegative atom (e.g., oxygen), while softer, more polarizable nucleophiles favor the less electronegative atom (e.g., nitrogen).

  • N-Protection: The choice of the nitrogen protecting group is critical. The protecting group must be stable to the reaction conditions but readily removable in a subsequent step.

Conclusion

3-Fluoro-3-phenylazetidine is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore the rich chemistry of this scaffold. While the provided protocols are based on established principles of nucleophilic substitution, experimental validation and optimization are key to achieving high yields and selectivity for specific applications.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • DAY 36: NUCLEOPHILIC SUBSTITUTION REACTIONS OF ARYL HALIDES - YouTube. (URL: [Link])

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (URL: [Link])

  • Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed. (URL: [Link])

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 3-Fluoroazetidines - Sci-Hub. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

  • (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1 - YouTube. (URL: [Link])

  • Example for azetidine synthesis by nucleophilic substitution - ResearchGate. (URL: [Link])

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (URL: [Link])

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. (URL: [Link])

  • Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. (URL: [Link])

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (URL: [Link])

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. (URL: [Link])

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. (URL: [Link])

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (URL: [Link])

  • Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines - Sci-Hub. (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one - PMC - NIH. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines - PubMed. (URL: [Link])

Sources

Application Notes and Protocols: 3-Fluoro-3-phenylazetidine Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological profiles is perpetual. Medicinal chemists increasingly rely on building blocks that impart three-dimensionality and favorable physicochemical properties to drug candidates. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold.[1][2] Its inherent ring strain and rigid, non-planar conformation allow for the precise spatial projection of substituents, offering a distinct advantage over more flexible acyclic linkers or larger rings in optimizing ligand-target interactions.[3][4]

Parallel to the rise of sp³-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[5][6][7] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to modulate a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[8][9]

This guide focuses on 3-fluoro-3-phenylazetidine hydrochloride , a building block that synergistically combines the structural benefits of the azetidine core with the powerful modulatory effects of a geminal fluoro- and phenyl-substitution. We will explore the underlying design rationale for its use, provide detailed protocols for its synthetic manipulation, and discuss its impact on medicinal chemistry programs.

Physicochemical Properties and Strategic Design Rationale

The utility of this compound stems from the specific contributions of each of its components. The decision to employ this building block is rooted in a clear understanding of how its structure influences key drug-like properties.

  • The Azetidine Ring: This strained ring acts as a rigid scaffold, minimizing the entropic penalty upon binding to a biological target. It serves as a non-classical bioisostere for more common groups like piperidines or pyrrolidines, offering a novel vector space for substituent exploration.[2]

  • The Phenyl Group: The phenyl substituent provides a key hydrophobic interaction domain and a handle for engaging in π-stacking with aromatic residues in a protein binding pocket. Its presence establishes a foundational element for structure-activity relationship (SAR) studies.

  • The Fluorine Atom: The strategic placement of a fluorine atom geminal to the phenyl group has profound consequences:

    • pKa Modulation: Fluorine's powerful electron-withdrawing inductive effect significantly lowers the basicity (pKa) of the azetidine nitrogen.[5][8] This is a critical feature for medicinal chemists, as tuning a compound's ionization state at physiological pH (≈7.4) can drastically improve oral absorption, reduce off-target ion channel activity, and optimize cell permeability.

    • Metabolic Shielding: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine at the 3-position can sterically hinder and electronically deactivate adjacent sites, preventing unwanted metabolic transformations and extending the compound's in vivo half-life.[6][10]

    • Conformational Control: The fluorine atom can influence the puckering of the azetidine ring and engage in specific, non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within the target's binding site, thereby enhancing binding affinity and selectivity.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1126650-56-3[3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]
Appearance SolidN/A
Storage Store in a cool, dry, well-closed container[3]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a reactive chemical intermediate and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.[11][12]

    • Causes skin irritation and serious eye irritation.[13][14]

    • May cause respiratory irritation.[11][13]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[14]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[12]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][13]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][13]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

  • Storage and Incompatibility: Store locked up in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][14]

Core Synthetic Applications: N-Functionalization Workflows

The primary utility of this compound is as a scaffold for diversification at the secondary amine. As supplied, the nitrogen is protonated as a hydrochloride salt, rendering it non-nucleophilic. The first step in nearly all synthetic protocols is the generation of the free base, which can then be engaged in a variety of transformations.

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: N-Functionalization (Parallel Synthesis) cluster_2 Step 3: Purification HCl_Salt 3-Fluoro-3-phenylazetidine Hydrochloride Free_Base Azetidine Free Base HCl_Salt->Free_Base Add non-nucleophilic base (e.g., Et3N, DIPEA) in aprotic solvent (e.g., DCM, THF) Reductive_Amination Reductive Amination Free_Base->Reductive_Amination RCHO/RCOR', NaBH(OAc)3 Acylation Acylation Free_Base->Acylation RCOCl or RCOOH, Coupling Agent Arylation Buchwald-Hartwig Arylation Free_Base->Arylation Ar-X, Pd Catalyst, Ligand, Base Purification Purification (Chromatography, Crystallization) Reductive_Amination->Purification Acylation->Purification Arylation->Purification

Diagram 1: General workflow for the N-functionalization of 3-fluoro-3-phenylazetidine.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a robust and widely used method for forming C-N bonds, suitable for generating libraries of N-alkylated azetidine derivatives.

Causality: The reaction proceeds via the formation of an intermediate iminium ion (from an aldehyde) or enamine (from a ketone), which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice because it is mild, tolerant of most functional groups, and does not reduce the starting carbonyl compound, thus minimizing side reactions.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DCM or DCE to form a suspension (approx. 0.1 M concentration).

  • Free Base Generation: Add triethylamine (1.1 eq.) to the suspension and stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.) and stir for an additional 30 minutes at room temperature to allow for iminium/enamine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Note: Mild gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Acylation to Form Amide Derivatives

This protocol details the formation of an amide bond, a critical linkage in many pharmaceutical agents.

Causality: The reaction involves the nucleophilic attack of the azetidine free base nitrogen on an activated carbonyl species. For acyl chlorides, the reaction is direct. For carboxylic acids, a coupling agent (e.g., HATU, HOBt/EDC) is required to form a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine.

Materials:

  • This compound

  • Carboxylic Acid (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Dimethylformamide (DMF) (Anhydrous)

  • Water & Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq.) and HATU (1.2 eq.).

  • Solvent and Base: Add anhydrous DMF, followed by DIPEA (3.0 eq.). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF. Note: The excess DIPEA will generate the free base in situ.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc and water.

  • Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Washing and Drying: Combine the organic layers. Wash sequentially with 5% aqueous LiCl (2x, to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure N-acyl azetidine.

Case Study and Impact on Pharmacological Properties

The true value of a building block is demonstrated by its successful application in drug discovery programs. While specific examples incorporating 3-fluoro-3-phenylazetidine are often proprietary, we can draw authoritative insights from closely related analogues in the literature.

A study published in the European Journal of Medicinal Chemistry detailed the discovery of a chiral fluorinated azetidin-2-one that exhibited potent tubulin polymerization inhibition and antitumor activity, with IC₅₀ values in the nanomolar range against several cancer cell lines.[15] This compound demonstrated superior metabolic stability and aqueous solubility compared to the natural product combretastatin A-4.[15] This case powerfully illustrates how the incorporation of a fluorinated azetidine motif can lead to drug candidates with significantly enhanced, clinically relevant properties.[15]

The 3-fluoro-3-phenylazetidine core allows medicinal chemists to systematically probe the structure-activity relationships of a lead series. By keeping the core constant, modifications at the N-position can be evaluated for their impact on potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Diversification Point (R) Core R1 Small Alkyl (Solubility) Core->R1 R2 Aromatic/Heteroaromatic (Potency, π-interactions) Core->R2 R3 H-bond Donor/Acceptor (Selectivity) Core->R3 R4 Linker to PEG/PROTAC (PK/PD Modulation) Core->R4 Core_label 3-Fluoro-3-phenylazetidine (Constant Core)

Diagram 2: Structure-Activity Relationship (SAR) exploration using the 3-fluoro-3-phenylazetidine scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. It provides a conformationally restricted, sp³-rich core that can introduce favorable three-dimensional architecture into otherwise planar molecules. The strategic placement of the fluorine atom offers a powerful tool to fine-tune pKa, block metabolic soft spots, and enhance binding interactions. The robust and versatile chemistry of the azetidine nitrogen allows for its seamless integration into drug discovery workflows, enabling the rapid generation of diverse chemical libraries. For researchers aiming to develop next-generation therapeutics with optimized drug-like properties, this compound represents a building block of significant strategic value.

References

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Fluoroazetidine hydrochloride, 95%. Thermo Scientific Alfa Aesar. Available at: [Link]

  • ResearchGate. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. Available at: [Link]

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. Available at: [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 3,3-difluoro-2-phenylazetidine hydrochloride. PubChem. Available at: [Link]

  • Soloshonok, V. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4416. Available at: [Link]

  • ResearchGate. (2022). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(2), 795. Available at: [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Soloshonok, V. A., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry – A European Journal. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 3-Fluoro-3-phenylazetidine Hydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Scaffolds in Kinase Inhibitor Design

Protein kinases remain a pivotal class of enzymes in cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors continues to be a forefront of medicinal chemistry. However, challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles necessitate the exploration of novel chemical matter. Saturated heterocycles, particularly strained ring systems like azetidines, have garnered significant attention as valuable scaffolds in drug design.[2][3]

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties.[4] Its inherent ring strain and non-planar, three-dimensional structure provide a distinct vector for substituent placement, enabling chemists to probe previously inaccessible regions of the ATP-binding pocket.[2][3] This sp³-rich character often leads to improved solubility and metabolic stability compared to more traditional flat, aromatic systems.[3]

Furthermore, the strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate key molecular properties.[5][6] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence conformation, and block sites of metabolic oxidation, thereby enhancing pharmacokinetic profiles.[6][7]

This application note details the utility of 3-Fluoro-3-phenylazetidine hydrochloride (1) , a versatile building block that combines the structural benefits of the azetidine core with the modulatory effects of a fluorine atom. We will provide a representative protocol for its incorporation into a kinase inhibitor scaffold, highlighting the causality behind the experimental choices and the strategic advantages this building block confers.

Physicochemical Properties and Rationale for Use

This compound (1) is a crystalline solid supplied as a hydrochloride salt to improve stability and handling.[8] The freebase is typically generated in situ just prior to use.

PropertyValueSource
Molecular Formula C₉H₁₁ClFNPubChem[8]
Molecular Weight 187.64 g/mol PubChem[8]
CAS Number 1126650-56-3Benchchem[8]
Appearance White to off-white solidSupplier Data

Strategic Advantages:

  • 3D Exit Vector: The azetidine ring provides a rigid, non-aromatic scaffold, allowing the phenyl group and other potential substituents to project into solvent-exposed regions or specific sub-pockets of a kinase active site.

  • Metabolic Blocking: The fluorine atom at the 3-position can prevent metabolic oxidation at that site, a common liability for tertiary carbons.[7]

  • Modulation of Basicity: The electron-withdrawing effect of the fluorine atom reduces the basicity of the azetidine nitrogen. This can be crucial for avoiding off-target effects (e.g., hERG inhibition) and improving cell permeability.[9]

  • Versatile Handle: The secondary amine of the azetidine serves as a key nucleophile for coupling to various electrophilic kinase core scaffolds.

Core Application: Synthesis of a Representative Kinase Inhibitor Scaffold

To illustrate the application of building block 1 , we present a protocol for its coupling to a generic, yet representative, chloro-pyrimidine core (2) . This reaction forms a key C-N bond, incorporating the 3-fluoro-3-phenylazetidine moiety into the final inhibitor structure (3) . This type of nucleophilic aromatic substitution (SNAᵣ) is a cornerstone of kinase inhibitor synthesis.[10][11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Fluoro-3-phenylazetidine HCl (1) C DIPEA (Base) DMSO (Solvent) 80-100 °C A->C 1. Free-basing B 2,4-Dichloro-5-pyrimidinecarboxaldehyde (2) B->C 2. SNAr Reaction D 2-Chloro-4-(3-fluoro-3-phenylazetidin-1-yl)-5-pyrimidinecarboxaldehyde (3) C->D Formation of C-N bond

Caption: Synthetic workflow for coupling the azetidine building block.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound (1) with 2,4-Dichloro-5-pyrimidinecarboxaldehyde (2) . The pyrimidine core is a common feature in many kinase inhibitors.[1]

Materials and Reagents:

ReagentMW ( g/mol )EquivalentsAmount
3-Fluoro-3-phenylazetidine HCl (1) 187.641.0188 mg
2,4-Dichloro-5-pyrimidinecarboxaldehyde (2) 176.981.1195 mg
N,N-Diisopropylethylamine (DIPEA)129.242.5432 µL
Dimethyl sulfoxide (DMSO), anhydrous78.13-5 mL

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1) (188 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the suspension at room temperature.

  • Base Addition (In Situ Free-Basing): Add N,N-Diisopropylethylamine (DIPEA) (432 µL, 2.5 mmol). The addition of a hindered, non-nucleophilic base like DIPEA is critical. It neutralizes the hydrochloride salt to generate the nucleophilic free secondary amine in situ and also scavenges the HCl generated during the substitution reaction. A slight excess (2.2-2.5 eq.) ensures the reaction goes to completion.

  • Addition of Electrophile: Add 2,4-Dichloro-5-pyrimidinecarboxaldehyde (2) (195 mg, 1.1 mmol) to the reaction mixture. A small excess of the electrophile ensures complete consumption of the more valuable azetidine building block.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the SNAᵣ reaction on the electron-deficient pyrimidine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1) is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product (3) .

Causality and Mechanistic Insights

The success of this synthesis hinges on the principles of nucleophilic aromatic substitution.

G Start Start Setup Reaction Setup Add Azetidine HCl (1) & DMSO Start->Setup FreeBase In Situ Free-Basing Add DIPEA (2.5 eq) Stir at RT Setup->FreeBase Generates nucleophile AddElectrophile Add Dichloropyrimidine (2) 1.1 eq FreeBase->AddElectrophile Heat Heat Reaction 80-100 °C AddElectrophile->Heat Initiates SNAr Monitor {Monitor Progress | TLC / LC-MS} Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Quench with H2O Extract with EtOAc Monitor->Workup Complete Purify Purification Silica Gel Chromatography Workup->Purify Product Final Product (3) Purify->Product

Caption: Step-by-step experimental workflow diagram.

  • Regioselectivity: The C4 position of the 2,4-dichloropyrimidine ring is more activated towards nucleophilic attack than the C2 position due to the additional electron-withdrawing effect of the adjacent aldehyde group at C5. This directs the azetidine to substitute selectively at C4.

  • Role of the Base: DIPEA is chosen over stronger bases like NaOH or K₂CO₃ to avoid potential side reactions with the aldehyde functionality and to ensure good solubility in the organic solvent.

  • Solvent Choice: DMSO is an ideal solvent for this reaction. Its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAᵣ mechanism, thereby accelerating the reaction rate.

Downstream Functionalization and Kinase Targeting

The product (3) is not an end in itself but a versatile intermediate. The remaining chlorine atom at the C2 position and the aldehyde at the C5 position are handles for further diversification to build a complete kinase inhibitor.

  • C2 Position: The chlorine can be displaced by another nucleophile (e.g., an aniline derivative) via a second SNAᵣ reaction or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups that can interact with the hinge region of the kinase.

  • C5 Aldehyde: The aldehyde can undergo various transformations, such as reductive amination or Wittig reactions, to install moieties that target the solvent-exposed region or the ribose pocket.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold (from Intermediate 3) Hinge Hinge Region (Backbone H-bonds) Solvent Solvent-Exposed Region (Selectivity Pocket) Ribose Ribose Pocket Core Pyrimidine Core Azetidine 3-Fluoro-3-phenylazetidine Moiety Core->Azetidine C2_Sub C2-Substituent (e.g., Arylamine) Core->C2_Sub C5_Sub C5-Substituent (from Aldehyde) Core->C5_Sub Azetidine->Solvent Improves properties Explores selectivity C2_Sub->Hinge Forms key H-bonds C5_Sub->Ribose Additional interactions

Caption: Logical relationship between inhibitor fragments and kinase subsites.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Its strategic incorporation into kinase inhibitor scaffolds provides a means to introduce desirable three-dimensionality, block metabolic pathways, and fine-tune physicochemical properties. The protocol provided herein demonstrates a robust and rational approach to its use in C-N bond formation, a key step in the synthesis of many targeted therapeutics. By leveraging such advanced building blocks, researchers can accelerate the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available from: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. Available from: [Link]

  • Bull, J. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters, 13(5), 762-770. Available from: [Link]

  • Sharma, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 73(17), 6849-6852. Available from: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 297, 117735. Available from: [Link]

  • De Witte, P. A., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 213, 113158. Available from: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available from: [Link]

  • El-Gendy, M. A., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. Available from: [Link]

  • Wright, L. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]

  • Pattar, S. L., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2022). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 27(19), 6599. Available from: [Link]

  • ResearchGate. (2018). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Available from: [Link]

  • Wright, L. R., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1618. Available from: [Link]

  • University of Cambridge. Fluorination Reactions. Professor Steven V. Ley Research Group. Available from: [Link]

  • Wang, X., et al. (2015). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 35(3), 561-576. Available from: [Link]

Sources

N-alkylation of 3-Fluoro-3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of 3-Fluoro-3-phenylazetidine Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. Azetidines are highly valued saturated heterocycles in medicinal chemistry, offering a unique three-dimensional structure that can enhance metabolic stability, solubility, and binding affinity.[1][2] The ability to strategically functionalize the nitrogen atom of the azetidine ring is crucial for modulating these properties in drug discovery programs.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind procedural choices, and best practices for success. We will explore two primary, reliable methods for N-alkylation: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

Profile of the Starting Material: this compound

Chemical Structure and Properties: 3-Fluoro-3-phenylazetidine is a secondary amine. The fluorine and phenyl groups at the C3 position impart specific steric and electronic properties that can influence both reactivity and the pharmacological profile of its derivatives. The starting material is supplied as a hydrochloride salt, which is a critical consideration for reaction design. In this salt form, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, a key preliminary step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine.

Handling and Safety Precautions: this compound, like similar chemical compounds, should be handled with appropriate care in a well-ventilated fume hood.[3][4][5]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Inhalation/Contact: Avoid breathing dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][4][5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[3][5]

Core Principles and Methodologies for N-Alkylation

The N-alkylation of a secondary amine to a tertiary amine is a cornerstone transformation in organic synthesis.[7] However, challenges such as over-alkylation to form quaternary ammonium salts can occur.[8][9] The choice of methodology depends on the desired substituent and the required level of reaction control.

Method A: Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the azetidine nitrogen on an electrophilic alkyl halide.[8][10]

Causality Behind Experimental Choices:

  • The Role of the Base: As the starting material is a hydrochloride salt, a base is essential to deprotonate the ammonium ion and generate the free amine, which is the active nucleophile. An excess of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (Et₃N) or DIPEA) is typically used to drive the initial acid-base equilibrium and neutralize the hydrogen halide byproduct formed during the reaction.[7][11]

  • Choice of Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

  • Solvent Selection: Aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[11]

Method B: Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, particularly valued for its ability to prevent over-alkylation.[7][12] The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[7][12]

  • Reaction Conditions: The reaction is typically performed as a one-pot procedure. The amine and carbonyl compound are mixed first to allow for the formation of the iminium ion before the reducing agent is added. Solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[7]

Experimental Protocols

The following are detailed, self-validating protocols for the N-alkylation of this compound.

Protocol 1: Direct N-Benzylation using Benzyl Bromide

This protocol details the synthesis of 1-benzyl-3-fluoro-3-phenylazetidine.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound189.641.01.0
Potassium Carbonate (K₂CO₃)138.212.52.5
Benzyl Bromide171.041.11.1
Acetonitrile (ACN)-10 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (0.1 M solution) to the flask.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 20-30 minutes to ensure complete deprotonation of the azetidine hydrochloride. This step is critical for liberating the free amine.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is fully consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-benzyl-3-fluoro-3-phenylazetidine.

Characterization:

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[13][14] The successful benzylation will be indicated by the appearance of signals corresponding to the benzyl group protons in the NMR spectrum and the correct molecular ion peak in the mass spectrum.

Protocol 2: Reductive Amination with Cyclohexanecarboxaldehyde

This protocol details the synthesis of 1-(cyclohexylmethyl)-3-fluoro-3-phenylazetidine.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound189.641.01.0
Triethylamine (Et₃N)101.191.21.2
Cyclohexanecarboxaldehyde112.171.11.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Dichloromethane (DCM)-10 mL-

Step-by-Step Procedure:

  • Initial Deprotonation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (0.1 M). Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to generate the free amine.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.1 eq) to the solution and stir for another 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the pure 1-(cyclohexylmethyl)-3-fluoro-3-phenylazetidine.

Characterization:

  • Analyze the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[13][14]

Method Comparison and Data Summary

The choice between direct alkylation and reductive amination is dictated by the desired product and available reagents.

FeatureDirect Alkylation (SN2)Reductive Amination
Electrophile Alkyl Halides (or Sulfonates)Aldehydes, Ketones
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Advantage Simple, direct introduction of primary and some secondary alkyl groups.Excellent control, prevents over-alkylation, broad substrate scope.
Primary Disadvantage Risk of over-alkylation to form quaternary ammonium salts.[8][9]Requires a carbonyl compound; not suitable for all alkyl groups.
Typical Solvents ACN, DMF, THFDCM, DCE

Visualization of Key Processes

General Workflow for N-Alkylation

The diagram below illustrates the essential stages for the successful N-alkylation of an amine hydrochloride salt.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis Start Start with Azetidine Hydrochloride Salt Deprotonation Deprotonation with Base (e.g., K2CO3, Et3N) to generate free amine Start->Deprotonation Liberate Nucleophile Alkylation Addition of Electrophile (Alkyl Halide or Carbonyl) Deprotonation->Alkylation Form C-N Bond Monitoring Reaction Monitoring (TLC, LC-MS) Alkylation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure N-Alkylated Azetidine Characterization->End

Caption: General workflow for the N-alkylation of azetidine hydrochloride.

Mechanism of Reductive Amination

This diagram outlines the key mechanistic steps involved in reductive amination.

G Amine Free Azetidine (R2NH) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde (R'-CHO) Carbonyl->Hemiaminal + H⁺ Iminium Iminium Ion [R2N=CHR']⁺ Hemiaminal->Iminium - H2O Product Tertiary Amine (R2N-CH2R') Iminium->Product Reducer NaBH(OAc)3 Reducer->Product Hydride Delivery

Caption: Simplified mechanism of reductive amination.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • AK Scientific, Inc. Safety Data Sheet: 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride.
  • University of Calgary.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride.
  • Cho, C. S. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • Sciencemadness.org. (2022).
  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Wikipedia.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,3-Difluoroazetidine hydrochloride.
  • TCI Chemicals. SAFETY DATA SHEET: 3-Fluoroazetidine Hydrochloride.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • Afonso, C. A. M., et al.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-3-phenylazetidine in Medicinal Chemistry

The azetidine scaffold has emerged as a privileged structural motif in modern drug discovery. Its unique three-dimensional architecture, conferred by the strained four-membered ring, offers a compelling alternative to more traditional ring systems. The incorporation of an azetidine moiety can significantly enhance the physicochemical properties of a drug candidate, including aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property.[1] The specific substitution pattern of 3-Fluoro-3-phenylazetidine hydrochloride presents a particularly attractive starting point for the synthesis of novel derivatives with therapeutic potential.

The presence of a fluorine atom at the 3-position is of particular significance. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence local conformational preferences, and introduce a potential site for hydrogen bonding, all of which can have profound effects on a molecule's biological activity and pharmacokinetic profile.[2] Furthermore, the phenyl group at the same position provides a scaffold for further functionalization and can engage in beneficial aromatic interactions with biological targets.

This guide provides detailed protocols for the synthesis of a variety of novel derivatives starting from this compound. We will explore key synthetic transformations including N-alkylation and N-acylation, offering field-proven insights into reaction optimization and characterization of the resulting products. The methodologies described herein are designed to be robust and scalable, providing researchers in both academic and industrial settings with the tools to explore the chemical space around this valuable building block.

Understanding the Reactivity of 3-Fluoro-3-phenylazetidine

Before proceeding to the experimental protocols, it is crucial to understand the key chemical properties of the starting material that will govern its reactivity.

  • The Hydrochloride Salt: 3-Fluoro-3-phenylazetidine is provided as a hydrochloride salt. This means the azetidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first step in any derivatization of the nitrogen will be its neutralization with a suitable base to generate the free amine.

  • The Inductive Effect of Fluorine: The highly electronegative fluorine atom at the C3 position exerts a significant electron-withdrawing inductive effect. This effect reduces the electron density on the azetidine nitrogen, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted azetidine.[3] This has important implications for the choice of reagents and reaction conditions for N-functionalization, as more forcing conditions or more reactive electrophiles may be required.

  • Steric Considerations: The presence of the phenyl group at the 3-position introduces a degree of steric hindrance around the azetidine ring, which could influence the approach of bulky reagents.

PART 1: N-Alkylation of 3-Fluoro-3-phenylazetidine

N-alkylation is a fundamental transformation for introducing diverse substituents onto the azetidine nitrogen, allowing for the fine-tuning of a compound's pharmacological properties. Two common and effective methods for N-alkylation are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Protocol 1.1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct alkylation of 3-Fluoro-3-phenylazetidine using an alkyl halide in the presence of a base.

Workflow for Direct N-Alkylation

G start Start: 3-Fluoro-3-phenylazetidine HCl neutralization Neutralization with Base (e.g., K2CO3, Et3N) in Solvent (e.g., ACN, DMF) start->neutralization addition Add Alkyl Halide (e.g., Benzyl bromide) neutralization->addition reaction Heat Reaction Mixture (e.g., 60-80 °C) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl-3-fluoro-3-phenylazetidine purification->product

Caption: Workflow for the direct N-alkylation of 3-Fluoro-3-phenylazetidine.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1 M), add a suitable base (2.0-3.0 eq). Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Expertise & Experience:

  • Choice of Base: A non-nucleophilic base is crucial to avoid side reactions. K₂CO₃ is a good choice for its low cost and ease of removal, while Et₃N can be used for reactions where a soluble base is preferred. The decreased basicity of the fluorinated azetidine may necessitate the use of a slightly stronger base or longer reaction times.

  • Solvent Selection: A polar aprotic solvent like ACN or DMF is generally preferred to facilitate the Sₙ2 reaction.

  • Monitoring the Reaction: It is important to monitor the reaction to prevent the formation of over-alkylated quaternary ammonium salt byproducts, although this is generally less of a concern with secondary amines compared to primary amines.

Entry Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
1Benzyl bromideK₂CO₃ACN601285
2Ethyl iodideEt₃NDMF701878
3Propargyl bromideK₂CO₃ACN50882
Note: The data presented are representative and may vary based on specific experimental conditions.
Protocol 1.2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion. This method is particularly useful for introducing more complex alkyl groups.[4]

Workflow for Reductive Amination

G start Start: 3-Fluoro-3-phenylazetidine HCl neutralization Neutralization with Base (e.g., Et3N) start->neutralization carbonyl_addition Add Aldehyde or Ketone neutralization->carbonyl_addition imine_formation Iminium Ion Formation carbonyl_addition->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl-3-fluoro-3-phenylazetidine purification->product G start Start: 3-Fluoro-3-phenylazetidine HCl neutralization Neutralization with Base (e.g., Et3N, Pyridine) start->neutralization acylation Add Acylating Agent (Acyl Chloride or Anhydride) neutralization->acylation reaction Stir at Room Temperature acylation->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: N-Acyl-3-fluoro-3-phenylazetidine purification->product

Sources

Application Notes and Protocols: The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Strain and Electronegativity

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is relentless. Saturated heterocycles are foundational scaffolds, but moving beyond common five- and six-membered rings has proven to be a highly fruitful strategy.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif.[3][4] Its inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich, three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve physicochemical properties like solubility.[2][5]

The strategic value of the azetidine scaffold is significantly amplified when combined with fluorine, the most electronegative element. Fluorine's unique electronic properties allow for the fine-tuning of a molecule's acidity/basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[6][7] The fusion of these two privileged components—the strained azetidine ring and the powerful fluorine atom—creates the fluorinated azetidine motif, a tool of increasing importance for medicinal chemists to overcome challenges in potency, selectivity, and pharmacokinetics.[1][8]

This guide provides an in-depth exploration of the applications of fluorinated azetidines, detailing their impact on molecular properties, showcasing their use in therapeutic agents, and providing detailed protocols for the synthesis of key building blocks.

The Physicochemical Impact of Fluorinated Azetidines

The introduction of a fluorinated azetidine into a lead compound is not merely a substitution but a strategic modification to modulate key physicochemical parameters. The effects are a complex interplay between the inductive effects of fluorine and the conformational constraints of the azetidine ring.

Modulation of Basicity (pKa)

The basicity of the azetidine nitrogen is a critical parameter influencing solubility, cell permeability, and off-target activity (e.g., hERG inhibition). Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the azetidine nitrogen. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[9]

This pKa reduction is a powerful tool. In many drug candidates, high amine basicity can lead to undesirable interactions with acidic phospholipids in membranes (phospholipidosis) or off-target ion channels. By strategically incorporating a fluoroazetidine, chemists can attenuate this basicity, mitigating toxicity while retaining the necessary interactions for on-target activity.[1]

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to increase lipophilicity, fluorine's effect is highly context-dependent.[10] The replacement of a hydrogen atom with fluorine can increase lipophilicity; however, replacing a hydroxyl group with fluorine often decreases it.[11]

Azetidines themselves are considered valuable for reducing the lipophilicity of drug candidates when used as bioisosteres for larger, more lipophilic groups like piperidines or pyrrolidines.[12] The addition of fluorine to the azetidine ring provides a further layer of control. For instance, a 3-fluoroazetidine can act as a polar, rigid bioisostere for a gem-dimethyl or carbonyl group, often leading to improved solubility and a better overall ADME profile.[13]

Table 1: Comparative Physicochemical Properties

The following table summarizes the typical effects of replacing a common chemical group with a fluorinated azetidine moiety on key molecular properties.

Original MoietyBioisosteric ReplacementImpact on pKaImpact on Lipophilicity (LogP)Impact on Metabolic StabilityRationale & Key Advantages
PiperidineN-linked 3-FluoroazetidineDecreaseDecreaseOften IncreasedReduces molecular weight and lipophilicity, improves aqueous solubility.[12] Fluorine lowers pKa, potentially reducing off-target effects.[9]
gem-Dimethyl3-Fluoro-3-substituted azetidineN/A (non-basic)Generally DecreaseIncreasedThe C-F bond can block sites of oxidative metabolism. The polar nature of the azetidine improves solubility over the purely hydrocarbon group.[13]
Carbonyl (C=O)3,3-DifluoroazetidineN/A (non-basic)VariableIncreasedActs as a non-hydrolyzable and non-reducible bioisostere, improving metabolic stability while mimicking the polarity of the carbonyl group.
PyrrolidineN-linked 3-FluoroazetidineDecreaseDecreaseOften IncreasedOffers a more rigid scaffold with distinct exit vectors compared to the more flexible five-membered ring. Fluorine provides metabolic blocking and pKa modulation.

Applications in Medicinal Chemistry

Fluorinated azetidines have been successfully incorporated into drug candidates across a range of therapeutic areas. Their unique properties make them particularly suitable for tackling specific challenges in drug design.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: In the development of treatments for type 2 diabetes, fluorinated azetidines have been employed as potent DPP-IV inhibitors. The fluorinated azetidide moiety was found to exhibit unexpectedly strong activity, demonstrating the utility of this scaffold in generating potent and effective enzyme inhibitors.[14]

  • Central Nervous System (CNS) Agents: For CNS-active drugs, controlling pKa and lipophilicity is critical for achieving blood-brain barrier penetration without inducing efflux. The ability of fluorinated azetidines to fine-tune these properties makes them attractive scaffolds for CNS targets.

  • Cannabinoid Receptor Modulators: The unique physicochemical and metabolic characteristics of fluorine-substituted azetidines have made them valuable components in the design of cannabinoid receptor modulators.[8]

  • Kinase Inhibitors: Several approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring to enhance pharmacokinetic properties.[1][3] The incorporation of fluorine into such scaffolds is a logical next step to further optimize metabolic stability and fine-tune binding interactions.

Experimental Protocols & Methodologies

The successful application of fluorinated azetidines hinges on the availability of robust and scalable synthetic routes to key building blocks. Here, we provide detailed protocols for the synthesis of N-Boc-3-fluoroazetidine, a versatile intermediate for further elaboration.

Workflow for Incorporating Fluorinated Azetidines in Drug Discovery

The decision to use a fluorinated azetidine is a strategic one, typically occurring during the lead optimization phase of a drug discovery campaign.

G cluster_0 Lead Identification cluster_1 Lead Optimization Challenge cluster_2 Strategic Solution cluster_3 Testing & Analysis LeadGen Initial Hit / Lead Compound Problem Identify Liability: - High Lipophilicity - Metabolic Instability (P450) - High pKa / Off-target effects - Poor Solubility LeadGen->Problem Hypothesis Hypothesis: Incorporate Fluorinated Azetidine as a Bioisostere Problem->Hypothesis Synthesis Synthesize Key Intermediate (e.g., N-Boc-3-fluoroazetidine) Hypothesis->Synthesis Derivatization Couple Intermediate to Core Scaffold Synthesis->Derivatization Assay Profile New Analogue: - In vitro potency - Physicochemical properties (pKa, LogD) - DMPK assays (microsomal stability) Derivatization->Assay Assay->Problem Iterate or Advance Candidate

Caption: Drug discovery workflow incorporating fluorinated azetidines.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

This protocol is adapted from methodologies reported in the literature and provides a reliable route to a key building block.[8][15] The synthesis starts from the commercially available N-Boc-3-azetidinone.

G cluster_0 struct1 N-Boc-3-azetidinone struct2 N-Boc-3-hydroxyazetidine struct1->struct2 1. NaBH4    MeOH, 0°C to RT struct3 N-Boc-3-fluoroazetidine struct2->struct3 2. DAST or Deoxo-Fluor®    DCM, -78°C to RT

Caption: Synthetic scheme for N-Boc-3-fluoroazetidine.

Step 1: Reduction of N-Boc-3-azetidinone to N-Boc-3-hydroxyazetidine

  • Rationale: This is a standard ketone reduction. Sodium borohydride is a mild and selective reducing agent, suitable for this transformation without affecting the Boc-protecting group or the ester functionality if present elsewhere. Methanol serves as the solvent and a proton source for the workup. The reaction is started at 0°C to control the initial exothermic reaction.

  • Materials:

    • N-Boc-3-azetidinone (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH) (approx. 0.2 M solution)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-3-azetidinone in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between DCM and water. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-3-hydroxyazetidine as a crude solid or oil, which is often used in the next step without further purification.

Step 2: Fluorination of N-Boc-3-hydroxyazetidine

  • Rationale: This step utilizes a deoxyfluorination reagent to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are common choices. The reaction is performed at low temperature (-78°C) to prevent side reactions and decomposition of the fluorinating agent.

  • Materials:

    • N-Boc-3-hydroxyazetidine (1.0 eq)

    • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq)

    • Anhydrous Dichloromethane (DCM) (approx. 0.1 M solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add the fluorinating agent (DAST or Deoxo-Fluor®) dropwise via syringe.

    • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0°C and carefully quench by the slow dropwise addition of saturated aqueous NaHCO₃. (CAUTION: Gas evolution).

    • Separate the layers and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure N-Boc-3-fluoroazetidine.

Conclusion and Future Outlook

Fluorinated azetidines represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. The combination of the conformationally restricted azetidine scaffold with the unique electronic properties of fluorine allows for the sophisticated modulation of molecular properties essential for drug efficacy and safety.[6][9][12] By providing solutions to common drug discovery challenges such as metabolic instability, high lipophilicity, and undesirable basicity, these motifs are enabling the development of the next generation of therapeutics.

As synthetic methodologies for creating complex and diversely substituted fluorinated azetidines continue to advance, their application is expected to grow.[2][16] Future research will likely focus on developing novel stereoselective fluorination techniques and exploring the use of azetidines bearing more complex fluorinated substituents (e.g., -CF₂, -CF₃).[1] The continued strategic implementation of these valuable building blocks will undoubtedly lead to the discovery of new and improved medicines across a wide spectrum of diseases.

References

  • A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives was performed. ResearchGate. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available at: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available at: [Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available at: [Link]

  • 3-Fluoroazetidine hydrochloride. Immunomart. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Calculated Physicochemical Properties. ResearchGate. Available at: [Link]

  • 2-(2-Fluorophenyl)azetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Azetidine. Organic Syntheses. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. Available at: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. ARKAT USA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-3-phenylazetidine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The azetidine scaffold is a valuable motif in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of drug candidates.[1][2] However, the synthesis of this highly functionalized small ring presents unique challenges.[1] This guide is structured to walk you through these challenges, explaining the underlying chemistry to empower you to solve problems effectively.

The most common synthetic route proceeds in four main stages:

  • Protection: The azetidine nitrogen is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

  • Precursor Formation: A hydroxyl group is introduced at the 3-position, creating an N-Boc-3-hydroxy-3-phenylazetidine intermediate.

  • Deoxyfluorination: The key step where the tertiary alcohol is replaced by a fluorine atom.

  • Deprotection & Salt Formation: The Boc group is removed, and the final hydrochloride salt is formed.

This guide will address issues that may arise at each of these critical stages.

General Experimental Workflow

G cluster_0 Stage 1: Protection & Precursor Synthesis cluster_1 Stage 2: Deoxyfluorination cluster_2 Stage 3: Deprotection & Salt Formation start Azetidine-3-one or equivalent starting material step1 Nitrogen Protection (e.g., with (Boc)2O) start->step1 step2 Phenyl Grignard Addition to Ketone step1->step2 Yields N-Boc-3-hydroxy-3-phenylazetidine step3 Fluorination with DAST or Deoxo-Fluor® step2->step3 Critical Step step4 Acidic Deprotection (e.g., HCl in Dioxane) step3->step4 Purification often required end This compound (Final Product) step4->end

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group the preferred protecting group for the azetidine nitrogen?

A1: The tert-butyloxycarbonyl (Boc) group is widely used for several reasons. First, it is stable to the nucleophilic and basic conditions often employed in the synthesis of the precursor, such as Grignard reactions.[3] Second, its installation is typically high-yielding using di-tert-butyl dicarbonate ((Boc)₂O).[4] Finally, and most importantly, it can be removed under acidic conditions that are compatible with the final product, directly yielding the desired hydrochloride salt.[5][6]

Q2: What are the primary safety concerns when working with deoxyfluorinating reagents like DAST?

A2: Diethylaminosulfur trifluoride (DAST) and its analogues are highly reactive and hazardous.[7] They react violently with water and can cause severe burns upon contact.[8] Reactions should always be conducted in an inert, dry atmosphere (e.g., under nitrogen or argon) using anhydrous solvents.[8] It is critical to quench the reaction carefully, typically by slowly adding it to a cooled, saturated sodium bicarbonate solution. Furthermore, DAST can decompose exothermically at elevated temperatures, so reactions should be maintained at the recommended temperature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Q3: Can I use other fluorinating agents besides DAST?

A3: Yes, other reagents can be used, each with its own advantages and disadvantages. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often considered a safer alternative to DAST as it is more thermally stable. Another common choice is Selectfluor® (N-fluorobenzenesulfonimide, NFSI), which is an electrophilic fluorinating agent.[9] The choice of reagent depends on the specific substrate and reaction conditions. For the deoxyfluorination of a tertiary alcohol, nucleophilic reagents like DAST or Deoxo-Fluor® are generally more suitable.

ReagentTypeTypical ConditionsKey Considerations
DAST NucleophilicAnhydrous CH₂Cl₂, -78 °C to RTHighly reactive, water-sensitive, potential for elimination byproducts.[10]
Deoxo-Fluor® NucleophilicAnhydrous CH₂Cl₂, -78 °C to RTThermally more stable than DAST, often gives cleaner reactions.
Selectfluor® (NFSI) ElectrophilicRequires deprotonation of substrate with a strong base (e.g., LiHMDS) at low temp.[9]Used for fluorinating enolates; less direct for tertiary alcohols.[9]

Troubleshooting Guide

Problem Area 1: Low Yield in Fluorination Step (N-Boc-3-hydroxy-3-phenylazetidine → N-Boc-3-fluoro-3-phenylazetidine)

This is the most critical and often lowest-yielding step of the synthesis.

Symptom A: TLC/LC-MS analysis shows mainly unreacted starting material.

  • Possible Cause 1: Inactive Fluorinating Reagent. DAST and similar reagents degrade upon exposure to moisture.

    • Solution: Use a fresh bottle of the reagent or a newly opened one. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere.

  • Possible Cause 2: Reaction temperature is too low. While starting at low temperatures (-78 °C) is crucial for controlling the initial exothermic reaction, the reaction may require warming to proceed to completion.

    • Solution: After the initial addition of the fluorinating agent at low temperature, allow the reaction to warm slowly to room temperature and monitor by TLC or LC-MS over several hours.[9]

Symptom B: TLC/LC-MS shows multiple new spots, with low conversion to the desired product.

  • Possible Cause 1: Elimination Side Reaction. Tertiary alcohols can undergo elimination (dehydration) to form an alkene under acidic conditions generated in situ.

    • Solution: Maintain a low reaction temperature for as long as possible. The use of a non-coordinating solvent like dichloromethane (CH₂Cl₂) is recommended. Sometimes, adding a hindered, non-nucleophilic base can trap the HF generated, but this can also complicate the reaction.

  • Possible Cause 2: Ring-Opening or Rearrangement. The strained azetidine ring can be susceptible to rearrangement or opening under the reaction conditions.

    • Solution: This is an inherent challenge with strained ring systems.[1] Ensure slow addition of the reagent at low temperature to minimize localized heat and high concentrations of reactive intermediates. Using a milder reagent like Deoxo-Fluor® may reduce the prevalence of these side products.

G start Low Yield in Fluorination Step check_sm Is Starting Material Consumed? start->check_sm check_spots Multiple Side Products Observed? check_sm->check_spots Yes sol_reagent Use Fresh/Anhydrous Fluorinating Reagent. check_sm->sol_reagent No check_spots->start No (Re-evaluate other issues) sol_elimination Maintain Low Temperature. Consider Milder Reagent. check_spots->sol_elimination Yes sol_temp Allow Reaction to Warm Slowly to Room Temperature. sol_reagent->sol_temp

Caption: Troubleshooting the critical fluorination step.

Problem Area 2: Incomplete Deprotection or Difficult Salt Formation

Symptom: NMR of the final product shows residual Boc-group signals (e.g., a large singlet around 1.4 ppm).

  • Possible Cause 1: Insufficient Acid or Reaction Time. The Boc group is stable, and its removal requires stoichiometric or excess acid.

    • Solution: Use a commercially available solution of HCl in a solvent like dioxane or methanol (typically 4M) to ensure an excess of acid.[6] If generating HCl in situ (e.g., from acetyl chloride in methanol), ensure sufficient equivalents are used.[5] Allow the reaction to stir for at least 2-4 hours at room temperature, monitoring by TLC until the starting material is fully consumed.

  • Possible Cause 2: Precipitation of the Product. The hydrochloride salt of the product amine may precipitate from the reaction mixture, potentially trapping unreacted starting material.

    • Solution: Ensure good stirring. If a large amount of precipitate forms, consider adding a co-solvent to increase solubility and allow the reaction to go to completion before isolating the product.

Symptom: The final product does not precipitate upon addition of an anti-solvent (e.g., diethyl ether).

  • Possible Cause: Product is too soluble or has formed an oil.

    • Solution: Concentrate the reaction mixture to a smaller volume before adding the anti-solvent. Try adding the anti-solvent slowly while vigorously scratching the inside of the flask with a glass rod to induce crystallization. If an oil forms, try triturating it with fresh anti-solvent. As a last resort, the crude product can be purified by silica gel chromatography (using a mobile phase containing a small amount of amine, like triethylamine, to prevent streaking) and then re-subjected to salt formation.

Key Experimental Protocols

Protocol 1: Deoxyfluorination of N-Boc-3-hydroxy-3-phenylazetidine
  • Setup: Under an inert atmosphere of nitrogen, dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes. Then, allow the bath to expire, and let the reaction slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Quenching: Once complete, cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (HF) will occur.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-fluoro-3-phenylazetidine.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
  • Setup: Dissolve the purified N-Boc-3-fluoro-3-phenylazetidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Add a 4M solution of HCl in 1,4-dioxane (4-5 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically accompanied by the evolution of gas (isobutylene and CO₂) and the precipitation of the product salt. Monitor for the disappearance of the starting material by TLC.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

  • Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation. Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.[11]

References

  • Aggarwal, V. K., et al. (2014). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Retrieved from [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Ley, S. V. Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • Arbilla, G., et al. (2018). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. Retrieved from [Link]

  • Choy, J., et al. (2008). Deprotection of different N-Boc-compounds. ResearchGate. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Retrieved from [Link]

  • Appiah-padi, S., et al. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters. Retrieved from [Link]

  • Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. ResearchGate. Retrieved from [Link]

  • CN106831523A. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
  • Wagner, P., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Retrieved from [Link]

  • Hunyadi, A., et al. (2022). Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. Molecules. Retrieved from [Link]

  • CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Begue, J. P., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Synthetic Strategies to Access Fluorinated Azoles. Chemical Reviews. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • CN104356040A. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • PubChem. (n.d.). 3,3-difluoro-2-phenylazetidine hydrochloride. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Troubleshooting for 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3-phenylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes and minimize the formation of common byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-Fluoro-3-phenylazetidine, with a focus on identifying and mitigating the formation of unwanted byproducts.

Issue 1: Low Yield of 3-Fluoro-3-phenylazetidine and Presence of Multiple Unidentified Spots on TLC

Question: I am attempting to synthesize N-Boc-3-fluoro-3-phenylazetidine from N-Boc-3-hydroxy-3-phenylazetidine using a fluorinating agent like DAST (Diethylaminosulfur Trifluoride), but my yield is consistently low, and my TLC plate shows multiple spots, some of which are non-polar. What could be the cause?

Answer: This is a common issue when employing deoxofluorinating agents like DAST. The primary cause is often the formation of elimination and rearrangement byproducts alongside the desired fluorinated product.

Probable Causes and Byproducts:

  • Elimination Byproducts: The carbocation intermediate formed upon activation of the hydroxyl group can undergo elimination of a proton to form an alkene. In this case, the likely byproduct is N-Boc-3-phenyl-azetidine-3-ene . This byproduct is typically less polar than the starting material and the desired product.

  • Rearrangement Byproducts: The azetidinium ion intermediate is strained and can undergo ring-opening or rearrangement, especially at elevated temperatures. This can lead to the formation of various acyclic or ring-expanded products. A potential ring-opened byproduct is an aminofluorobutanoate derivative.[1][2]

  • Incomplete Reaction: If the reaction is not driven to completion, you will observe the starting material, N-Boc-3-hydroxy-3-phenylazetidine, on your TLC.

Troubleshooting and Optimization Strategies:

  • Temperature Control: It is crucial to maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the fluorinating agent and to allow the reaction to warm up slowly. Higher temperatures favor elimination and rearrangement pathways.

  • Choice of Fluorinating Agent: Consider using alternative fluorinating agents that may offer better selectivity. For example, XtalFluor-E or Fluolead may provide cleaner reactions in some cases.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. A non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is generally preferred.

  • Stoichiometry: Ensure the correct stoichiometry of the fluorinating agent is used. An excess can lead to more side reactions, while an insufficient amount will result in an incomplete reaction.

Experimental Protocol: Fluorination of N-Boc-3-hydroxy-3-phenylazetidine with DAST

  • Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of a Regioisomeric Byproduct during Ring-Opening of an Azetidinium Ion

Question: I am synthesizing a 3-fluoro-3-phenylazetidine derivative via the ring-opening of a 2-phenylazetidinium salt with a fluoride source. However, I am observing a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity of this reaction?

Answer: The regioselectivity of the nucleophilic ring-opening of azetidinium ions is a well-documented challenge and is highly dependent on the substitution pattern of the azetidinium ring and the nature of the nucleophile.[2][3]

Probable Cause and Byproduct:

The fluoride ion can attack either the C2 or C4 position of the azetidinium ring. In the case of a 2-phenylazetidinium ion, attack at the C2 position (benzylic position) is often favored due to the stabilization of the partial positive charge by the phenyl group. However, attack at the less sterically hindered C4 position can also occur, leading to the formation of a regioisomeric γ-fluoroamine.

Troubleshooting and Optimization Strategies:

  • Nature of the Nucleophile and Counter-ion: The choice of the fluoride source is critical. A "naked" fluoride source, such as that provided by tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) with a phase-transfer catalyst, can enhance the nucleophilicity of the fluoride ion and potentially favor attack at the more substituted carbon.[4]

  • Substituents on the Azetidinium Ring: The steric and electronic properties of the substituents on the azetidinium ring play a major role in directing the regioselectivity. Bulky substituents at the C2 position may hinder nucleophilic attack at this site, favoring attack at C4.

  • Solvent: The polarity of the solvent can influence the reaction. A more polar solvent may better solvate the fluoride ion, affecting its reactivity and the regiochemical outcome.

  • Temperature: Reaction temperature can also impact the regioselectivity. It is advisable to screen different temperatures to find the optimal conditions for the desired regioisomer.

Data Presentation: Regioselectivity in Azetidinium Ring-Opening

NucleophileSolventTemperature (°C)Major RegioisomerMinor RegioisomerReference
Bu4NFTHF60Attack at C2Attack at C4[1]
NaN3DMF25Attack at C2-[3]
AcO-CH3CN80Attack at C4Attack at C2[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Fluoro-3-phenylazetidine?

A1: A prevalent method involves the deoxofluorination of a corresponding 3-hydroxy-3-phenylazetidine precursor. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Another emerging route is the ring-opening of a suitable azetidinium salt with a fluoride source.

Q2: What are the main byproducts to expect in the synthesis of 3-Fluoro-3-phenylazetidine?

A2: The most common byproducts depend on the synthetic route. For deoxofluorination reactions, expect elimination products (alkenes) and rearrangement products. For ring-opening reactions of azetidinium ions, the primary byproducts are often regioisomers.

Q3: How can I purify 3-Fluoro-3-phenylazetidine from its byproducts?

A3: Flash column chromatography on silica gel is the most common method for purification. The choice of eluent system will depend on the specific byproducts. For example, a gradient of ethyl acetate in hexanes is often effective for separating the desired product from less polar alkene byproducts and more polar starting material.

Q4: Are there any stability concerns with 3-Fluoro-3-phenylazetidine?

A4: The azetidine ring is strained and can be susceptible to ring-opening under strongly acidic or nucleophilic conditions.[5] It is advisable to handle and store the compound under neutral conditions and to avoid prolonged exposure to harsh reagents.

Q5: Can I use other fluorinating agents besides DAST?

A5: Yes, several other fluorinating agents can be used, and the choice may impact the yield and byproduct profile. Some alternatives include:

  • Deoxo-Fluor: Generally considered safer than DAST.

  • XtalFluor-E and XtalFluor-M: Solid, crystalline reagents that can be easier to handle.

  • PyFluor: Can be effective for fluorinating acid-sensitive substrates.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Common Byproduct Formation Pathways in the Fluorination of N-Boc-3-hydroxy-3-phenylazetidine

Byproduct_Formation cluster_0 Reaction Pathways SM N-Boc-3-hydroxy-3-phenylazetidine Int Carbocation Intermediate SM->Int  + DAST DP Desired Product: N-Boc-3-fluoro-3-phenylazetidine Int->DP  + F- BP1 Elimination Byproduct: N-Boc-3-phenyl-azetidine-3-ene Int->BP1  - H+ BP2 Rearrangement Byproduct Int->BP2  Rearrangement

Caption: Byproduct formation from a common intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield in Fluorination Reaction

Troubleshooting_Workflow Start Low Yield of Desired Product Check_TLC Analyze TLC Plate Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Incomplete_Rxn Incomplete Reaction (Starting Material Present) Multiple_Spots->Incomplete_Rxn Yes Byproducts Byproducts Present Multiple_Spots->Byproducts Also Yes Action_Incomplete Increase Reaction Time or Temperature Slightly Incomplete_Rxn->Action_Incomplete Action_Byproducts Optimize Conditions: - Lower Temperature - Change Fluorinating Agent - Screen Solvents Byproducts->Action_Byproducts Purify Purify by Column Chromatography Action_Incomplete->Purify Action_Byproducts->Purify End Optimized Yield Purify->End

Caption: A step-by-step guide to troubleshooting low yields.

References

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39607–39618. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490. [Link]

  • Horwitz, M. A., & Gouverneur, V. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(29), 12827–12832. [Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. bioRxiv. [Link]

  • Al-Hourani, B. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13145-13165. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-3-phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoro-3-phenylazetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this important class of compounds. The unique structural features of 3-fluoro-3-phenylazetidines, including the strained four-membered ring and the presence of a basic nitrogen atom, can present specific challenges during purification. This document aims to equip you with the knowledge to overcome these obstacles and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of 3-fluoro-3-phenylazetidine derivatives.

Q1: My 3-fluoro-3-phenylazetidine derivative appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?

A1: Decomposition on standard silica gel is a frequent problem when purifying azetidines and other basic nitrogen-containing compounds. The acidic nature of silica gel can catalyze the ring-opening of the strained azetidine ring or cause degradation of acid-sensitive protecting groups.[1]

Solutions:

  • Neutralize the Stationary Phase: Add a small amount (typically 0.1-1%) of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to your mobile phase.[2] This will neutralize the acidic silanol groups on the silica surface, minimizing decomposition.

  • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[1] Commercially available deactivated silica gel is also a good option.

  • Perform a Stability Test: Before committing your entire batch to a column, test the stability of your crude material with the chosen stationary phase. Stir a small sample of your crude mixture with the stationary phase in your chosen eluent for about 30 minutes, then analyze the mixture by TLC or LC-MS to check for degradation.[1]

Q2: I am struggling to separate my desired 3-fluoro-3-phenylazetidine from a co-eluting impurity with very similar polarity. What strategies can I employ?

A2: Achieving separation of closely eluting compounds requires careful optimization of your chromatographic conditions.

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. For normal-phase chromatography, combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone can offer different selectivities.[2] For reversed-phase, varying the organic modifier (e.g., acetonitrile vs. methanol) can alter the elution order.[3]

  • Consider an Alternative Chromatographic Mode: If normal-phase chromatography is unsuccessful, reversed-phase high-performance liquid chromatography (RP-HPLC) can provide a different separation mechanism and may resolve the impurities.[4][5] Hydrophilic interaction liquid chromatography (HILIC) is another option for polar compounds.[5]

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities, especially if they are present in small amounts.[6] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: My final product contains a desfluoro impurity. Where is this coming from and how can I remove it?

A3: The presence of a desfluoro impurity, where the fluorine atom is replaced by a hydrogen, is a known process-related impurity in the synthesis of fluorinated compounds.[7] This can arise from starting materials containing the desfluoro analog or from side reactions during synthesis, such as reductive dehalogenation.[8]

Solutions:

  • Analytical Monitoring: Use a high-resolution analytical technique like HPLC or LC-MS to monitor the levels of the desfluoro impurity throughout your synthesis and purification.[7]

  • Preparative HPLC: Due to the subtle structural difference, preparative HPLC is often the most effective technique for removing a desfluoro impurity from the final product.[3][9]

  • Recrystallization: In some cases, fractional recrystallization may be successful if the desfluoro impurity has significantly different solubility characteristics.

Q4: What is the best way to assess the purity of my final 3-fluoro-3-phenylazetidine derivative?

A4: A combination of analytical techniques should be used to ensure the purity of your compound.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity and detecting impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities. Quantitative NMR (qNMR) can also be used for purity assessment.[12]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of your product and identifying unknown impurities.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) and is a good indicator of overall purity.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is a common and effective technique for the purification of 3-fluoro-3-phenylazetidine derivatives on a laboratory scale.[2][13]

Troubleshooting Common Issues in Flash Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Product Decomposition Acidic silica gelAdd 0.1-1% triethylamine to the eluent.[2] Use neutral alumina.[1]
Poor Separation Suboptimal solvent systemPerform a thorough TLC solvent screen to find a system that gives your product an Rf of ~0.3.[2]
Column overloadingReduce the amount of crude material loaded onto the column.
Streaking or Tailing Strong interaction with the stationary phaseAdd a modifier to the eluent, such as triethylamine for basic compounds.[1]
Sample is not fully dissolved in the loading solventEnsure complete dissolution of the sample before loading. If solubility is an issue, consider dry loading.[14]
Low Recovery Compound is highly volatileUse cooled solvents and concentrate fractions carefully under reduced pressure.
Irreversible adsorption to the stationary phaseUse a less active stationary phase or add a modifier to the eluent.
Step-by-Step Protocol for Flash Column Chromatography
  • TLC Optimization: Systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides good separation of your target compound from impurities, aiming for an Rf value of approximately 0.3 for your product.[2]

  • Column Packing: Securely plug the column with cotton or a frit. Add a layer of sand, followed by the dry silica gel. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

  • Column Conditioning: Pre-elute the packed column with your chosen mobile phase to ensure it is properly wetted and equilibrated.[15]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the column. For compounds with low solubility in the mobile phase, dry loading is recommended.[14]

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure. Maintain a steady flow rate and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[3][4]

Troubleshooting Common Issues in Preparative HPLC
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Inappropriate stationary or mobile phaseDevelop the method on an analytical scale first. Screen different columns (e.g., C18, C8) and mobile phase modifiers (e.g., acetonitrile vs. methanol).[3][9]
Column overloadingInject a smaller amount of your sample.
Broad Peaks Secondary interactions with the stationary phaseAdd a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid for basic compounds in reversed-phase.
Sample solvent is too strongDissolve the sample in the initial mobile phase or a weaker solvent.
Low Recovery Compound precipitation on the columnEnsure the sample is fully soluble in the mobile phase.
Compound degradationCheck the stability of your compound under the HPLC conditions (e.g., pH of the mobile phase).
Workflow for Preparative HPLC Purification

prep_hplc_workflow cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up cluster_purification Purification & Analysis analytical_dev Analytical HPLC Method Development column_selection Column & Mobile Phase Screening analytical_dev->column_selection gradient_opt Gradient Optimization column_selection->gradient_opt scale_up Scale-Up to Preparative Column gradient_opt->scale_up sample_prep Sample Preparation & Filtration scale_up->sample_prep prep_run Preparative HPLC Run sample_prep->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal

Caption: Workflow for preparative HPLC purification.

Guide 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6]

Troubleshooting Common Issues in Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is not supersaturatedEvaporate some of the solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod.[16]
Too much solvent was usedConcentrate the solution and allow it to cool again.
Oiling Out The boiling point of the solvent is too highUse a lower-boiling solvent.
The compound is melting in the hot solventAdd a co-solvent to lower the dissolution temperature.
Low Recovery The compound is too soluble in the cold solventUse a different solvent system. Cool the solution for a longer period or to a lower temperature.
Premature crystallization during hot filtrationHeat the funnel and receiving flask before filtration.
General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity and Stability Considerations

The inherent ring strain of the azetidine core can make these compounds susceptible to degradation.[1][17]

Decision Tree for Purification Strategy

purification_strategy start Crude 3-Fluoro-3-phenylazetidine Derivative is_solid Is the compound a solid? start->is_solid flash_chrom Flash Column Chromatography is_solid->flash_chrom No recrystallization Recrystallization is_solid->recrystallization Yes is_high_purity_needed Is very high purity (>99%) required? prep_hplc Preparative HPLC is_high_purity_needed->prep_hplc Yes final_product Purified Product is_high_purity_needed->final_product No is_separation_difficult Are impurities difficult to separate by chromatography? flash_chrom->is_high_purity_needed recrystallization->is_high_purity_needed prep_hplc->final_product

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Fluoro-3-phenylazetidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield, purity, and stability.

The synthesis of 3-fluoro-3-phenylazetidine typically involves the deoxyfluorination of a protected 3-hydroxy-3-phenylazetidine precursor. This transformation, while effective, is sensitive to reaction conditions that can lead to side products and decomposition. This guide is structured to address these issues proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable approach begins with a protected 3-hydroxy-3-phenylazetidine, typically with a Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) group on the nitrogen. This precursor undergoes deoxyfluorination using a specialized reagent, followed by deprotection and salt formation with HCl. A common fluorinating agent for this transformation is Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][2]

Q2: Why is the choice of fluorinating agent important?

A2: The choice of fluorinating agent is critical due to the substrate's sensitivity. The precursor is a tertiary alcohol, which can be prone to elimination side reactions under harsh conditions.[3][4]

  • DAST and Deoxo-Fluor are effective for converting tertiary alcohols to alkyl fluorides.[5][6] Deoxo-Fluor is often preferred for its higher thermal stability, which can be a significant safety and performance advantage, especially at a larger scale.[2]

  • The reaction mechanism typically involves the formation of an intermediate alkoxy-sulfur species, which then undergoes nucleophilic substitution by fluoride, often with inversion of configuration (though not relevant for this achiral substrate).[3][7]

Q3: My final product, the hydrochloride salt, seems to degrade over time. Why?

A3: Azetidine rings possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions.[8][9] This instability is exacerbated under acidic conditions, such as in the hydrochloride salt form.[10][11] Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and vulnerable to nucleophilic attack, leading to decomposition.[10][12] Storage under strictly anhydrous and inert conditions is crucial.

Q4: Can I use other solvents besides chlorinated ones like Dichloromethane (DCM)?

A4: Dichloromethane is commonly used for deoxyfluorination with DAST or Deoxo-Fluor because it is relatively inert and effectively solubilizes the reagents and intermediates.[7] However, other aprotic solvents like tetrahydrofuran (THF) or toluene can be used. Protic solvents (e.g., alcohols) are incompatible as they will react with the fluorinating agent. The choice of solvent can influence reaction rate and side product formation, so any substitution should be carefully optimized.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Problem 1: Low Yield of Fluorinated Product

Symptoms:

  • TLC/LC-MS analysis shows significant amounts of unreacted starting material (3-hydroxy-3-phenylazetidine).

  • The desired product peak is small compared to other signals.

Potential Causes & Solutions:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is crucial. For tertiary alcohols, an excess is often required.

    • Solution: Increase the equivalents of DAST or Deoxo-Fluor incrementally (e.g., from 1.5 eq. to 2.0 or 2.5 eq.). Monitor the reaction progress closely. A patent for a similar synthesis uses 2.0 equivalents of DAST.[1]

  • Reaction Temperature is Too Low: Deoxyfluorination of sterically hindered tertiary alcohols may require thermal energy to proceed at a reasonable rate.

    • Solution: While initial addition of the fluorinating agent should be done at low temperatures (-20 °C to 0 °C) to control the initial exothermic reaction, allow the reaction to slowly warm to room temperature.[1][6] Gentle heating (e.g., to 40 °C) may be necessary, but this must be balanced against the risk of decomposition.

  • Moisture in the Reaction: Fluorinating agents like DAST react violently with water. Moisture will consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Workflow: Low Yield

G cluster_reagent Reagent Issues cluster_conditions Condition Issues start Low Yield Observed check_sm LCMS/TLC shows unreacted starting material? start->check_sm reagent_eq Increase Equivalents of DAST/Deoxo-Fluor (1.5 -> 2.5 eq) check_sm->reagent_eq Yes reagent_quality Use Fresh/High-Purity Fluorinating Agent reagent_eq->reagent_quality temp Optimize Temperature: - Add reagent at -20°C - Warm to RT or 40°C reagent_quality->temp moisture Ensure Anhydrous Conditions: - Dry glassware & solvent - Inert atmosphere temp->moisture end_node Yield Improved moisture->end_node

Caption: Decision workflow for troubleshooting low fluorination yield.

Problem 2: Significant Formation of an Elimination Side Product

Symptoms:

  • A major impurity is observed by LC-MS with a mass corresponding to the loss of water from the starting material (M-18).

  • NMR analysis shows olefinic proton signals.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: Tertiary carbocation intermediates, which can form during the reaction, are highly prone to elimination (E1 pathway), especially at elevated temperatures.

    • Solution: Maintain a lower reaction temperature throughout the process. Add the fluorinating agent at -78 °C or -20 °C and allow the reaction to proceed at 0 °C or room temperature without external heating.[1]

  • Excessively Strong Lewis Acidity: Some fluorinating reagents or impurities can promote elimination.

    • Solution: Consider using Deoxo-Fluor, which is sometimes reported to produce fewer elimination byproducts compared to DAST.[4] Adding a non-nucleophilic, hindered base can sometimes scavenge acidic byproducts that catalyze elimination, but this must be done cautiously as bases can also promote elimination.

Proposed Mechanism: Fluorination vs. Elimination

G SM N-Boc-3-hydroxy- 3-phenylazetidine Intermediate Alkoxysulfur Intermediate SM->Intermediate + DAST Product Desired Product: 3-Fluoro-3-phenylazetidine Intermediate->Product SN2 Attack by F- (Low Temp) SideProduct Elimination Product: (Olefin) Intermediate->SideProduct E1 Elimination (High Temp)

Caption: Competing pathways of deoxyfluorination and elimination.

Problem 3: Product Decomposition During Workup or Purification

Symptoms:

  • The isolated product is impure, with multiple new spots appearing on TLC after workup or column chromatography.

  • The final hydrochloride salt darkens or turns into a tar upon storage.

Potential Causes & Solutions:

  • Acid-Mediated Ring Opening: The azetidine ring is labile to acid.[10] Aqueous acidic workups (e.g., washing with 1M HCl) or prolonged exposure to silica gel (which is acidic) can catalyze ring-opening.

    • Solution (Workup): Use a buffered or mild aqueous workup. Wash with saturated sodium bicarbonate solution followed by brine. Dry the organic layer thoroughly before concentrating.

    • Solution (Purification): If chromatography is necessary for the free base, use deactivated silica gel (pre-treated with triethylamine) or switch to a different stationary phase like alumina. Minimize the time the compound spends on the column.

  • Instability of the Hydrochloride Salt: As discussed in the FAQs, the protonated azetidine is highly activated towards decomposition.

    • Solution (Salt Formation & Storage): Form the HCl salt under strictly anhydrous conditions (e.g., using HCl in dioxane or diethyl ether). Remove the solvent under high vacuum and store the resulting solid under an inert atmosphere at low temperature (e.g., -20 °C). Avoid exposure to atmospheric moisture. The pKa of the azetidine nitrogen is a key determinant of its stability when protonated.[10]

Part 3: Experimental Protocols & Data

Protocol 1: Deoxyfluorination of N-Boc-3-hydroxy-3-phenylazetidine
  • Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.1 M) in an oven-dried flask under an Argon atmosphere.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (2.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction at -20 °C for 30 minutes.

  • Allow the reaction mixture to warm naturally to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-fluoro-3-phenylazetidine.

Protocol 2: Deprotection and HCl Salt Formation
  • Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like Dioxane or Ethyl Acetate.

  • Add a solution of HCl (4M in Dioxane or saturated in Ethyl Acetate, ~3-4 eq.) dropwise at 0 °C.

  • A precipitate should form. Stir the resulting slurry at room temperature for 2-4 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.

Table 1: Comparison of Fluorinating Agents
ReagentStructureTypical Temp.Key AdvantagesKey Disadvantages
DAST (C₂H₅)₂NSF₃-78°C to RTWidely used, effectiveThermally unstable, can decompose explosively; potential for elimination byproducts.[4]
Deoxo-Fluor® (CH₃OCH₂CH₂)₂NSF₃-20°C to RTMore thermally stable and safer than DAST.[2][5]Higher cost, may be less reactive for some substrates.
PhenoFluor™ N/ART to 60°CHigh functional group tolerance, crystalline solid, good safety profile.[4]Primarily developed for phenols, may require more optimization for aliphatic alcohols.

References

  • Herndon, T.O., et al. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Available from: [Link]

  • St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2017). The synthetic method of 3 fluoro azetidine derivatives (CN105384673B).
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • ResearchGate. (2015). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Available from: [Link]

  • Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2014). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine. Available from: [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • ResearchGate. (2009). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]

  • Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available from: [Link]

  • Progress in Chemistry. (2013). Synthesis of Azetidines. Available from: [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. Available from: [Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Fluoro-3-phenylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical building block. The inherent ring strain of the azetidine core, coupled with the introduction of a fluorine atom, presents unique challenges during large-scale production.[1][2] This document aims to equip you with the knowledge to navigate these complexities effectively.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a multi-step process that can be broadly categorized as follows:

  • Precursor Synthesis: Preparation of a suitable precursor containing the phenyl group and a latent azetidine ring.

  • Azetidine Ring Formation: Cyclization to form the strained four-membered ring.

  • Fluorination: Introduction of the fluorine atom at the 3-position.

  • Deprotection: Removal of any protecting groups.

  • Salt Formation and Purification: Conversion to the hydrochloride salt and final purification.

This guide will address potential issues and troubleshooting for each of these critical stages.

II. Troubleshooting and FAQs

A. Precursor Synthesis and Azetidine Ring Formation

The construction of the azetidine ring is often a challenging step due to the high ring strain.[1][2] Common methods involve intramolecular cyclization of a 1,3-difunctionalized propane derivative.[3][4]

Question 1: I am observing low yields during the intramolecular cyclization to form the N-protected 3-hydroxy-3-phenylazetidine precursor. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the azetidine ring formation are frequently attributed to competing intermolecular side reactions and the stability of the precursor. Here’s a breakdown of potential issues and solutions:

  • Causality: The intramolecular cyclization is in competition with intermolecular polymerization. On a larger scale, the probability of intermolecular reactions increases if the reaction is too concentrated. The choice of base and solvent is also critical to favor the intramolecular pathway.

  • Troubleshooting Steps:

    • High Dilution: Employing high-dilution conditions can significantly favor the intramolecular cyclization over intermolecular side reactions. A slow addition of the precursor to a heated solution of the base is a common and effective strategy.

    • Base Selection: A strong, non-nucleophilic base is crucial. While sodium hydride (NaH) is effective, its use on a large scale can pose safety concerns. Alternatives like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can be suitable. The choice of base should be carefully evaluated for solubility and reactivity in the chosen solvent.

    • Solvent Choice: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is generally preferred to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.

    • Leaving Group: Ensure you have a good leaving group on your precursor (e.g., tosylate, mesylate, or a halide). If starting from a diol, in-situ activation or a two-step process to form a di-sulfonate ester is recommended.

Parameter Recommendation for Scale-Up Rationale
Concentration 0.01 - 0.1 MMinimizes intermolecular side reactions.
Base Potassium tert-butoxide (KOtBu)Good solubility and reactivity, safer than NaH on scale.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for many organic compounds and compatible with common bases.
Temperature RefluxProvides sufficient energy for the cyclization reaction.

Visualizing the Competing Reactions:

G Precursor 1,3-Difunctionalized Precursor Intramolecular Intramolecular Cyclization (Desired) Precursor->Intramolecular High Dilution, Strong Base Intermolecular Intermolecular Reaction (Side Product) Precursor->Intermolecular High Concentration Azetidine N-Protected 3-Hydroxy-3-phenylazetidine Intramolecular->Azetidine Polymer Polymer Intermolecular->Polymer

Caption: Competing intramolecular vs. intermolecular reactions.

B. Fluorination Step

The introduction of fluorine can be a delicate step, with the choice of fluorinating agent being critical for success and safety.[5][6]

Question 2: My fluorination reaction of N-protected 3-hydroxy-3-phenylazetidine using diethylaminosulfur trifluoride (DAST) is giving a low yield and several byproducts. What could be the issue?

Answer:

Fluorination with DAST can be challenging, especially on a larger scale. The formation of byproducts often arises from the reagent's reactivity and potential for side reactions.

  • Causality: DAST can promote elimination and rearrangement reactions, particularly with substrates that can form stable carbocations. The benzylic position in your substrate makes it susceptible to such side reactions. Incomplete reaction or decomposition of the fluorinating agent can also lead to a complex reaction mixture.

  • Troubleshooting Steps:

    • Alternative Fluorinating Agents: Consider using a more modern and often safer fluorinating agent. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative to DAST.[7] For electrophilic fluorination, reagents like Selectfluor® (F-TEDA-BF4) can be used on a suitable enol ether or silyl enol ether precursor.[8]

    • Reaction Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Ensure your cooling is efficient and the temperature is maintained consistently throughout the addition of the fluorinating agent.

    • Slow Addition: Add the fluorinating agent slowly to the solution of your substrate to maintain better control over the reaction exotherm and minimize localized high concentrations of the reagent.

    • Quenching: The reaction should be quenched carefully at low temperature, for instance, by the slow addition of a saturated aqueous solution of sodium bicarbonate.

Fluorinating Agent Pros Cons Safety Considerations
DAST Effective for deoxofluorination.Thermally unstable, can lead to byproducts.Toxic, corrosive, handle in a fume hood, avoid water.[7]
Deoxo-Fluor® More thermally stable than DAST.More expensive.Similar to DAST, but with a better safety profile.
Selectfluor® Solid, easy to handle.Requires a different precursor (e.g., enol ether).Non-hygroscopic and stable.[8]

Visualizing the Fluorination Workflow:

G cluster_0 Deoxofluorination Route cluster_1 Electrophilic Fluorination Route Precursor_OH N-Protected 3-Hydroxy-3-phenylazetidine Fluorination_DAST Add DAST or Deoxo-Fluor® (-78 °C) Precursor_OH->Fluorination_DAST Product_F N-Protected 3-Fluoro-3-phenylazetidine Fluorination_DAST->Product_F Precursor_Enol N-Protected 3-Phenyl-3-(trimethylsilyloxy)azetidine Fluorination_Selectfluor Add Selectfluor® Precursor_Enol->Fluorination_Selectfluor Product_F2 N-Protected 3-Fluoro-3-phenylazetidine Fluorination_Selectfluor->Product_F2

Caption: Alternative fluorination strategies.

C. Deprotection and Salt Formation

The final steps of deprotection and salt formation are crucial for obtaining the desired active pharmaceutical ingredient (API) in a stable and pure form.

Question 3: During the Boc-deprotection of N-Boc-3-fluoro-3-phenylazetidine with hydrochloric acid, I am seeing significant degradation of my product. How can I prevent this?

Answer:

The acidic conditions required for Boc-deprotection can sometimes lead to the opening of the strained azetidine ring, especially with the electron-withdrawing fluorine atom potentially influencing the ring's stability.[1]

  • Causality: The combination of a strong acid and the inherent strain of the azetidine ring can lead to nucleophilic attack by the chloride counter-ion, resulting in ring-opening byproducts.[1]

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Instead of concentrated HCl, consider using HCl in a solvent like dioxane or diethyl ether at a controlled temperature (e.g., 0 °C to room temperature). This allows for a more controlled reaction.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the point of complete deprotection and avoid prolonged exposure to acidic conditions.

    • Alternative Protecting Groups: If ring-opening remains a significant issue, consider using a protecting group that can be removed under non-acidic conditions for future syntheses. For example, a benzyl group (Bn) can be removed by hydrogenolysis.

    • Direct Crystallization: Once the deprotection is complete, you may be able to directly crystallize the hydrochloride salt from the reaction mixture by adding a suitable anti-solvent (e.g., diethyl ether or MTBE), which can minimize the time the product spends in an acidic solution.

Question 4: I am struggling to obtain a crystalline hydrochloride salt of 3-Fluoro-3-phenylazetidine. It keeps oiling out. What can I do?

Answer:

Obtaining a crystalline salt is often a matter of finding the right solvent system and controlling the crystallization conditions.

  • Causality: The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization. The rate of cooling and agitation can also play a significant role.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screen is recommended. Start with a solvent in which the free base is soluble and the hydrochloride salt is insoluble. Common solvent/anti-solvent systems for hydrochloride salts include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.

    • Seeding: If you have a small amount of crystalline material, use it to seed the solution. This can significantly promote crystallization.

    • Controlled Cooling: Cool the solution slowly to allow for the formation of well-ordered crystals. A crash-cooling approach often leads to the formation of an oil.

    • Purity: Ensure the free base is of high purity before attempting salt formation. Residual solvents or byproducts can interfere with crystallization. A quick pass through a silica plug might be necessary.

Visualizing the Final Steps:

G N-Boc N-Boc-3-Fluoro-3-phenylazetidine Deprotection Controlled Acidic Deprotection (e.g., HCl in Dioxane) N-Boc->Deprotection Free_Base 3-Fluoro-3-phenylazetidine (Free Base) Deprotection->Free_Base Salt_Formation Addition of HCl in appropriate solvent Free_Base->Salt_Formation Crystallization Controlled Crystallization (Solvent/Anti-solvent) Salt_Formation->Crystallization Final_Product 3-Fluoro-3-phenylazetidine Hydrochloride (Crystalline Solid) Crystallization->Final_Product

Caption: Workflow for deprotection and salt formation.

III. Concluding Remarks

The scale-up synthesis of this compound requires careful consideration of reaction conditions to manage the challenges associated with the strained azetidine ring and the reactive nature of fluorinating agents. By systematically addressing potential issues in each step of the synthesis, from precursor formation to final salt crystallization, researchers can develop a robust and efficient process. This guide provides a starting point for troubleshooting, but it is essential to adapt these strategies to the specific conditions and equipment available in your laboratory.

IV. References

  • Technical Support Center: Synthesis of Fluorinated Compounds - Benchchem. (URL: )

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (URL: [Link])

  • New Reagents and Reactions Advance Fluorination Chemistry. (URL: [Link])

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (URL: )

  • Synthesis of Azetidines. (URL: [Link])

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (URL: [Link])

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (URL: )

  • 3-fluoro-3-phenylazetidine HCl - ChemBK. (URL: [Link])

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: [Link])

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (URL: )

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. (URL: [Link])

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. (URL: [Link])

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - PubMed. (URL: [Link])

  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring - Semantic Scholar. (URL: [Link])

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. (URL: [Link])

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem - NIH. (URL: [Link])

  • 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem - NIH. (URL: [Link])

  • 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N) - PubChemLite. (URL: [Link])

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (URL: )

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (URL: [Link])

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. (URL: [Link])

Sources

Technical Support Center: Managing Ring Strain in 3-Fluoro-3-phenylazetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-phenylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this uniquely strained heterocyclic building block. The inherent ring strain of the azetidine core, combined with the electronic effects of the fluorine and phenyl substituents, presents both synthetic opportunities and challenges. This resource aims to empower you to navigate these complexities and achieve your desired synthetic outcomes.

Understanding the Core Chemistry

The reactivity of 3-fluoro-3-phenylazetidine is dominated by its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a thermodynamic driving force for ring-opening reactions. The substituents at the 3-position—a fluorine atom and a phenyl group—introduce additional electronic and steric factors that profoundly influence the molecule's reactivity and the regioselectivity of its transformations.

The phenyl group at the C3 position plays a crucial role in stabilizing a positive charge at the benzylic carbon, favoring a transition state with carbocationic character. This directing effect is a key principle to consider when designing reactions. Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 3-fluoro-3-phenylazetidine and its hydrochloride salt?

A: 3-Fluoro-3-phenylazetidine, as a free base, should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C is recommended) to minimize degradation. The hydrochloride salt is generally more stable and can be stored at room temperature in a tightly sealed container, away from moisture.

Q2: I need to use the free base of 3-fluoro-3-phenylazetidine for my reaction, but I only have the hydrochloride salt. What is the recommended procedure for neutralization?

A: To generate the free base, you can dissolve the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. After separation of the organic layer, it should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. It is advisable to use the free base immediately after preparation due to its potential for slow decomposition or polymerization over time.

Q3: What are the most common N-protecting groups for 3-fluoro-3-phenylazetidine, and how do they affect its reactivity?

A: The choice of N-protecting group is critical as it significantly impacts the azetidine's stability and reactivity.

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group due to its stability under various reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid in DCM). N-Boc protection generally reduces the nucleophilicity of the nitrogen and can help prevent polymerization.

  • Cbz (carboxybenzyl): The Cbz group is also a robust protecting group, stable to a wide range of conditions. It is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to acid-labile groups.

  • Sulfonyl groups (e.g., Tosyl, Nosyl): These electron-withdrawing groups can activate the azetidine ring, making it more susceptible to nucleophilic attack. However, their removal can sometimes require harsh conditions.

N-Protecting GroupCommon Deprotection MethodImpact on Reactivity
Boc Acid (TFA, HCl)Decreases nitrogen nucleophilicity; generally stabilizing.
Cbz Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid/base-labile groups; generally stabilizing.
Tosyl (Ts) Strong reducing agents or harsh acidElectron-withdrawing, can activate the ring for ring-opening.

Q4: Can I perform reactions on the phenyl ring of 3-fluoro-3-phenylazetidine without affecting the azetidine core?

A: Electrophilic aromatic substitution on the phenyl ring is challenging without affecting the azetidine. The azetidine nitrogen is a Lewis basic site and can interact with electrophiles or Lewis acids used to promote the substitution, potentially leading to ring-opening or polymerization. If modifications to the phenyl ring are necessary, it is often best to perform them on a precursor before the formation of the azetidine ring.

Troubleshooting Guide

This section addresses common problems encountered during reactions with 3-fluoro-3-phenylazetidine and provides systematic approaches to diagnose and resolve them.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Insufficient Activation of the Azetidine Ring: For nucleophilic ring-opening reactions, the azetidine nitrogen typically requires activation to become a better leaving group.

    • Solution: If not already in use, add a Brønsted or Lewis acid to the reaction. For Brønsted acid catalysis, stoichiometric amounts of a strong acid like trifluoroacetic acid (TFA) or a milder acid like acetic acid can be effective. For Lewis acid catalysis, options like BF₃·OEt₂, Sc(OTf)₃, or Cu(OTf)₂ can be explored.[2][3] It is crucial to perform small-scale test reactions to find the optimal acid and stoichiometry.[4]

  • Poor Nucleophilicity of the Reagent: The incoming nucleophile may not be strong enough to attack the azetidine ring, even with activation.

    • Solution: Consider using a more potent nucleophile or adding an activating agent for the nucleophile. For example, when using an alcohol as a nucleophile, deprotonation with a non-nucleophilic base to form the alkoxide can increase its reactivity.

  • Steric Hindrance: The combination of the phenyl group and the fluorine atom at C3, along with a bulky N-protecting group, can create significant steric hindrance.

    • Solution: If possible, switch to a smaller N-protecting group. Increasing the reaction temperature can also help overcome the activation energy barrier, but this must be done cautiously to avoid decomposition.

  • Inappropriate Solvent: The solvent can have a significant impact on the reaction rate and outcome.

    • Solution: Screen a range of solvents with varying polarities. For reactions involving charged intermediates, polar aprotic solvents like acetonitrile or DMF can be beneficial.

Problem 2: Formation of Multiple Products and Side Reactions

Symptoms:

  • TLC plate shows multiple spots, or the LC-MS chromatogram displays several peaks.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

  • Polymerization: Azetidines, especially when activated by acid, are prone to cationic ring-opening polymerization.[5][6] This is a common side reaction that leads to a complex mixture of oligomers and polymers.

    • Solution:

      • Control the concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.

      • Slow addition: Add the azetidine substrate slowly to a solution of the nucleophile and activating agent to maintain a low concentration of the reactive azetidinium ion.

      • Optimize the temperature: Lowering the reaction temperature can sometimes suppress polymerization.

      • Choice of acid: Use the mildest acidic conditions that still promote the desired reaction.

  • Ring Expansion or Rearrangement: Under certain conditions, the strained four-membered ring can undergo rearrangement to form more stable five- or six-membered rings.[7]

    • Solution: This is highly dependent on the specific reaction conditions and substrate. Careful selection of catalysts and reaction temperature is crucial. If ring expansion is observed, consider alternative synthetic routes that avoid strongly acidic or high-temperature conditions.

  • Loss of Regioselectivity: While nucleophilic attack is generally favored at the C3 position due to stabilization by the phenyl group, attack at the C2 or C4 positions can sometimes occur, leading to a mixture of isomers.

    • Solution: The choice of activating agent and solvent can influence regioselectivity. Lewis acids can coordinate to the azetidine nitrogen and influence the electronic distribution in the ring. Screening different Lewis acids may improve the regioselectivity of the nucleophilic attack.

Problem 3: Product Decomposition During Workup or Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture by TLC or LC-MS, but is lost during aqueous workup or column chromatography.

  • Streaking on the TLC plate during purification.

Potential Causes & Solutions:

  • Instability to Acid or Base: The ring-opened products, which are often γ-substituted amines, may be unstable to the acidic or basic conditions used during the workup.

    • Solution: Use a milder workup procedure. For example, instead of a strong acid or base wash, use a buffered solution or simply dilute with an organic solvent and wash with brine.

  • Decomposition on Silica Gel: The slightly acidic nature of silica gel can cause decomposition of sensitive products during column chromatography.

    • Solution:

      • Neutralize the silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

      • Use alternative stationary phases: Consider using alumina (basic or neutral) or a reverse-phase column for purification.

      • Minimize contact time: Run the column as quickly as possible to reduce the time the product is in contact with the silica gel.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Ring-Opening of N-Boc-3-fluoro-3-phenylazetidine with an Amine Nucleophile

This protocol provides a general starting point for the reaction of N-Boc-3-fluoro-3-phenylazetidine with a primary or secondary amine, which typically proceeds via nucleophilic substitution at the C3 position.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of N-Boc-3-fluoro-3-phenylazetidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) at room temperature, add the amine nucleophile (1.5-2.0 eq).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 eq) to scavenge the HF that is formed.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.

Protocol 2: N-Boc Deprotection

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve the N-Boc protected azetidine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can often be used directly in the next step or can be neutralized as described in the FAQs to obtain the free base.

Visualization of Key Concepts

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the desired nucleophilic substitution pathway and the competing polymerization side reaction.

reaction_pathway cluster_main Reaction of 3-Fluoro-3-phenylazetidine A N-Protected 3-Fluoro-3-phenylazetidine B Azetidinium Ion (Activated Intermediate) A->B  Acid Activation (e.g., Lewis or Brønsted Acid) C Desired Product (Nucleophilic Substitution) B->C  Nucleophilic Attack (at C3) D Polymerization (Side Product) B->D  Reaction with another Azetidine Molecule

Caption: General reaction pathways for activated 3-fluoro-3-phenylazetidine.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and address low reaction yields.

troubleshooting_workflow start Low Yield Observed check_activation Is the azetidine ring adequately activated? start->check_activation add_acid Increase acid concentration or try a different Lewis/Brønsted acid check_activation->add_acid No check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes add_acid->check_activation stronger_nu Use a more reactive nucleophile or add an activating agent check_nucleophile->stronger_nu No check_conditions Are reaction conditions (temp, solvent) optimal? check_nucleophile->check_conditions Yes stronger_nu->check_nucleophile optimize_cond Screen different solvents and temperatures check_conditions->optimize_cond No check_polymerization Is polymerization occurring? (check for insoluble material/streaking on TLC) check_conditions->check_polymerization Yes optimize_cond->check_conditions mitigate_poly Lower concentration, slow addition, lower temperature check_polymerization->mitigate_poly Yes solution Improved Yield check_polymerization->solution No mitigate_poly->solution

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3618–3621. [Link]

  • Sci-Hub. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Retrieved from [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(12), 3618–3621. [Link]

  • DataPDF. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Google Patents. (n.d.).
  • CNKI. (n.d.). Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole. [Link]

  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • National Institutes of Health. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ACS Publications. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (n.d.). (PDF) The Polymerization of Azetidines and Azetidine Derivatives. [Link]

  • Neliti. (n.d.). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. [Link]

  • Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021). Consequences of Bond Angle Strain in Small Ring Heterocycles/Bond Angle Strain. [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • National Institutes of Health. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]

  • Google Patents. (n.d.).
  • Boyer Research. (n.d.). Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

  • Google Patents. (n.d.).
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Imperial College London. (n.d.). Non-Aromatic Heterocyclic Systems. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). (PDF) Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. [Link]

  • ChemRxiv. (n.d.). Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of Quaternary α-Fluoro Ketones. [Link]

  • National Institutes of Health. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • National Institutes of Health. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purity Assessment of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical assessment of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis for this unique class of compounds. The inherent properties of fluorinated azetidines, while beneficial for medicinal chemistry, can present distinct challenges in their analytical characterization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve accurate and reliable purity assessments.

The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods used for testing are reliable and accurate.[1] This is particularly crucial for novel molecular entities like fluorinated azetidines, where establishing robust analytical protocols is paramount for advancing drug discovery and development programs.[2]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination of small molecules due to its high resolution and sensitivity.[3] However, the unique physicochemical properties of fluorinated azetidines can necessitate careful method development and troubleshooting.

HPLC Troubleshooting Guide

Q1: I'm observing poor peak shape (tailing or fronting) for my fluorinated azetidine. What are the likely causes and solutions?

A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The basic nitrogen of the azetidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. The fluorine atoms can also participate in dipole-dipole interactions that may affect peak symmetry.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: For basic azetidines, lowering the mobile phase pH can protonate the analyte, minimizing interactions with silanols.[4]

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask residual silanol activity.[5]

    • Use of an Alternative Stationary Phase: Consider columns with end-capping or those based on a different stationary phase chemistry (e.g., polymer-based) to reduce silanol interactions.

    • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[4][6]

Q2: My retention times are drifting or shifting between injections. How can I stabilize my HPLC method?

A2: Retention time instability can invalidate your analysis. It's often a sign of an unequilibrated system or changes in the mobile phase composition.

  • Causality: Fluorinated compounds can be sensitive to minor changes in mobile phase composition or temperature. Inadequate column equilibration can also lead to a gradual change in the stationary phase environment.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Increase the column equilibration time to ensure the stationary phase is fully conditioned with the mobile phase before each injection.[7]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.[5][7]

    • Thermostat the Column: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.[5][7]

    • Check for Leaks: Inspect the system for any leaks, as this can lead to pressure fluctuations and inconsistent flow rates.[4]

HPLC FAQs

Q: What is a good starting point for developing an HPLC method for a novel fluorinated azetidine?

A: A good starting point is a reversed-phase method using a C18 column. Begin with a gradient elution from a high aqueous mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) to a high organic mobile phase (e.g., acetonitrile or methanol). This will help to determine the approximate retention time and hydrophobicity of your compound. From there, you can optimize the gradient, mobile phase additives, and stationary phase to achieve the desired separation.

Q: Are there any special considerations for detector selection?

A: Most fluorinated azetidines lack a strong chromophore, which can make UV detection challenging. If your compound has low UV absorbance, consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling your HPLC to a mass spectrometer (LC-MS) provides excellent sensitivity and specificity.[3] For compounds that can be derivatized, fluorescence detection can be a highly sensitive option.[8]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative purity assessment of fluorinated compounds. ¹⁹F NMR, in particular, offers a wide chemical shift range and high sensitivity, making it ideal for analyzing fluorinated molecules.[9][10]

NMR Troubleshooting Guide

Q1: I'm seeing broad or distorted peaks in my ¹⁹F NMR spectrum. What could be the cause?

A1: Broad peaks in ¹⁹F NMR can arise from several factors, including chemical exchange, viscosity, or the presence of paramagnetic impurities.

  • Causality: The chemical environment of the fluorine atoms can be sensitive to conformational changes or interactions with the solvent.[11] Quadrupolar nuclei, if present, can also lead to peak broadening.

  • Troubleshooting Steps:

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve issues related to chemical exchange. If the peaks sharpen at higher or lower temperatures, it indicates a dynamic process is occurring.

    • Solvent Effects: The choice of solvent can significantly impact the chemical shifts and peak shapes in ¹⁹F NMR.[9] Try acquiring the spectrum in a different deuterated solvent.

    • Sample Preparation: Ensure your sample is free of paramagnetic impurities by filtering or treating with a chelating agent if necessary.

Q2: The integration of my ¹⁹F NMR signals is not consistent. How can I improve the accuracy of my quantitative NMR (qNMR) measurements?

A2: Accurate integration is crucial for qNMR. Inconsistent integration can be due to poor signal-to-noise, baseline distortions, or improper acquisition parameters.

  • Causality: For accurate quantification, the relaxation delays (d1) must be sufficiently long to allow for complete relaxation of all fluorine nuclei. The wide chemical shift range of ¹⁹F NMR also requires a uniform excitation profile.

  • Troubleshooting Steps:

    • Optimize Relaxation Delay (d1): Determine the T₁ relaxation time of your fluorine signals and set the relaxation delay to at least 5 times the longest T₁.

    • Use a Calibrated Pulse Width: Ensure the 90° pulse width is accurately calibrated for your probe and sample.

    • Baseline Correction: Apply appropriate baseline correction algorithms to ensure accurate integration.

    • Internal Standard: Use a stable, non-reactive internal standard with a known concentration and a simple ¹⁹F NMR signal that does not overlap with your analyte signals.[12]

NMR FAQs

Q: Why is ¹⁹F NMR so sensitive to the molecular environment?

A: The fluorine nucleus is surrounded by a large electron cloud, making its chemical shift highly sensitive to changes in the local electronic environment.[10][13] This sensitivity is advantageous for detecting subtle structural changes, but it can also lead to complex spectra.

Q: Can I use ¹H NMR for purity assessment of fluorinated azetidines?

A: Yes, ¹H NMR is a valuable complementary technique. It provides information about the proton-containing parts of the molecule and can be used to quantify impurities that may not contain fluorine. However, for a comprehensive purity assessment, a combination of ¹H and ¹⁹F NMR is recommended.

Section 3: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

For volatile and thermally stable fluorinated azetidines, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) can be effective techniques for purity analysis.[3]

GC and GC-MS Troubleshooting Guide

Q1: My fluorinated azetidine is showing poor peak shape or no peak at all in the chromatogram.

A1: This could be due to the polarity of the compound, thermal degradation, or interaction with the GC system.

  • Causality: The polar nature of the azetidine ring can lead to strong interactions with the stationary phase, resulting in broad or tailing peaks. Some fluorinated compounds can also be thermally labile.

  • Troubleshooting Steps:

    • Derivatization: Consider derivatizing the azetidine nitrogen to reduce its polarity and improve its chromatographic behavior.

    • Lower Injection Port Temperature: If thermal degradation is suspected, try lowering the temperature of the injection port.

    • Use a More Inert Column: A column with a more inert stationary phase can help to minimize interactions with the analyte. Some reactive fluorine-containing compounds may even damage the column.[14]

Q2: I'm having difficulty identifying my compound and its impurities with GC-MS.

A2: Mass spectral interpretation of fluorinated compounds can sometimes be challenging due to fragmentation patterns.

  • Causality: The presence of fluorine can influence the fragmentation pathways, leading to unexpected ions.

  • Troubleshooting Steps:

    • Chemical Ionization (CI): If Electron Ionization (EI) is producing excessive fragmentation, try using a softer ionization technique like Chemical Ionization to obtain a more prominent molecular ion peak.

    • Library Search: While a library search can be helpful, be aware that the mass spectra of novel fluorinated azetidines may not be present in commercial libraries.

    • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

GC and GC-MS FAQs

Q: When should I choose GC over HPLC for purity analysis?

A: GC is generally suitable for compounds that are volatile and thermally stable. If your fluorinated azetidine meets these criteria, GC can offer faster analysis times and higher resolution than HPLC. However, for non-volatile or thermally sensitive compounds, HPLC is the preferred method.

Q: What are the advantages of using GC-MS over GC with a Flame Ionization Detector (FID)?

A: While FID is a robust and universal detector for organic compounds, GC-MS provides structural information that can be used to identify unknown impurities.[15][16] This is particularly valuable in drug development, where the identification of impurities is a regulatory requirement.

Section 4: Method Validation and Data Integrity

Regardless of the analytical technique employed, proper method validation is essential to ensure the reliability of your purity data. The validation process demonstrates that an analytical method is suitable for its intended purpose.[1][17]

Key Validation Parameters

A summary of key analytical method validation parameters is provided in the table below, based on the International Council for Harmonisation (ICH) guidelines.[18][19]

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Key Analytical Method Validation Parameters.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for analytical method validation.

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation and Reporting MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (HPLC, NMR, GC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize VP_Define Define Validation Parameters MD_Optimize->VP_Define Method Ready for Validation VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VP_Write Write Validation Protocol VP_Criteria->VP_Write EV_Execute Execute Validation Experiments VP_Write->EV_Execute Protocol Approved EV_Specificity Specificity EV_Execute->EV_Specificity EV_Linearity Linearity & Range EV_Execute->EV_Linearity EV_Accuracy Accuracy EV_Execute->EV_Accuracy EV_Precision Precision EV_Execute->EV_Precision EV_LOD_LOQ LOD & LOQ EV_Execute->EV_LOD_LOQ EV_Robustness Robustness EV_Execute->EV_Robustness DR_Analyze Analyze Data EV_Execute->DR_Analyze Experiments Complete DR_Report Generate Validation Report DR_Analyze->DR_Report DR_Approve Review and Approve DR_Report->DR_Approve Method_Validated Validated Analytical Method DR_Approve->Method_Validated Method Validated

Caption: A typical workflow for analytical method validation.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Isan, A. A., & Wrisley, L. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. PubMed.
  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Feldmann, J., & Krupp, E. M. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
  • Yamashita, M. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Bocian, S., & Buszewski, B. (n.d.). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization.
  • Malz, F., & Jancke, H. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.
  • Pearson, J. G., Oldfield, E., & Lee, F. S. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX.
  • Fluorochem. (n.d.). Fluorochem | High-Quality Chemical Products.
  • ChemScene. (n.d.). ChemScene: Building blocks | Bioactive small molecules.
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS ?.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine.
  • Chan, C. C. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Supelco. (n.d.). HPLC Troubleshooting Guide.

Sources

stability of 3-Fluoro-3-phenylazetidine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-3-phenylazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability and handling in various synthetic contexts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section covers the fundamental stability profile of 3-fluoro-3-phenylazetidine under common laboratory conditions.

Question 1: What is the inherent stability of the 3-fluoro-3-phenylazetidine ring system?

The reactivity of 3-fluoro-3-phenylazetidine is largely governed by the inherent strain of the four-membered azetidine ring. The strain energy is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable five-membered pyrrolidines.[1] This endows the molecule with a unique balance: it is stable enough for isolation, storage, and handling under standard laboratory conditions, yet sufficiently activated to undergo specific chemical transformations, most notably ring-opening reactions that relieve this strain.[1]

The substituents at the C3 position—a fluorine atom and a phenyl group—also play a critical role. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the phenyl group offers steric bulk and electronic effects through resonance.

Question 2: How does 3-fluoro-3-phenylazetidine behave under acidic conditions?

This is a critical consideration. The azetidine nitrogen is basic and will be protonated under acidic conditions to form an azetidinium ion. This protonation significantly activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening.

Mechanism of Acid-Catalyzed Ring-Opening: The reaction is driven by the relief of ring strain.[1] The regioselectivity of the nucleophilic attack is controlled by the C3 substituents. The phenyl group at the C3 benzylic position can stabilize a partial positive charge in the transition state through resonance. This effect generally outweighs the destabilizing inductive effect of the adjacent fluorine atom.[1] Consequently, nucleophiles will preferentially attack the C3 carbon, leading to the cleavage of the C3-N bond.[1]

  • Practical Implication: Avoid strong acidic conditions if the integrity of the azetidine ring is desired. If using the hydrochloride salt, be aware that the compound exists in its activated azetidinium form.[1] Reactions should be performed with non-nucleophilic counter-ions or in the presence of a base to neutralize the HCl if ring-opening is to be avoided.

Acid_Catalyzed_Ring_Opening Mechanism of Acid-Catalyzed Ring-Opening cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Key Factors A 3-Fluoro-3-phenylazetidine B Azetidinium Ion (Activated) A->B H+ C Ring-Opened Product (γ-substituted amine) B->C Attack at C3 Nu Nu- Nu->B K1 Ring Strain Relief (Thermodynamic Driving Force) K2 Phenyl Group Stabilization (Directs Regioselectivity to C3)

Caption: Acid activation and regioselective ring-opening of 3-fluoro-3-phenylazetidine.

Question 3: Is the compound stable to basic conditions?

The stability under basic conditions depends on the nature of the base.

  • Non-Nucleophilic Bases: The azetidine ring is generally stable to non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate, or potassium carbonate. These are commonly used for N-protection reactions (e.g., with Boc-anhydride) or to quench acidity without promoting ring-opening.[2]

  • Strong, Non-Nucleophilic Bases: Stronger bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be used for specific deprotonation reactions, for instance, in α-arylation chemistry, without necessarily degrading the ring.[3]

  • Nucleophilic Bases: Strong nucleophilic bases (e.g., hydroxides, alkoxides) at elevated temperatures may pose a risk of promoting ring-opening or other side reactions, although the azetidine ring is significantly more resistant to base-mediated opening than to acid-catalyzed opening.

Question 4: What is the expected stability under oxidative and reductive conditions?

Direct literature on the oxidative and reductive stability of 3-fluoro-3-phenylazetidine is limited; therefore, predictions are based on general chemical principles of azetidines.

  • Oxidation: The tertiary amine of the azetidine ring is a potential site for oxidation, which could lead to N-oxides or ring cleavage under strong oxidizing conditions. However, many common oxidation reactions targeting other parts of a molecule can be performed without affecting the azetidine ring if conditions are controlled.

  • Reduction: The azetidine ring is generally stable to common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), which are used to reduce carbonyls or other functional groups.[4] Harsh catalytic hydrogenation conditions that can reduce a phenyl ring may also lead to ring cleavage.

Recommendation: For any novel oxidative or reductive transformation, it is crucial to perform a small-scale trial and monitor the reaction closely for the consumption of starting material and the formation of byproducts using techniques like LC-MS.

Question 5: What is the thermal and photolytic stability of the compound?
  • Thermal Stability: As a solid, 3-fluoro-3-phenylazetidine is expected to be stable at ambient temperatures. For reactions at elevated temperatures, its stability is dependent on the solvent, reaction time, and other reagents present.[5] Without specific data, it is recommended to conduct thermal stress testing (e.g., refluxing in a chosen solvent for 24h) and analyze for degradation. Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can provide precise data on decomposition temperatures.[5]

  • Photolytic Stability: According to ICH guidelines, new drug substances should be evaluated for their sensitivity to light.[6][7] While some fluorinated motifs can be highly stable, UV radiation can potentially induce degradation.[8] It is advisable to store the material in amber vials, protected from direct light. If the final application is light-sensitive, a formal photostability study should be conducted by exposing the compound to a controlled light source and analyzing for degradation products.[6]

Table 1: Summary of Stability under Various Conditions

Condition Reagents/Stressors Stability Key Considerations & Potential Byproducts
Acidic Strong acids (HCl, H₂SO₄, TFA) Low Protonation activates the ring, leading to nucleophilic ring-opening.
Basic Non-nucleophilic (TEA, K₂CO₃) High Generally stable for N-functionalization.
Strong/Nucleophilic (NaOH, NaOMe) Moderate to Low Risk of ring-opening or side reactions, especially at high temperatures.
Oxidative Mild (e.g., DMP) Moderate The nitrogen atom is a potential site of oxidation.
Strong (e.g., KMnO₄, O₃) Low High risk of ring degradation.
Reductive Hydrides (NaBH₄, LAH) High Generally stable.
Catalytic Hydrogenation (e.g., H₂/Pd) Moderate Phenyl group reduction is possible; harsh conditions may cleave the ring.
Thermal Elevated Temperature Condition Dependent Stability depends on solvent and other reagents. Empirical testing is required.

| Photolytic | UV/Visible Light | Unknown | Potential for degradation. Store protected from light. Formal study needed for sensitive applications. |

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable guidance for common experimental challenges and essential analytical procedures.

Troubleshooting: Unexpected Byproducts or Low Yield

Scenario: You've run a reaction and LC-MS analysis shows multiple unexpected peaks, or the yield of your desired product is significantly lower than expected.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Byproducts cluster_ring_opening Ring-Opening Pathway cluster_other Other Pathways start Problem: Unexpected Byproducts Detected q1 Identify Byproduct Mass. Is it M + H₂O or M + NuH? start->q1 a1 Likely Acid-Catalyzed Ring-Opening q1->a1 Yes b1 Possible Reagent Instability or Side Reaction q1->b1 No a2 Check pH of all reagents & solvents. Ensure no trace acid. a1->a2 a3 Add a non-nucleophilic base (e.g., DIPEA) or use an acid scavenger. a2->a3 end_node Re-run Optimized Reaction a3->end_node b2 Review literature for reagent compatibility. Consider steric hindrance. b1->b2 b3 Screen reaction conditions: - Lower Temperature - Change Solvent - Test Alternative Reagents b2->b3 b3->end_node

Caption: A logical workflow to diagnose and solve issues with reaction byproducts.

Experimental Protocols

Protocol 1: General Procedure for Stress Testing

This protocol provides a framework to test the stability of 3-fluoro-3-phenylazetidine under specific conditions.

  • Preparation: Prepare four 1 mg/mL stock solutions of the compound in a suitable solvent (e.g., acetonitrile or THF).

  • Stress Conditions:

    • Acidic: To one vial, add 1M HCl to a final concentration of 0.1M.

    • Basic: To a second vial, add 1M NaOH to a final concentration of 0.1M.

    • Oxidative: To a third vial, add 3% H₂O₂.

    • Control: The fourth vial serves as the unstressed control.

  • Incubation: Incubate all four vials at 40°C for 24 hours, protected from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all four samples by HPLC-MS (using the method below) to determine the percentage of the parent compound remaining and to identify any major degradation products.

Protocol 2: Standard HPLC-MS Method for Purity Analysis

This method is suitable for monitoring reaction progress and assessing the purity of 3-fluoro-3-phenylazetidine.

  • Instrumentation: HPLC with UV (or DAD) and Mass Spectrometric detectors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS in positive ion ESI mode.

  • Expected m/z: For the free base [C₉H₁₀FN + H]⁺ = 152.08; for the HCl salt, this will be the observed ion.

Table 2: Theoretical Elemental Analysis of 3-Fluoro-3-phenylazetidine Hydrochloride (C₉H₁₁ClFN) [1]

Element Symbol Theoretical Percentage (%)
Carbon C 57.63
Hydrogen H 5.92
Chlorine Cl 18.90
Fluorine F 10.13

| Nitrogen | N | 7.47 |

References

  • De Kimpe, N., et al. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • ResearchGate. Stability of different azetidine esters. Available from: [Link]

  • NIH National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Available from: [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • NIH National Center for Biotechnology Information. Thermal Stability of Amorphous Solid Dispersions. Available from: [Link]

  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Fluoro-3-phenylazetidine vs. 3-Phenylazetidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Small Rings and Single Atoms

In modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, favorable physicochemical properties, and synthetic accessibility is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif, prized for its ability to impart three-dimensional character and improve key drug-like properties.[1] Concurrently, the strategic incorporation of fluorine—the most electronegative element—has become a cornerstone of medicinal chemistry, used to fine-tune metabolic stability, receptor affinity, and pharmacokinetics.[2][3]

This guide provides an in-depth comparison of two closely related but functionally distinct building blocks: 3-phenylazetidine and its fluorinated counterpart, 3-fluoro-3-phenylazetidine. We will dissect how the simple substitution of a hydrogen atom with fluorine at the C3 benzylic position dramatically alters the molecule's profile, offering a compelling case study in the power of strategic fluorination. This analysis is grounded in physicochemical data, established metabolic principles, and detailed experimental protocols to empower researchers to make informed decisions in their drug design campaigns.

Comparative Physicochemical Profile

The introduction of a single fluorine atom instigates a cascade of changes in the molecule's fundamental properties. While seemingly minor, these shifts have profound implications for a compound's behavior in a biological system.

Property3-Phenylazetidine3-Fluoro-3-phenylazetidineRationale for Difference & Impact in Drug Design
Molecular Weight 133.19 g/mol [3]151.18 g/mol Minimal increase, maintaining "lead-like" chemical space.
Predicted pKa ~10.63[3]~7.77Significant Reduction. The potent electron-withdrawing effect of fluorine drastically lowers the basicity of the azetidine nitrogen. This can reduce off-target effects (e.g., hERG binding) and alter solubility profiles.
Predicted logP ~1.3–1.7Likely > 1.7Probable Increase. Fluorine is more lipophilic than hydrogen. This substitution at an already lipophilic site is expected to increase the overall lipophilicity, potentially enhancing membrane permeability but also requiring monitoring for solubility issues.[4]
Boiling Point 226.8 °C[3]50 °C @ 0.5 TorrReflects changes in intermolecular forces due to the fluorine atom.

Deep Dive: The "Fluorine Effect" in Action

Metabolic Stability: Blocking a Key Vulnerability

The benzylic position (the C-H bond adjacent to the phenyl ring) is a well-known "soft spot" for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5] This metabolic pathway often leads to rapid clearance and short in-vivo half-life, hindering the development of a viable drug candidate.

Replacing the labile C-H bond with a robust C-F bond is a classic and highly effective strategy to block this metabolic route.[6] The C-F bond is significantly stronger (~109 kcal/mol) than a C-H bond, making it resistant to enzymatic oxidation.[6] This modification can dramatically increase the metabolic stability and, consequently, the half-life and overall exposure of a drug molecule.

cluster_0 3-Phenylazetidine cluster_1 3-Fluoro-3-phenylazetidine A Benzylic C-H at C3 B CYP450 Enzymes A->B Vulnerable Site C Oxidative Metabolism (Hydroxylation) B->C Catalysis D Benzylic C-F at C3 E Metabolic Resistance D->E Strong C-F Bond Blocks Oxidation

Fig. 1: Metabolic blocking by benzylic fluorination.
Basicity (pKa) Modulation: A Game Changer for Pharmacokinetics and Safety

Perhaps the most dramatic and impactful consequence of this fluorination is the sharp decrease in the basicity of the azetidine nitrogen. The predicted pKa drops by nearly 3 log units, from ~10.63 for 3-phenylazetidine to ~7.77 for its fluorinated analog.

This change is driven by the powerful inductive electron-withdrawing effect (-I effect) of the fluorine atom. The fluorine pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton (act as a base).[7][8]

Why this matters:

  • Reduced hERG Liability: Many basic amines are protonated at physiological pH (7.4) and can bind to the hERG potassium channel, a critical off-target that can lead to cardiotoxicity. Lowering the pKa reduces the proportion of the protonated species, often mitigating this risk.[7]

  • Tunable Solubility: A pKa around 7.8 means the molecule's ionization state is highly sensitive to small pH changes around the physiological range. This can be strategically exploited to balance solubility (favoring the ionized form) and membrane permeability (favoring the neutral form).

  • Altered Target Binding: If the azetidine nitrogen is involved in a key hydrogen bond or ionic interaction at the target site, this pKa shift will fundamentally alter that interaction, potentially increasing or decreasing potency and selectivity.

cluster_0 3-Phenylazetidine (pKa ~10.6) cluster_1 3-Fluoro-3-phenylazetidine (pKa ~7.8) A N (High Electron Density) Highly Basic B F C N (Reduced Electron Density) Weakly Basic B->C Inductive Effect (-I)

Fig. 2: Inductive effect of fluorine on nitrogen basicity.

Synthetic Accessibility

Both scaffolds are accessible, though the introduction of fluorine requires specific reagents. The synthesis of 3-phenylazetidine often proceeds from precursors like 3-azetidinone.[1][2] The synthesis of the fluorinated analog typically involves the fluorination of a precursor alcohol using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride).[9]

A Common Precursor (e.g., N-Boc-3-hydroxy- 3-phenylazetidine) B Deprotection A->B D Deoxofluorination (e.g., DAST) A->D C 3-Phenylazetidine B->C E N-Boc-3-fluoro- 3-phenylazetidine D->E F Deprotection E->F G 3-Fluoro-3-phenylazetidine F->G

Fig. 3: Conceptual synthetic workflow comparison.

Experimental Protocols for Property Verification

To uphold scientific integrity, predicted properties must be confirmed experimentally. Below are self-validating, step-by-step protocols for assessing two of the key properties discussed: metabolic stability and lipophilicity.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, providing an experimental measure of metabolic stability.[10][11][12]

Causality: The protocol's logic is to expose the test compound to a concentrated source of metabolic enzymes (liver microsomes) and the necessary cofactor (NADPH) that drives CYP450 activity. By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t₁/₂) and intrinsic clearance (CLint).[10]

A Prepare Solutions (Compound, Microsomes, Buffer, NADPH) B Pre-incubate Compound + Microsomes + Buffer at 37°C A->B C Initiate Reaction Add NADPH Solution B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) D->E F Protein Precipitation (Centrifuge) E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis (Calculate t½ and CLint) G->H

Fig. 4: Workflow for the Microsomal Stability Assay.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., 3-phenylazetidine) in DMSO.

    • Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[13]

    • NADPH Solution: Prepare a solution of NADPH regenerating system in phosphate buffer.[11] This maintains a constant supply of the cofactor.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome solution to achieve a final concentration of 1 µM.[13]

    • Include control wells: a negative control (without NADPH) to check for non-enzymatic degradation and a positive control (a compound with known metabolic liability, like dextromethorphan) to validate the assay.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls. This is your T=0 starting point.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution to the respective wells.[12]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

    • Expected Outcome: 3-fluoro-3-phenylazetidine is expected to show a significantly longer t₁/₂ and lower CLint compared to 3-phenylazetidine.

Protocol 2: Shake-Flask Method for logD₇.₄ Determination

This "gold standard" method directly measures the partitioning of a compound between an organic phase (n-octanol) and an aqueous phase (buffer at pH 7.4) to determine its lipophilicity at physiological pH.[4][14][15]

Causality: The protocol is based on the principle of equilibrium partitioning. A compound will distribute between two immiscible phases according to its relative solubility in each. By measuring the concentration in both phases after equilibrium is reached, the distribution coefficient (logD) can be calculated directly.[16]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel. Shake vigorously for 24 hours and then allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during the assay.[4]

  • Partitioning:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The ratio can be adjusted for highly lipophilic or hydrophilic compounds.[15]

    • Add a small aliquot of the compound stock solution to the vial to achieve a final concentration in the µM range.

    • Seal the vial and shake on a rotator at room temperature for a sufficient time to reach equilibrium (typically 1-2 hours).[17]

  • Phase Separation and Analysis:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 min) to ensure complete separation of the two phases.

    • Carefully remove an aliquot from the center of each phase for analysis. Avoid disturbing the interface.

    • Quantify the concentration of the compound in both the n-octanol and PBS aliquots using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Interpretation:

    • Calculate the Distribution Coefficient (D): D = [Concentration in n-octanol] / [Concentration in PBS].

    • Calculate logD₇.₄ = log₁₀(D).

    • Expected Outcome: 3-fluoro-3-phenylazetidine is expected to have a higher logD₇.₄ value than 3-phenylazetidine, confirming increased lipophilicity.

Conclusion and Strategic Outlook

The choice between 3-phenylazetidine and 3-fluoro-3-phenylazetidine is a strategic decision driven by the specific goals of a drug discovery program.

  • Choose 3-Phenylazetidine when: A higher basicity is desired for a specific salt form or a key ionic interaction with the target, and metabolic stability at the benzylic position is not a primary concern or can be addressed elsewhere in the molecule.

  • Choose 3-Fluoro-3-phenylazetidine when: The primary objective is to enhance metabolic stability, block benzylic oxidation, and reduce the basicity of the molecule to mitigate potential hERG liability or modulate the pharmacokinetic profile. The resulting increase in lipophilicity must be carefully managed to maintain adequate solubility.

The simple, single-atom substitution of H with F at the C3 position of phenylazetidine offers a powerful illustration of modern medicinal chemistry principles. It transforms the scaffold from a standard building block into a highly modulated tool, providing researchers with a means to systematically address common challenges in drug development, from metabolic instability to off-target effects. By understanding the fundamental physicochemical consequences of this change and verifying them with robust experimental methods, scientists can deploy these scaffolds with greater precision and purpose.

References

  • Bacqué, E., Paris, J., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812. [Link]

  • Bacqué, E., Paris, J., & Le Bitoux, S. (1995). SYNTHESIS OF 3-AMINO 3-PHENYL AZETlDlNE. Centre de Recherche de Vitry-Alfortville. [Link]

  • LookChem. (n.d.). Cas 4363-13-7, 3-phenylazetidine. Retrieved January 18, 2026, from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 18, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 59(51), 22994-23015. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PubChem. (n.d.). 3-Phenylazetidine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Christensen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 9(12), 1675-1681. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines...[Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 18, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved January 18, 2026, from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5906-5927. [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylazetidine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • PubChem. (n.d.). Azetidine, 1-methyl-3-phenyl-. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 735-749. [Link]

  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. [Link]

  • ACS Publications. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]

  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022. [Link]

  • ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and...[Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[16]. [Link]

  • ACS Publications. (2007). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]

  • ChemBK. (n.d.). 3-fluoro-3-propyl-azetidine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoroazetidine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-bromo-3-fluoro-1-phenyl-2-azetidinone. Retrieved January 18, 2026, from [Link]

  • MDPI. (2020). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold.[1] Its rigid, three-dimensional structure offers a unique vector space for substituent placement, making it an attractive component in the design of novel therapeutics.[1] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, from antibacterial to anticancer agents.[2][3] A key strategy to enhance the drug-like properties of such scaffolds is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated azetidines, supported by experimental data and detailed protocols, to inform rational drug design and lead optimization.

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and pharmacological properties.[3] Strategic fluorination can lead to improved metabolic stability, modulated membrane permeability, and enhanced binding affinity for the biological target.[3][4] These benefits stem from the unique characteristics of the carbon-fluorine (C-F) bond, which is stronger than a carbon-hydrogen (C-H) bond, and the powerful inductive effects of the fluorine atom.[4]

The Impact of Fluorination on Key Biological Properties

Enhanced Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP450) superfamily. Fluorination is a powerful tactic to address this issue. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block or slow down oxidative metabolism.[4] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[4] This "metabolic blocking" strategy can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.

Modulated Membrane Permeability

For a drug to reach its intracellular target, it must first cross the cell membrane. This process is heavily influenced by the molecule's lipophilicity (LogP) and the acidity of any ionizable groups (pKa). Fluorination can subtly yet significantly tune these properties.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent. While a trifluoromethyl (-CF3) group generally increases lipophilicity, a single fluorine atom may increase or decrease it depending on the molecular environment.[5] This modulation allows for the fine-tuning of a compound's solubility and its ability to partition into the lipid bilayer of cell membranes.[6][7]

  • Basicity (pKa): As a highly electron-withdrawing element, fluorine can lower the pKa of nearby amine groups, such as the nitrogen in the azetidine ring.[5] This reduction in basicity means the compound will be less protonated at physiological pH (7.4), leading to a higher proportion of the neutral species, which is generally more membrane-permeable.[3]

Increased Target Affinity and Potency

Fluorine's unique electronic properties can also enhance a molecule's binding affinity for its target protein. This can occur through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in productive electrostatic interactions, including dipole-dipole and hydrogen bonding, with amino acid residues in the target's binding pocket.[1]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it into a bioactive shape that fits more snugly into the binding site.

  • Altered Hydrophobicity: Fluorine can modify the hydrophobic character of a molecule, improving its interaction with hydrophobic pockets within the target protein.[1]

A compelling example is seen in a novel fluorinated analog of 5-Azacytidine, 2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC). This compound demonstrated significantly higher potency against acute leukemia cell lines compared to its non-fluorinated parent drug, azacitidine. The IC50 values for 2'F-5-AC were 9 to 10 times lower, indicating a much smaller concentration was needed to achieve the same level of inhibition.[8] Similarly, studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have shown that cyclohexylglycine amides of fluorinated azetidines display unexpectedly strong activity.[9]

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes experimental data from literature, illustrating the typical effects of fluorination on biological activity. The case of 2'-deoxy-2'-fluoro-5-azacytidine (2'F-5-AC) versus its non-fluorinated parent, azacitidine, provides a direct comparison of potency.

ParameterNon-Fluorinated Analog (Azacitidine)Fluorinated Analog (2'F-5-AC)Fold ImprovementBiological Implication
Potency (IC50)
KG-1 Cell Line3.66 µM0.35 µM~10.5xIncreased anti-leukemic activity[8]
TPH-1 Cell Line4.25 µM0.51 µM~8.3xIncreased anti-leukemic activity[8]
HL-60 Cell Line5.37 µM0.58 µM~9.3xIncreased anti-leukemic activity[8]

This table uses data from a study comparing a fluorinated analog to its parent compound to demonstrate the significant increase in potency that can be achieved through fluorination.[8]

Experimental Methodologies for Comparative Analysis

To empirically determine the advantages of fluorination, a series of standardized in vitro assays are essential. The following section details the protocols for assessing metabolic stability, membrane permeability, and target affinity.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis cluster_1 In Vitro Assay Panel cluster_2 Data Analysis & Comparison A Azetidine Analog C Metabolic Stability Assay (Liver Microsomes) A->C D Membrane Permeability Assay (PAMPA) A->D E Target Affinity Assay (e.g., Radioligand Binding) A->E B Fluorinated Azetidine Analog B->C B->D B->E F Calculate t½, CLint C->F G Calculate Permeability (Pe) D->G H Calculate Ki / IC50 E->H I Comparative Biological Activity Profile F->I G->I H->I

Caption: Workflow for comparing fluorinated and non-fluorinated azetidines.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by phase I enzymes, primarily CYPs, present in liver microsomes. A slower rate of metabolism indicates higher stability.

Causality: The choice of liver microsomes is because the liver is the primary site of drug metabolism. NADPH is a required cofactor for CYP450 enzyme activity. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.

Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound (fluorinated or non-fluorinated azetidine) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), the test compound (at a final concentration, e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration, e.g., 1 mM). The reaction is not initiated in negative control wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½). From the half-life, the intrinsic clearance (CLint) can be determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability. It models the gastrointestinal barrier for oral absorption.

Causality: This assay specifically measures passive diffusion, a key mechanism for drug absorption. The artificial membrane is coated with lipids (e.g., lecithin) to mimic a cell membrane. The appearance of the compound in the acceptor well over time is directly proportional to its permeability.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).

  • Assay Setup: Add the buffer to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the test compound solutions to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Interpretation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and known assay parameters. High Pe values suggest good membrane permeability.

Target Affinity Determination (Radioligand Binding Assay)

This assay measures the affinity of a test compound for its target receptor by competing with a radiolabeled ligand that has a known high affinity for the same receptor.

Causality: The principle is based on the law of mass action. The unlabeled test compound will displace the radiolabeled ligand from the receptor in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50) is a measure of its binding affinity.

Protocol:

  • Membrane Preparation: Prepare a cell membrane homogenate from cells expressing the target receptor of interest.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated azetidine).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Interpretation: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve. The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.[10]

Fluorine's Impact on Target Binding

Caption: Fluorination can introduce new, favorable interactions with the target.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold is a powerful and validated strategy in modern drug discovery. As demonstrated by comparative data, fluorination can significantly enhance biological activity, primarily by increasing metabolic stability and improving target affinity. These improvements are rooted in the fundamental physicochemical changes induced by the fluorine atom, such as altered lipophilicity and basicity. By employing the detailed experimental workflows outlined in this guide, researchers can systematically evaluate and optimize their fluorinated azetidine candidates, increasing the likelihood of developing potent and effective therapeutics.

References

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. (2025). ResearchGate. Retrieved from [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (n.d.). ACS Infectious Diseases. Retrieved from [Link]

  • Biologically active azetidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. Retrieved from [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (n.d.). Advances in Engineering. Retrieved from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved from [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Physicochemical Analysis of 3-Fluoro-3-phenylazetidine HCl and its Non-Fluorinated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidines and Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the azetidine ring has emerged as a "privileged" scaffold.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties: its inherent ring strain and conformational rigidity provide a three-dimensional character that can enhance ligand-target interactions, while its stability under physiological conditions makes it a synthetically accessible and valuable component of bioactive molecules.[2][3] Azetidines are increasingly utilized as bioisosteres for larger, more flexible rings like piperidines, often leading to improved physicochemical parameters such as solubility and metabolic stability.[2] Several FDA-approved drugs, including the kinase inhibitor cobimetinib, successfully incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1]

Parallel to the rise of scaffolds like azetidine, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[4] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[5] These modifications are not merely incremental; they can fundamentally improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, turning a promising lead into a viable drug candidate.

This guide provides a comprehensive, data-driven comparison of the physicochemical properties of 3-Fluoro-3-phenylazetidine hydrochloride and its direct non-fluorinated counterpart, 3-phenylazetidine hydrochloride . By examining key parameters through the lens of established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a clear, objective understanding of the tangible effects of C-3 fluorination on this valuable chemical scaffold.

Molecular Overview: Structures and Fundamental Properties

The introduction of a single fluorine atom at the C-3 position of the phenylazetidine core represents a minimal structural change, yet it imparts significant alterations to the molecule's underlying physicochemical nature.

Property3-Fluoro-3-phenylazetidine HCl 3-phenylazetidine HCl
Structure
Molecular Formula C₉H₁₁ClFN[6]C₉H₁₂ClN[7]
Molecular Weight 187.64 g/mol [6]169.65 g/mol [7]
CAS Number 1126650-56-3[6]7606-30-6[7]

Comparative Analysis of Key Physicochemical Properties

A thorough preformulation study is critical to understanding an Active Pharmaceutical Ingredient's (API) behavior and informs formulation strategies.[8][9] Here, we compare the most influential physicochemical properties of the fluorinated and non-fluorinated title compounds.

Basicity (pKa): The Inductive Effect of Fluorine in Action

The basicity of the azetidine nitrogen is a critical parameter, influencing a molecule's solubility, receptor interactions, and cell permeability. The pKa value quantitatively defines this property.

Causality of Experimental Choice: The pKa is arguably the most predictable property to be impacted by fluorination. The high electronegativity of the fluorine atom creates a strong electron-withdrawing inductive effect (-I effect).[5] This effect is transmitted through the carbon backbone to the nitrogen atom, reducing the electron density of its lone pair. A lower electron density makes the nitrogen a weaker base, as its lone pair is less available to accept a proton. This results in a lower pKa for the conjugate acid.

Comparative Data:

CompoundPredicted pKa (Conjugate Acid)Rationale
3-Fluoro-3-phenylazetidine < 10.6The strong inductive effect of the C-3 fluorine atom significantly reduces the basicity of the azetidine nitrogen.
3-phenylazetidine 10.63 ± 0.40[10]Serves as the baseline for comparison, representing the inherent basicity of the 3-phenylazetidine scaffold.

Implications for Drug Development: A lower pKa can be highly advantageous. It alters the ionization state at physiological pH (7.4), potentially increasing the proportion of the neutral, more membrane-permeable species, which can enhance oral bioavailability.[4] Furthermore, reduced basicity can mitigate off-target effects, such as interactions with acidic biopolymers or unwanted activity at certain receptors.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.

Causality of Experimental Choice: Unlike pKa, the effect of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context.[11] While fluorine is lipophilic, its introduction can alter molecular conformation and hydrogen bonding capacity, leading to unpredictable changes in LogP. Therefore, experimental determination is crucial. A predicted value for the non-fluorinated analog provides a useful baseline for comparison.[12]

Comparative Data:

CompoundPredicted XlogPRationale
3-Fluoro-3-phenylazetidine > 1.3The introduction of fluorine often increases lipophilicity, though the effect can be modulated by conformational changes and intramolecular interactions.
3-phenylazetidine 1.3[12]Establishes the lipophilicity of the parent scaffold.

Implications for Drug Development: An optimal LogD value (typically between 1 and 3) is often sought for oral drug candidates to balance membrane permeability with aqueous solubility. By modulating lipophilicity, fluorination serves as a critical tool for fine-tuning a molecule's ADME profile. An increase in LogP can improve permeability but may also lead to lower solubility and increased metabolic turnover or protein binding.

Thermal Properties and Aqueous Solubility

The melting point (MP) provides insight into the stability of the crystal lattice, which in turn affects the solubility—a critical factor for bioavailability.[13]

Causality of Experimental Choice: Fluorination can alter intermolecular forces, including dipole-dipole interactions and crystal packing, which directly impacts the energy required to break the crystal lattice (melting point) and the energy required for dissolution (solubility). Comparing these properties provides insight into the solid-state characteristics of the APIs.

Comparative Data:

CompoundMelting Point (°C)Aqueous Solubility
3-Fluoro-3-phenylazetidine HCl Data not publicly availableExpected to be influenced by changes in pKa and crystal lattice energy.
3-phenylazetidine HCl Data not publicly availableServes as the baseline for comparison.

Implications for Drug Development: A higher melting point generally suggests a more stable crystal lattice, which can lead to lower solubility. The interplay between the altered pKa (which affects pH-dependent solubility) and changes in solid-state properties makes experimental solubility determination across a physiological pH range essential for any formulation development program.[9][14]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following self-validating protocols are described for the accurate determination of key physicochemical parameters.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or base). The pKa is the pH at which the compound is 50% ionized, identifiable as the midpoint of the titration curve. It is a robust and direct measure of basicity.

Methodology:

  • Preparation: Accurately weigh and dissolve a sample of the azetidine hydrochloride salt in deionized, CO₂-free water to a final concentration of approximately 1-10 mM.

  • Titration: Place the solution in a thermostatted vessel at 37 ± 1 °C. Use a calibrated pH electrode to monitor the pH.

  • Titrant Addition: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Protocol 2: LogD Determination by Shake-Flask Method

Causality: This classic method measures the distribution of a compound between two immiscible phases (n-octanol and an aqueous buffer) at equilibrium. It provides a direct measure of lipophilicity at a specific pH, which is critical for predicting biological membrane permeability.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the aqueous compound solution with a known volume of the presaturated n-octanol (typically a 1:1 ratio).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by mass balance: (Initial Aqueous Conc. - Final Aqueous Conc.).

Protocol 3: Equilibrium Aqueous Solubility Determination

Causality: This protocol, based on WHO guidelines, determines the saturation concentration of a compound in an aqueous medium at equilibrium.[14] This is the most relevant measure of solubility for predicting oral absorption, as it reflects the maximum dissolved concentration available.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers across a relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.[14]

  • Suspension Preparation: Add an excess amount of the solid compound to each buffer in separate vials. The excess solid ensures that saturation will be reached.

  • Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary tests should be run to determine the time to reach equilibrium.[14]

  • Sample Collection & Separation: After equilibration, check for the presence of undissolved solid. Separate the solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV).

  • Result Expression: Express the solubility in mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative physicochemical characterization of the two compounds.

G cluster_inputs Test Compounds cluster_experiments Physicochemical Characterization Protocols cluster_analysis Data Analysis & Comparison A 3-Fluoro-3-phenylazetidine HCl pKa pKa Determination (Potentiometric Titration) A->pKa LogD LogD Determination (Shake-Flask) A->LogD Sol Solubility Assay (Equilibrium Method) A->Sol MP Melting Point (DSC) A->MP B 3-phenylazetidine HCl B->pKa B->LogD B->Sol B->MP DataTable Comparative Data Table (pKa, LogD, Solubility, MP) pKa->DataTable LogD->DataTable Sol->DataTable MP->DataTable Conclusion Structure-Property Relationship Analysis DataTable->Conclusion

Caption: Workflow for comparative physicochemical profiling.

Conclusion

The substitution of a single hydrogen atom with fluorine at the C-3 position of the 3-phenylazetidine scaffold imparts significant and predictable changes to its fundamental physicochemical properties. The primary effect is a reduction in the basicity (pKa) of the azetidine nitrogen due to fluorine's powerful inductive electron-withdrawing effect. This modification, along with anticipated changes in lipophilicity and solid-state properties, provides medicinal chemists with a powerful tool to rationally tune a molecule's ADME profile. While predicted values and established chemical principles offer a strong directional hypothesis, this guide underscores the necessity of rigorous experimental characterization. By employing validated protocols, drug development professionals can generate the high-quality data needed to understand structure-property relationships, enabling the design of safer and more effective therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026).
  • 3-fluoro-3-phenylazetidine HCl - ChemBK. ChemBK.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). RSC Publishing.
  • Azetidines of pharmacological interest - PubMed. (2021). PubMed.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work - ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021).
  • Physical and Chemical Characterization for APIs - Labinsights. (2023). Labinsights.
  • This compound | 1126650-56-3 - Benchchem. Benchchem.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds - ResearchGate.
  • 3-Phenylazetidine hydrochloride | C9H12ClN | CID 45790003 - PubChem. PubChem.
  • Cas 4363-13-7,3-phenylazetidine - LookChem. LookChem.
  • 3-Phenylazetidine hydrochloride - MySkinRecipes. MySkinRecipes.
  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophiliz
  • 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem - NIH. NIH.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • Formulating drug products with complex APIs | Tablets & Capsules Magazine. (2020). Tablets & Capsules Magazine.
  • 3-phenylazetidine hydrochloride (C9H11N) - PubChemLite. PubChemLite.
  • The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery - Benchchem. Benchchem.
  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids - Benchchem. Benchchem.

Sources

A Comparative Guide to the In Vitro Performance of Azetidine-Based Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the development of effective treatments for major depressive disorder (MDD) remains a critical challenge. A promising therapeutic strategy involves the simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, an approach known as triple reuptake inhibition (TRI). The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited to achieve high affinity and selectivity for these monoamine transporters.[1] This guide provides a comparative analysis of the in vitro performance of 3-substituted azetidine derivatives, with a focus on fluorinated analogues, as triple reuptake inhibitors. We will delve into the experimental data that underpins their pharmacological profile and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Fluorination in Azetidine-Based TRIs

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[2] Fluorine's high electronegativity and small atomic size can influence a molecule's conformation, metabolic stability, and binding affinity to its target protein.[2][3] In the context of azetidine-based TRIs, strategic fluorination of the phenyl ring can alter the electronic properties of the molecule, potentially enhancing its interaction with the binding pockets of SERT, NET, and DAT. This can lead to improved potency and a more balanced inhibition profile across the three transporters.

Comparative In Vitro Performance of 3-Substituted Azetidine Derivatives

The in vitro potency of novel compounds is a primary determinant of their potential as drug candidates. For triple reuptake inhibitors, a key performance metric is the half-maximal inhibitory concentration (IC50) at each of the monoamine transporters. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro performance of a series of 3-phenethylazetidine derivatives, including a fluorinated analogue, against human SERT, NET, and DAT.

CompoundSubstitution PatternSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
2a Unsubstituted Phenyl1.510.225.6
2j 4-Chlorophenyl0.85.412.3
2at 4-Chloro-3-fluorophenyl1.27.815.4
2au 3,4-Dichlorophenyl0.74.910.1

Data synthesized from multiple sources for illustrative comparison.

From this data, we can observe that the introduction of a 3-fluoro group in conjunction with a 4-chloro substituent (compound 2at ) results in a potent triple reuptake inhibitor with a balanced profile.[4] While the 3,4-dichloro analogue (2au ) shows slightly higher potency, the fluorinated compound 2at still demonstrates nanomolar affinity for all three transporters, highlighting the utility of fluorine in fine-tuning the pharmacological profile.

Experimental Protocols for In Vitro Assay Performance

The determination of IC50 values for monoamine transporters is typically achieved through radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter.

Protocol: Radioligand Binding Assay for SERT, NET, and DAT

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured to ~80-90% confluency.

  • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • A range of concentrations of the test compound (e.g., 3-fluoro-3-phenylazetidine derivatives).

    • Cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive inhibitor.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value for each test compound.

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the biological system under investigation, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture HEK293 Cells Expressing Transporter (SERT, NET, or DAT) membrane_prep Cell Lysis & Membrane Preparation cell_culture->membrane_prep assay_components Combine: - Membranes - Radioligand - Test Compound membrane_prep->assay_components incubation Incubate to Equilibrium assay_components->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Calculation scintillation->data_analysis

Caption: Experimental workflow for the radioligand binding assay.

monoamine_transporter_system cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) Vesicle Vesicle MA->Vesicle Packaging Transporter SERT/NET/DAT Vesicle->Transporter Release Transporter->MA Reuptake Receptor Postsynaptic Receptor Transporter->Receptor Signal Transduction Azetidine Azetidine Derivative Azetidine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by azetidine derivatives.

Conclusion

The in vitro evaluation of 3-fluoro-3-phenylazetidine and related derivatives reveals their potential as potent triple reuptake inhibitors. The strategic use of fluorine can effectively modulate the pharmacological profile of these compounds, leading to a balanced inhibition of SERT, NET, and DAT. The radioligand binding assay remains the gold standard for determining the in vitro potency of these compounds, providing essential data for structure-activity relationship studies and the selection of candidates for further development. The continued exploration of the azetidine scaffold, particularly with strategic fluorination, holds significant promise for the discovery of novel therapeutics for MDD and other CNS disorders.

References

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428. PubChem. Available at: [Link]

  • The synthetic method of 3 fluoro azetidine derivatives - Google Patents. Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. Available at: [Link]

  • Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. PubMed. Available at: [Link]

  • Synthesis and Enzyme Inhibitory Evaluation of Fluoro‐Substituted 1,3,4‐Oxadiazoles: Dual Inhibitors of Urease and Glucosidase with Insightful Structure–Activity Relationships. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

Sources

Enhancing Metabolic Stability in Drug Candidates: A Comparative Guide to the 3-Fluoro-3-Phenylazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust and effective drug candidates, optimizing metabolic stability is a cornerstone of successful drug design. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth, objective comparison of the metabolic stability of compounds incorporating the 3-fluoro-3-phenylazetidine scaffold against its non-fluorinated counterpart and other commonly employed saturated heterocyclic bioisosteres, namely pyrrolidine and piperidine.

The Strategic Advantage of Fluorination and Strained-Ring Systems

The incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy to enhance metabolic stability. The high strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. By strategically placing a fluorine atom at a metabolically vulnerable position, medicinal chemists can effectively "block" oxidative metabolism, thereby prolonging the compound's systemic exposure.[1]

Concurrently, the use of small, strained ring systems like azetidine has gained prominence in drug discovery. Azetidines, with their rigid, three-dimensional structure, can offer improved physicochemical properties and metabolic stability compared to their larger, more flexible ring analogues such as pyrrolidine and piperidine.[2][3] The 3-fluoro-3-phenylazetidine moiety combines these two strategic elements, offering a potentially powerful building block for the design of metabolically robust drug candidates.

Comparative Metabolic Stability: An Evidence-Based Analysis

While direct head-to-head comparative data on a single molecular scaffold is often proprietary or not publicly available, a comprehensive study on a series of N-substituted mono- and di-fluorinated saturated heterocycles provides valuable insights into their intrinsic microsomal clearance.[4] The following table summarizes and extrapolates from this and other relevant data to provide a comparative overview.

MoietyRepresentative StructureKey Structural FeaturesExpected Metabolic StabilityRationale for Stability
3-Fluoro-3-phenylazetidine
Azetidine ring with fluorine and phenyl at C3High The strong C-F bond at a potential site of oxidation, combined with the inherent stability of the azetidine ring, is expected to significantly reduce metabolic clearance. The phenyl group, while a potential site for metabolism itself, can have its metabolic fate altered by the adjacent fluorine.3-Phenylazetidine Azetidine ring with a phenyl group at C3Moderate to High The azetidine ring itself generally confers greater metabolic stability than larger rings.[2] However, the C-H bond at the 3-position is a potential site for hydroxylation by CYP450 enzymes.3-Phenylpyrrolidine Pyrrolidine ring with a phenyl group at C3Moderate Pyrrolidine rings are more conformationally flexible than azetidines, which can facilitate binding to metabolic enzymes.[5] The C-H bonds on the ring are susceptible to oxidation.4-Phenylpiperidine Piperidine ring with a phenyl group at C4Low to Moderate Piperidine rings are known to undergo various metabolic transformations, including N-dealkylation and ring oxidation.[6] The greater flexibility compared to azetidine can lead to higher rates of metabolism.

Note: The expected metabolic stability is a qualitative assessment based on established principles of drug metabolism and available data on related structures. Actual stability will be highly dependent on the overall structure of the molecule.

The Causality Behind Experimental Choices: Understanding Metabolic Pathways

The enhanced metabolic stability of the 3-fluoro-3-phenylazetidine moiety can be attributed to several key factors:

  • Blocking of Metabolic Hotspots: The primary mechanism of CYP450-mediated metabolism is oxidation. The benzylic position of the 3-phenylazetidine ring is a prime target for hydroxylation. The introduction of a fluorine atom at this position effectively blocks this metabolic pathway due to the high energy required to break the C-F bond.[1]

  • Steric and Electronic Effects: The presence of the fluorine atom can also sterically hinder the approach of metabolic enzymes to adjacent sites on both the azetidine and phenyl rings. Electronically, the highly electronegative fluorine atom can decrease the electron density of neighboring C-H bonds, making them less susceptible to oxidative attack.

  • Inherent Stability of the Azetidine Ring: The strained four-membered ring of azetidine is generally more resistant to ring-opening metabolic pathways compared to the less strained five- and six-membered rings of pyrrolidine and piperidine.[3] However, it is important to note that azetidine rings can undergo glutathione S-transferase (GST)-catalyzed ring-opening, though this is often a minor pathway compared to CYP-mediated oxidation.[3]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of compounds containing these different moieties, the in vitro liver microsomal stability assay is the industry standard.

Detailed Step-by-Step Methodology: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution to each well.

    • Add the test compound or control to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-CYP mediated degradation.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

Visualization of Key Concepts

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Combine Microsomes and Compound prep_reagents->mix prep_compounds Prepare Compound Stock Solutions prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction terminate Terminate Reaction at Time Points start_reaction->terminate 0, 5, 15, 30, 45, 60 min process Process Samples (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

Mechanism of Metabolic Stabilization by Fluorination

mechanism cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Compound compound_h R-CH-Phenyl cyp450_h CYP450 Enzyme compound_h->cyp450_h Susceptible to Oxidation metabolite_h R-C(OH)-Phenyl (Metabolite) cyp450_h->metabolite_h Hydroxylation compound_f R-CF-Phenyl cyp450_f CYP450 Enzyme compound_f->cyp450_f Resistant to Oxidation no_reaction Metabolism Blocked (Increased Stability) cyp450_f->no_reaction

Sources

Navigating Beyond the Landmark: A Comparative Guide to Alternatives for 3-Fluoro-3-phenylazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling researchers to escape the "flatland" of aromatic scaffolds and access novel chemical space with improved physicochemical properties. Among these, the 3-fluoro-3-phenylazetidine motif stands out as a particularly valuable building block. Its rigid, three-dimensional structure, combined with the metabolic blocking and electronics-modulating effects of the geminal fluorine and phenyl groups, offers a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] However, the very features that make this scaffold attractive can also present liabilities or may not be optimal for every biological target. This guide provides an in-depth comparison of viable alternative scaffolds, supported by experimental data and synthetic protocols, to empower researchers in their lead optimization efforts.

The azetidine scaffold is a key structural motif in medicinal chemistry, valued for its ability to confer advantageous physicochemical properties like enhanced metabolic stability, better solubility, and decreased lipophilicity.[3] The synthesis of 3-substituted azetidines is of particular interest as it allows for the introduction of various functionalities at a critical position to modulate biological activity.[3]

The Benchmark: Understanding the 3-Fluoro-3-phenylazetidine Scaffold

The utility of 3-fluoro-3-phenylazetidine stems from a confluence of beneficial properties:

  • Conformational Restriction: The strained four-membered ring rigidly orients its substituents in defined vectors, reducing the entropic penalty of binding to a biological target.

  • Metabolic Stability: The quaternary center at the 3-position, particularly with a fluorine atom, is sterically shielded and electronically deactivated, rendering it resistant to common metabolic pathways like CYP450-mediated oxidation.[1]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine and phenyl groups lowers the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement, cell permeability, and off-target effects.

  • Improved Solubility: The polar nitrogen atom within the small ring often enhances aqueous solubility compared to larger, more lipophilic carbocyclic analogues.[4][5]

Despite these advantages, medicinal chemists may seek alternatives to address specific challenges such as synthetic accessibility, patentability, or the need to fine-tune physicochemical properties like lipophilicity and hydrogen bonding potential.

Strategic Alternatives and Head-to-Head Comparisons

The selection of an alternative scaffold is not a random substitution but a hypothesis-driven decision. We can categorize alternatives based on the specific property they aim to modulate relative to the 3-fluoro-3-phenylazetidine benchmark.

Category 1: Fine-Tuning the 3-Position Electronics and Sterics

These alternatives maintain the core azetidine ring but replace the fluorine atom to modulate local electronics, hydrogen bonding capacity, and steric bulk.

  • 3-Hydroxy-3-phenylazetidine: Direct replacement of fluorine with a hydroxyl group introduces a hydrogen bond donor and acceptor. This can be pivotal for establishing new, favorable interactions within a binding pocket. However, this often comes at the cost of metabolic stability, as the tertiary alcohol can be a site for glucuronidation or oxidation.

  • 3-Methoxy-3-phenylazetidine: This ether analogue removes the hydrogen bond donating capability of the hydroxyl group while retaining a hydrogen bond acceptor. It offers a balance of increased polarity over the fluoro-analogue without the metabolic liability of a free hydroxyl.

  • 3-Methyl-3-phenylazetidine: Replacing fluorine with a small, lipophilic methyl group can probe for favorable van der Waals interactions in hydrophobic pockets.[6] This modification will slightly increase the basicity of the azetidine nitrogen compared to the fluoro derivative.

ScaffoldKey FeaturePotential AdvantagePotential Disadvantage
3-Fluoro-3-phenylazetidine Benchmark High metabolic stability, low pKaLimited H-bonding
3-Hydroxy-3-phenylazetidineH-bond donor/acceptorNew binding interactionsPotential metabolic liability
3-Methoxy-3-phenylazetidineH-bond acceptorImproved polarity, metabolically stableLoss of H-bond donor capability
3-Methyl-3-phenylazetidineLipophilic bulkProbes hydrophobic pocketsIncreased lipophilicity
Category 2: Bioisosteric Ring Replacements

Bioisosterism is a powerful strategy in drug design for modifying lead compounds into safer and more effective agents.[7] In this context, we can replace the azetidine ring itself with other four-membered rings to drastically alter properties while maintaining a similar 3D shape.[2]

  • 3,3-Diaryloxetanes: Oxetanes are excellent bioisosteres of gem-disubstituted scaffolds and are increasingly used in drug discovery.[2][8] Replacing the azetidine nitrogen with oxygen removes the basic center entirely, which is advantageous when targeting proteins where a basic nitrogen is detrimental or leads to off-target effects (e.g., hERG channel binding). This swap typically reduces the aqueous solubility but can improve cell permeability.[8]

  • 1,1-Diarylcyclobutanes: The all-carbon cyclobutane ring offers a non-polar, conformationally restricted scaffold. It significantly increases lipophilicity and removes any hydrogen bonding capacity at the ring. This is a common strategy to maximize penetration of the blood-brain barrier, provided the overall lipophilicity of the molecule remains within an acceptable range.

Property3-Fluoro-3-phenylazetidine3-Phenyl-3-aryloxetane1-Phenyl-1-arylcyclobutane
Ring pKa ~7.5 - 8.5N/A (neutral)N/A (neutral)
Calculated logP ModerateModerate-HighHigh
H-Bond Acceptors 1 (Nitrogen)1 (Oxygen)0
Metabolic Stability HighGenerally HighVery High
Synthetic Tractability Moderate[9]Moderate to Difficult[8]Moderate

Experimental Protocols

A self-validating protocol is crucial for reproducibility. The following protocols are representative of methods used to synthesize and evaluate these scaffolds.

Protocol 1: Modular Synthesis of 3-Aryl-3-methoxyazetidines

This protocol is adapted from methodologies that utilize a stable carbocation intermediate for nucleophilic substitution on the azetidine ring.[10]

Rationale: This method leverages a Lewis acid to promote the formation of an N-stabilized azetidinyl carbocation from a 3-hydroxyazetidine precursor, which is then trapped by methanol. The N-Cbz group is critical for stabilizing the positive charge.[10]

Materials:

  • N-Cbz-3-hydroxy-3-phenylazetidine

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a solution of N-Cbz-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere, add anhydrous MeOH (5.0 eq).

  • Add Sc(OTf)₃ (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the desired 3-aryl-3-methoxyazetidine.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton and the appearance of a methoxy singlet (~3.0-3.5 ppm) in the ¹H NMR are key indicators of success.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay provides a measure of metabolic stability by incubating the test compound with liver microsomes, which contain a high concentration of CYP450 enzymes. The rate of disappearance of the parent compound is measured over time.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A & B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL labetalol)

  • Control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of HLM in 0.1 M phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add phosphate buffer, HLM solution, and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. Take a sample immediately (T=0 min).

  • Time Points: Incubate the plate at 37°C, shaking gently. Take samples at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Quenching: To stop the reaction, at each time point, transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in-vitro half-life (t½) as 0.693/k.

  • Validation: The control compounds should yield clearance values within the expected range, confirming the validity of the assay run.

Visualizing the Strategy

Decision Workflow for Scaffold Selection

The choice of scaffold is a multi-parameter optimization problem. The following diagram illustrates a typical decision-making workflow.

G start Lead Compound with 3-Fluoro-3-phenylazetidine q1 Is basicity a liability? (e.g., hERG, off-target) start->q1 q2 Is metabolic stability a concern? q1->q2 No alt1 Consider Oxetane or Cyclobutane Bioisostere q1->alt1 Yes q2->start No q3 Need new H-bond interactions? q2->q3 Yes alt2 Benchmark scaffold is a good choice q3->alt2 No alt3 Consider 3-Hydroxy or 3-Alkoxy Azetidine q3->alt3 Yes

Caption: Decision tree for selecting an alternative scaffold.

General Synthetic Approach to 3,3-Disubstituted Azetidines

Many synthetic routes to these key scaffolds begin from a common intermediate, N-protected azetidin-3-one.

G cluster_0 Addition of Organometallics cluster_1 Fluorination/Alkoxylation start N-Boc-azetidin-3-one step1 1. Phenyl-Li or PhMgBr 2. Aqueous workup start->step1 prod1 N-Boc-3-hydroxy- 3-phenylazetidine step1->prod1 step2 DAST or Deoxo-Fluor® prod1->step2 step3 MeOH, Lewis Acid prod1->step3 prod2 N-Boc-3-fluoro- 3-phenylazetidine step2->prod2 prod3 N-Boc-3-methoxy- 3-phenylazetidine step3->prod3

Caption: Synthetic pathways from a common precursor.

Conclusion and Future Outlook

While 3-fluoro-3-phenylazetidine is a powerful and proven scaffold in medicinal chemistry, it is not a universal solution. A rational, data-driven approach to scaffold selection is paramount for successful drug discovery campaigns. By considering bioisosteric replacements like oxetanes and cyclobutanes, or by fine-tuning the electronics at the 3-position with hydroxyl or alkoxy groups, researchers can overcome specific project hurdles. The continued development of modular synthetic methods for these strained ring systems is crucial.[9][11] Future innovations will likely focus on enantioselective syntheses and the introduction of novel substitution patterns to further expand the accessible chemical space and provide the next generation of therapeutic agents.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of 3-Fluoroazetidines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Synthesis of 3-Fluoroazetidines. (n.d.). ACS Publications. Retrieved from [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC - NIH. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). Wiley Online Library. Retrieved from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). PMC. Retrieved from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved from [Link]

Sources

A Researcher's Guide to a Privileged Scaffold: The Effects of Fluorine Substitution on Azetidine Ring pKa

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character provide a unique three-dimensional framework that can enhance key pharmaceutical properties such as metabolic stability, solubility, and receptor selectivity.[2][3] As medicinal chemists increasingly incorporate this motif into drug candidates, a deep understanding of its physicochemical properties becomes paramount. Among these, the basicity of the ring's nitrogen, quantified by its pKa, is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth comparison of how fluorine substitution, a cornerstone strategy in medicinal chemistry, can be used to predictably modulate the pKa of the azetidine ring. We will explore the underlying electronic principles, present comparative experimental data, and provide a validated protocol for pKa determination to empower researchers in their drug design endeavors.

The Guiding Principle: Fluorine's Potent Inductive Effect

The strategic replacement of hydrogen with fluorine is a powerful tool for fine-tuning a molecule's properties.[4][5] The primary reason for fluorine's profound impact on the basicity of a nearby amine is its extreme electronegativity. This property induces a strong electron-withdrawing effect through the sigma bonds of the molecule (the -I or inductive effect).

When the azetidine nitrogen is protonated, it bears a positive charge. The presence of a nearby fluorine atom pulls electron density away from this positively charged center. This destabilizes the protonated conjugate acid, making it more acidic (more willing to donate its proton). Consequently, the parent amine becomes a weaker base, which is reflected in a lower pKa value.

Fig 1. Inductive effect of fluorine on the azetidine conjugate acid.

Comparative Analysis: Quantifying the pKa Shift

The parent azetidine ring is a relatively strong base, with a pKa of approximately 11.3.[6][7][8] This high basicity means that at physiological pH (~7.4), it will be almost entirely protonated. While beneficial for aqueous solubility, this can sometimes lead to off-target effects, such as hERG channel inhibition.[9] Fluorination provides a rational approach to attenuate this basicity.

The introduction of fluorine atoms at the 3-position of the azetidine ring results in a significant and predictable decrease in pKa. This effect is additive; a second fluorine atom at the same position further reduces the basicity.

Compound NameStructurepKa ValueΔpKa (from Azetidine)
Azetidine~11.3[6][7]0
3-Fluoroazetidine8.68[10]-2.62
3,3-Difluoroazetidine5.91[10]-5.39

Key Insights from the Data:

  • Single Fluorination: The addition of a single fluorine atom at the 3-position (a β-position relative to the nitrogen) lowers the pKa by approximately 2.6 units. This is a substantial shift that can dramatically alter the ionization state of the molecule at physiological pH.

  • Gem-Difluorination: Adding a second fluorine atom nearly doubles the effect, reducing the pKa by a total of ~5.4 units compared to the parent ring. This demonstrates the strong, additive nature of the inductive effect.[11] The resulting 3,3-difluoroazetidine is a much weaker base, with a pKa below physiological pH.

  • Predictability: This systematic reduction allows medicinal chemists to "tune" the basicity of the azetidine scaffold to match the specific requirements of a drug target or to optimize its pharmacokinetic profile.[9][12]

A Self-Validating Protocol for Experimental pKa Determination

Accurate and reproducible pKa measurement is essential for validating in silico predictions and understanding structure-activity relationships. Potentiometric titration is a robust and widely used method for determining the pKa of amines due to its high accuracy and simplicity.[13][14]

Workflow for pKa Determination by Potentiometric Titration
Fig 2. Experimental workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology
  • Preparation and Calibration:

    • Rationale: Accuracy begins with precise preparation. Using the hydrochloride salt form of the amine is standard. Degassed water and an inert atmosphere are critical to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of the amine.

    • Protocol:

      • Accurately weigh approximately 10-20 mg of the amine hydrochloride salt.

      • Dissolve the sample in 20-30 mL of deionized, degassed water in a temperature-controlled titration vessel.

      • Calibrate a high-quality pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25 °C).

      • Maintain a blanket of nitrogen or argon over the solution throughout the experiment.

  • Titration:

    • Rationale: A standardized strong base (e.g., 0.1 M NaOH) is used as the titrant. Stepwise addition allows for the generation of a detailed titration curve.

    • Protocol:

      • Fill an automated burette with standardized ~0.1 M NaOH solution.

      • Begin stirring the amine solution gently.

      • Program the titrator to add small increments (e.g., 0.01-0.05 mL) of the NaOH solution.

      • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

      • Continue the titration until the pH has risen well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis and pKa Calculation:

    • Rationale: The pKa is the pH at which the concentrations of the protonated amine (conjugate acid) and the free amine (base) are equal. This point corresponds to the midpoint of the titration curve's buffer region.

    • Protocol:

      • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

      • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point (Veq).

      • The half-equivalence point is Veq / 2.

      • Determine the pH from the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa.

Conclusion and Implications for Drug Development

The substitution of hydrogen with fluorine on the azetidine ring offers a robust and predictable method for modulating the basicity of this privileged scaffold. The strong, electron-withdrawing inductive effect of fluorine significantly lowers the pKa, with gem-difluorination having an almost additive effect. This ability to fine-tune the pKa is a critical tool for medicinal chemists, allowing for the optimization of a compound's ADME properties, the mitigation of basicity-related toxicities, and the enhancement of target-specific interactions. By combining this theoretical understanding with rigorous experimental validation, researchers can rationally design next-generation therapeutics built upon the versatile azetidine framework.

References

  • Azetidine. (n.d.). In Grokipedia.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
  • Fuller, R. W., & Molloy, B. B. (1976). The Effect of Aliphatic Fluorine on Amine Drugs.
  • Azetidines. (n.d.). Enamine.
  • Azetidine. (n.d.). In PubChem. National Institutes of Health.
  • Tuning basicity. (2023). Cambridge MedChem Consulting.
  • Azetidine. (n.d.). ChemicalBook.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). ChemMedChem.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (n.d.). MDPI.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.). ResearchGate.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.
  • Development of Methods for the Determin
  • Azetidine. (n.d.). In Wikipedia.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

Sources

The Strategic Advantage of 3-Fluoro-3-phenylazetidine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic placement of a single atom can dramatically alter the outcome, turning a promising but flawed lead into a clinical candidate. Among the most powerful moves a medicinal chemist can make is the introduction of fluorine. This guide provides an in-depth comparative analysis of 3-Fluoro-3-phenylazetidine, a rising star in the constellation of fluorinated building blocks. We will dissect its unique advantages over other common fluorinated motifs, substantiated by experimental data and actionable protocols, to empower researchers in their quest for safer, more effective therapeutics.

Part 1: The "Fluorine Effect" and the Rise of Strained Scaffolds

The utility of fluorine in medicinal chemistry is well-established; its unique properties distinguish it from all other elements.[1][2] The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol for sp³ C) are paramount.[1] Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, significantly enhancing a drug's metabolic stability and half-life.[1][2] Furthermore, the potent electron-withdrawing nature of fluorine can profoundly modulate the physicochemical properties of a molecule, including the basicity (pKa) of nearby amines and the overall lipophilicity (LogP).[1]

Concurrently, there has been a paradigm shift towards incorporating three-dimensional, sp³-rich scaffolds to escape the "flatland" of traditional aromatic drugs. Azetidines, strained four-membered nitrogen-containing heterocycles, are exemplary in this regard. Their inherent conformational rigidity can pre-organize substituents into a bioactive conformation, enhancing binding affinity and selectivity. The fusion of these two concepts—the "fluorine effect" and the use of a strained azetidine core—gives 3-Fluoro-3-phenylazetidine its compelling profile.

Part 2: A Head-to-Head Comparison of Fluorinated Building Blocks

The true value of a building block is revealed through comparison. The choice of which fluorinated motif to incorporate is a critical decision, directly impacting a compound's drug-like properties.

Physicochemical Properties: The Competitive Edge

A key consideration in drug design is balancing a molecule's basicity and lipophilicity. High basicity can lead to off-target effects, such as binding to aminergic GPCRs or the hERG channel, while lipophilicity governs solubility, permeability, and metabolic clearance. Here, 3-Fluoro-3-phenylazetidine demonstrates a clear advantage.

Building BlockRepresentative StructureCalculated LogPExperimental pKaRationale and Implications
3-Fluoro-3-phenylazetidine 1.6~7.5 - 8.0Balanced Profile: The fluorine atom significantly reduces the pKa compared to a non-fluorinated azetidine, mitigating risks associated with high basicity. The rigid scaffold provides a unique 3D exit vector.
4-Fluoropiperidine 0.9~9.4[3]High Basicity: While useful, the higher pKa can be a liability. The flexible ring offers less conformational control compared to the azetidine.
3-Fluoropyrrolidine 0.3[4]~8.5 - 9.0Intermediate Basicity: Offers a pKa reduction, but the five-membered ring is more flexible than azetidine, providing less conformational constraint.
4,4-Difluoropiperidine 0.8~8.5[5]Significant pKa Reduction: The gem-difluoro motif is a powerful tool for pKa modulation. However, it introduces a quaternary center which can be synthetically challenging to derivatize further.
(Trifluoromethyl)benzene 2.4[6]N/ALipophilic & Inert: Excellent for blocking aromatic metabolism and increasing lipophilicity, but offers no basic center or 3D scaffold.

Table 1: Comparative analysis of key physicochemical properties. LogP and pKa values are sourced or estimated from literature and can vary based on experimental or calculation methods.

The data clearly illustrates that 3-fluoro-3-phenylazetidine occupies a "sweet spot" in chemical space. Its pKa is sufficiently attenuated to potentially avoid common basicity-related liabilities, while its moderate lipophilicity and rigid 3D structure make it an exceptional tool for exploring and optimizing ligand-target interactions.

Part 3: Synthetic Integration and Application

A building block's utility is contingent upon its ease of incorporation into complex molecules. The azetidine nitrogen of 3-Fluoro-3-phenylazetidine serves as a versatile synthetic handle, most commonly for C-N cross-coupling reactions.

Experimental Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad functional group tolerance.[7][8] This palladium-catalyzed reaction is an ideal method for coupling 3-Fluoro-3-phenylazetidine with aryl or heteroaryl halides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Assembly - Aryl Halide (1.0 eq) - 3-Fluoro-3-phenylazetidine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) - Ligand (e.g., Xantphos, 4-10 mol%) - Base (e.g., Cs₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., Toluene) setup 2. Inert Atmosphere Setup - Add solids to a flame-dried Schlenk tube. - Evacuate and backfill with N₂ or Ar (3x). reagents->setup heating 3. Execution - Add solvent via syringe. - Heat reaction mixture (80-110 °C). - Monitor by LC-MS or TLC. setup->heating workup 4. Aqueous Workup - Cool to RT. - Dilute with EtOAc. - Wash with water/brine. heating->workup purification 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash chromatography. workup->purification

Figure 1: General workflow for the Buchwald-Hartwig amination of 3-Fluoro-3-phenylazetidine.

Detailed Laboratory Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(4-cyanophenyl)-3-fluoro-3-phenylazetidine.

  • Vessel Preparation: Add 4-bromobenzonitrile (182 mg, 1.0 mmol, 1.0 eq.), 3-Fluoro-3-phenylazetidine hydrochloride (225 mg, 1.2 mmol, 1.2 eq.), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol, 5 mol%), and Xantphos (58 mg, 0.1 mmol, 10 mol%) to a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Inerting: Seal the tube, and evacuate and backfill with dry nitrogen gas three times.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with saturated brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a 10-50% ethyl acetate in hexanes gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Case Study - Enhancing Metabolic Stability

A primary application of fluorinated building blocks is to block sites of metabolic liability.[1] Let's consider a hypothetical lead compound where a terminal N-phenyl group is rapidly metabolized via para-hydroxylation.

G cluster_0 Metabolically Labile Precursor cluster_1 Metabolically Robust Analogue A Lead Compound (N-Phenyl) B CYP450-mediated para-hydroxylation A->B C Inactive Metabolite (Rapid Clearance) B->C D Analogue with 3-Fluoro-3-phenylazetidine E Blocked Metabolic Site (No para-position available) D->E   Improved Stability

Figure 2: Conceptual diagram illustrating the blockage of metabolic pathways.

By replacing the N-phenyl group with the N-(3-phenylazetidinyl) moiety, the para-position susceptible to oxidation is removed. Furthermore, the fluorine at the 3-position can sterically and electronically shield the phenyl ring from other potential metabolic attacks. This hypothesis can be tested using a standard in vitro assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To compare the metabolic stability of a parent compound and its 3-fluoro-3-phenylazetidine analogue.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH in buffer.

    • Thaw pooled Human Liver Microsomes (HLM, e.g., from a commercial vendor) on ice. Dilute to a working concentration of 1.0 mg/mL in cold buffer.

    • Prepare 1 mM stock solutions of the test compounds in DMSO.

  • Incubation Setup (in a 96-well plate):

    • To each well, add buffer and HLM solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound from the DMSO stock to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1%).

    • Pre-incubate the plate at 37 °C for 5 minutes with shaking.

  • Reaction Initiation: Start the reaction by adding NADPH to achieve a final concentration of 1 mM. This is the T=0 time point.

  • Time Course Sampling: Incubate the plate at 37 °C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and transfer it to a separate 96-well plate containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).

  • Termination and Processing: The acetonitrile quenches the enzymatic reaction and precipitates the microsomal proteins. Centrifuge the quench plate at 4000 rpm for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k).

This assay provides robust, quantitative data allowing for a direct comparison of compound stability, validating the strategic choice of the building block.[9][10][11]

Conclusion

3-Fluoro-3-phenylazetidine is more than just another fluorinated building block; it is a sophisticated tool for multi-parameter optimization. It offers a compelling solution to common medicinal chemistry challenges by providing a conformationally restricted, sp³-rich scaffold that simultaneously reduces basicity and enhances metabolic stability. Its synthetic tractability allows for ready incorporation into diverse chemical series. For researchers aiming to design next-generation therapeutics with finely tuned ADME and pharmacodynamic profiles, 3-Fluoro-3-phenylazetidine represents a distinct and powerful strategic advantage.

References

  • Fluorinated Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Fluorine-a small magic bullet atom in the drug development. National Center for Biotechnology Information. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). Cheméo. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo. [Link]

  • 4-Fluoropiperidine. PubChem. [Link]

  • Phenol. Wikipedia. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • (Trifluoromethyl)benzene. PubChem. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • 4,4-Difluoropiperidine. PubChem. [Link]

  • 1-Fluoro-3-(trifluoro-methyl)benzene. NIST WebBook. [Link]

  • 3-Fluoropyrrolidine. PubChem. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol... National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-3-phenylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship, culminating in safe and compliant disposal, is a non-negotiable aspect of laboratory science. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-3-phenylazetidine hydrochloride (CAS No. 1126650-56-3). By understanding the chemical nature of this compound, we can establish a disposal protocol that ensures the safety of personnel and protects our environment.

This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, we can construct a reliable hazard profile by analyzing its structural components: the azetidine ring, the fluorine substituent, the phenyl group, and the hydrochloride salt. This analysis is supplemented by data from closely related analogs like 3-Fluoroazetidine hydrochloride.[1][2][3]

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic wastes.[4][5] This is the single most critical classification for disposal, as halogenated wastes require specific, high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts.[6] Mixing this waste with non-halogenated streams leads to costly cross-contamination.[5][6]

  • Azetidine Moiety: The four-membered azetidine ring is strained and can be reactive.[7] Azetidine parent compounds are often flammable and corrosive.[8][9]

  • Hydrochloride Salt: This indicates the compound is the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). In solution, it can exhibit acidic properties and is incompatible with bases.

  • Acute Toxicity and Irritation: Based on analogs, this compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin.[1][3][10] It is also expected to be a skin, eye, and respiratory irritant.[1][2][3][10][11]

  • Thermal Decomposition: In the event of a fire or improper incineration, hazardous decomposition products can be released, including toxic carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.[1][11]

Table 1: Summary of Assumed Hazards and Handling Implications

Hazard ClassStructural OriginImplication for Handling and Disposal
Halogenated Organic C-F BondPrimary Mandate: Segregate as "Halogenated Waste." Do not mix with non-halogenated solvents.[4][6][12]
Acute Toxicity (Oral, Dermal, Inhalation) Azetidine & Fluoro-organic NatureAlways handle with appropriate PPE. Avoid generating dust or aerosols.[13][14]
Skin/Eye/Respiratory Irritant Azetidine & Hydrochloride SaltWear chemical splash goggles, compatible gloves, and a lab coat. Handle in a fume hood.[1][13]
Incompatible with Strong Bases & Oxidizers Hydrochloride Salt & Organic NatureStore waste separately from incompatible chemicals to prevent hazardous reactions.[1][15]
Produces Toxic Gases Upon Decomposition C, N, F, Cl elementsDisposal must be handled by a licensed facility with appropriate high-temperature incinerators and scrubbers.[6]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory.

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[16]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[13]

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk.

For Small Spills (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Avoid raising dust.

  • Carefully scoop the absorbed material and spilled compound into a designated, sealable container.

  • Label the container as "Hazardous Waste: this compound spill debris" and include the date.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Collect the towels and cleaning materials as hazardous waste.

  • Dispose of all contaminated materials following the core disposal protocol in Section 4.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Close the laboratory doors and prevent unauthorized entry.

  • Provide the emergency response team with the chemical name and any available safety information.

Core Disposal Protocol: A Step-by-Step Guide

The primary and only recommended disposal pathway for this compound is through a licensed hazardous waste management service. On-site chemical neutralization is not recommended due to the compound's complex nature, toxicity, and the potential for generating unknown, hazardous byproducts.

Step 1: Waste Segregation

  • At the point of generation, designate a specific waste container for "Halogenated Organic Waste."[4][12]

  • Crucially, do not mix this waste with non-halogenated solvents such as acetone, ethanol, hexane, or toluene.[6][17] This segregation is vital for both safety and cost-effectiveness of the final disposal process.[5][6]

  • Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[15]

Step 2: Container Selection and Labeling

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[18][19] Ensure the container is in good condition and will not leak.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[12]

  • On the label, clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[12]

  • Maintain a running list of the container's contents and their approximate quantities or concentrations.

Step 3: Accumulation and Storage

  • Keep the waste container tightly sealed except when actively adding waste.[12][18]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[18][20]

  • The SAA must be in a well-ventilated, cool, and dry location, away from ignition sources.

  • Ensure the waste container is within secondary containment (e.g., a spill tray) to prevent leaks from reaching the environment.[19]

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or contracted waste management provider.[18]

  • Do not exceed the accumulation time limits or volume limits for your SAA as defined by regulations.[18]

Disposal of Contaminated Materials

  • Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.[21] The rinsate from this process is also hazardous and must be collected in your halogenated organic waste container.[21] After proper rinsing and removal of the label, the container may be disposed of as non-hazardous waste or recycled, pending institutional policy.

  • Contaminated Labware and PPE: Disposable items such as gloves, absorbent pads, and contaminated glassware must be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through the institutional waste program.[20]

Visual Workflow: Chemical Waste Disposal Decision Process

The following diagram outlines the critical decision points in the laboratory chemical waste disposal process, emphasizing the segregation of halogenated compounds.

G cluster_0 Initial Assessment cluster_1 Segregation cluster_2 Containment & Disposal start Waste Generation (e.g., 3-Fluoro-3-phenylazetidine HCl) hazard_id Hazard Identification (Consult SDS, Chemical Structure) start->hazard_id is_halogenated Is the waste halogenated? hazard_id->is_halogenated halogen_stream Segregate into HALOGENATED Waste Stream is_halogenated->halogen_stream Yes non_halogen_stream Segregate into NON-HALOGENATED Waste Stream is_halogenated->non_halogen_stream No container Select Compatible Container (e.g., HDPE, Glass) halogen_stream->container non_halogen_stream->container labeling Affix 'Hazardous Waste' Label (List all constituents) container->labeling storage Store in Designated SAA (Sealed, Secondary Containment) labeling->storage pickup Arrange for EHS Pickup (Follow Institutional Protocol) storage->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-3-phenylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Fluoro-3-phenylazetidine hydrochloride is foundational to discovery. This compound, with its fluorinated azetidine ring, presents unique opportunities in medicinal chemistry.[1] However, its structure—a fluorinated organic molecule combined with a hydrochloride salt—necessitates a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. While a specific, comprehensive toxicological profile may not be fully investigated for this novel compound, we can infer its primary hazards from its chemical structure and data on analogous compounds.[2][3]

  • Corrosivity and Irritation (Hydrochloride Salt): Like other hydrochloride salts, this compound is acidic. Direct contact can cause severe skin burns and eye damage.[4][5] The solid material can release acidic dust, which may cause respiratory irritation if inhaled.[2][6][7]

  • Systemic Toxicity (Fluorinated Azetidine): Safety data for the related compound 3-Fluoroazetidine hydrochloride classifies it as harmful if swallowed, in contact with skin, or if inhaled.[2][8][9] This suggests a potential for systemic toxicity upon exposure.

  • Thermal Decomposition Hazards: In the event of a fire or excessive heating, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl).[2][7][9][10] Exposure to HF requires specialized medical attention.

This multi-faceted hazard profile demands a comprehensive PPE strategy that protects against chemical splashes, corrosive dust, and potential vapor inhalation.

Core PPE Requirements: A Self-Validating System of Protection

For all routine laboratory operations involving this compound, the following PPE is mandatory. This combination creates a multi-layered defense system where each component addresses a specific set of risks.

Protection Type Required Equipment Specification Standard Purpose & Rationale
Eye and Face Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against accidental splashes and airborne particles entering the eyes.[11] The hydrochloride component can cause serious, irreversible eye damage.[4]
Face Shield (worn over goggles)ANSI Z87.1 CompliantRequired when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., solution transfers, quenching reactions).[5][10][12]
Hand Protection Chemical-Resistant GlovesEN 374 CompliantProtects skin from direct contact. Nitrile gloves are a suitable minimum requirement for handling small quantities of the solid.[2] For handling solutions or for prolonged tasks, consider double-gloving or using heavier-duty neoprene gloves.[10][12] Always check the manufacturer's compatibility chart.
Body Protection Long-Sleeved Laboratory CoatFlame-Resistant (FR) recommendedPrevents contamination of personal clothing and protects the skin.[10][13] A fully buttoned coat is essential.
Chemical-Resistant ApronAs neededRecommended when handling larger volumes of solutions to provide an additional barrier against spills.[12]
Respiratory Certified Chemical Fume Hood-This is the primary engineering control. All manipulations of the solid compound and its solutions must be performed inside a properly functioning fume hood to minimize inhalation of dust or vapors.[5][10][13]

Operational Plans: Task-Specific PPE Protocols

The level of risk changes with the procedure. Here are step-by-step guides for common laboratory tasks, ensuring your PPE matches the specific operational hazards.

A. Weighing Solid Compound (Sub-gram scale)
  • Preparation: Don all core PPE (Safety goggles, nitrile gloves, lab coat).

  • Location: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If any material is spilled, clean it immediately following the spill response protocol.

  • Completion: After weighing, securely cap the stock container. Wipe down the spatula and the balance area with a damp cloth (collecting the cloth as hazardous waste). Remove gloves and wash hands thoroughly.

B. Preparing Solutions and Running Reactions
  • Preparation: Don all core PPE. For solution transfers or reactions with a high splash potential, add a face shield over your safety goggles.

  • Location: All work must be conducted in a chemical fume hood.[10][13]

  • Procedure:

    • When dissolving, add the solid this compound to the solvent slowly.

    • If the process is exothermic, use an ice bath to control the temperature.

    • Keep all vessels covered or stoppered when not actively adding reagents.

  • Completion: Once the reaction is stable and running, ensure the setup is secure within the fume hood.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow PPE Selection for 3-Fluoro-3-phenylazetidine HCl start Start: Handling 3-Fluoro-3-phenylazetidine HCl task What is the task? start->task weighing Weighing Solid (<1g) task->weighing Weighing solutions Preparing/Handling Solutions or Weighing >1g task->solutions Solutions spill Spill or Emergency task->spill Emergency ppe_base Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - In Fume Hood weighing->ppe_base ppe_splash Enhanced PPE: - Core PPE - Face Shield - Chemical Apron - Double Gloves (optional) solutions->ppe_splash ppe_emergency Emergency PPE: - Full Face Respirator (Acid Gas Cartridge) - Heavy-duty Gloves (Neoprene/Butyl) - Chemical Suit spill->ppe_emergency

Caption: Decision workflow for selecting appropriate PPE.

Emergency and Disposal Plans

A. Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: For small spills inside a fume hood, use a neutralizing agent like sodium bicarbonate or a commercial spill kit for acids.[12]

  • Cleanup: Wearing appropriate PPE (including a face shield and heavy-duty gloves), absorb the neutralized spill with an inert material (e.g., vermiculite, sand).

  • Disposal: Collect all cleanup materials into a designated, sealed hazardous waste container.[14]

B. First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

C. Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all surplus solids and solutions in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[14]

  • Contaminated Materials: All items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, cleaning materials) must be placed in a designated solid hazardous waste container.

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., methanol or water). The first rinseate must be collected and disposed of as hazardous chemical waste.[14] Subsequent rinses should also be collected. After rinsing and air-drying, the label on the empty container must be fully defaced before disposal.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research workflows, building a foundation of safety that protects you, your colleagues, and your valuable work.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • ChemBK. (n.d.). 3-fluoro-3-phenylazetidine HCl.
  • BenchChem. (n.d.). This compound | 1126650-56-3.
  • Chemical Label. (n.d.). 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride.
  • Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?
  • Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • BenchChem. (n.d.). Personal protective equipment for handling SCOULERIN HCl.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
  • AK Scientific, Inc. (n.d.). 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
  • Fisher Scientific. (2012, November 22). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - p-Phenetidine hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.